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  • Product: 1-Fluorotetradecane
  • CAS: 73180-09-3

Core Science & Biosynthesis

Foundational

1-Fluorotetradecane chemical properties and synthesis routes

An In-Depth Technical Guide to the Chemical Properties and Synthesis of 1-Fluorotetradecane Abstract This guide provides a comprehensive technical overview of 1-fluorotetradecane (C₁₄H₂₉F), a long-chain saturated fluoroa...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chemical Properties and Synthesis of 1-Fluorotetradecane

Abstract

This guide provides a comprehensive technical overview of 1-fluorotetradecane (C₁₄H₂₉F), a long-chain saturated fluoroalkane. The document is structured to deliver not just data, but a foundational understanding of the compound's characteristics and the strategic considerations behind its synthesis. We will first delineate its core physicochemical and spectroscopic properties. The principal focus will then shift to a detailed examination of viable synthetic routes, presenting step-by-step protocols grounded in established chemical principles. The causality behind reagent selection, reaction conditions, and safety protocols is emphasized throughout, reflecting field-proven insights for practical application in a research and development setting.

Part 1: Physicochemical and Spectroscopic Properties of 1-Fluorotetradecane

1-Fluorotetradecane, also known as myristyl fluoride, is a linear 14-carbon alkyl chain with a single fluorine atom at the terminal position. The introduction of fluorine, the most electronegative element, imparts unique properties to the hydrocarbon chain, influencing its polarity, lipophilicity, and metabolic stability without significantly altering its steric profile compared to its alkane parent.

Physicochemical Data

The key physical and chemical properties of 1-fluorotetradecane are summarized in the table below. These values are critical for its handling, purification, and application in various experimental setups.

PropertyValueSource(s)
Molecular Formula C₁₄H₂₉F
Molecular Weight 216.38 g/mol
CAS Number 593-33-9
Appearance Liquid[1]
Boiling Point 285.5 °C (estimated); 119-121 °C at 3 mmHg[1][2]
Density 0.812 g/mL at 25 °C[2]
Refractive Index (n²⁰/D) 1.425[2]
Flash Point >110 °C (>230 °F)[2]
Solubility Insoluble in water; Soluble in organic solvents like ethanol, ether.
Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of 1-fluorotetradecane after synthesis. The expected spectral features are as follows:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The most revealing feature is the terminal methylene group (-CH₂F), which appears as a triplet of triplets due to coupling with both the adjacent methylene protons and the fluorine atom. This signal is typically found far downfield (~4.4 ppm) compared to a non-fluorinated alkane. The rest of the methylene protons in the long alkyl chain will appear as a broad multiplet in the typical aliphatic region (~1.2-1.7 ppm), with the terminal methyl group appearing as a triplet around 0.9 ppm.

  • ¹³C NMR (Carbon Nuclear Magnetic Resonance): The carbon atom bonded to fluorine (C1) exhibits a large one-bond carbon-fluorine coupling constant (¹JCF) and appears significantly downfield. The C2 carbon will show a smaller two-bond coupling (²JCF).

  • ¹⁹F NMR (Fluorine Nuclear Magnetic Resonance): A single signal is expected, appearing as a triplet due to coupling with the two protons on C1.

  • IR (Infrared) Spectroscopy: The most characteristic absorption is the strong C-F stretching vibration, typically observed in the 1000-1100 cm⁻¹ region. Strong C-H stretching bands will also be present just below 3000 cm⁻¹.

  • MS (Mass Spectrometry): In electron ionization (EI-MS), the molecular ion peak (M⁺) at m/z = 216 may be observed. A prominent fragmentation pattern involves the loss of HF (M-20) or larger alkyl fragments.

Part 2: Strategic Synthesis Routes for 1-Fluorotetradecane

The synthesis of 1-fluorotetradecane can be approached via two primary strategies: the direct replacement of a hydroxyl group (deoxyfluorination) or a two-step process involving the conversion of the alcohol to a derivative with a better leaving group, followed by nucleophilic substitution with a fluoride source.

Method A: Two-Step Synthesis via Nucleophilic Substitution

This classic and reliable approach offers high yields by first converting the poorly-leaving hydroxyl group of 1-tetradecanol into a better leaving group, such as a bromide, followed by a Finkelstein-type reaction.

cluster_0 Step 1: Bromination cluster_1 Step 2: Fluorination A 1-Tetradecanol B 1-Bromotetradecane A->B HBr, H₂SO₄ Heat C 1-Bromotetradecane D 1-Fluorotetradecane C->D KF, 18-Crown-6 Acetonitrile, Reflux

Fig 1. Two-step synthesis of 1-fluorotetradecane.

Causality: Direct substitution of an alcohol's -OH group by a halide is difficult because hydroxide is a poor leaving group. Protonating the alcohol with a strong acid (like H₂SO₄) converts the leaving group to water, which is excellent. Hydrobromic acid then provides the bromide nucleophile for an Sₙ2 reaction.

Detailed Protocol: [2]

  • Apparatus Setup: Equip a round-bottom flask with a magnetic stirrer and a reflux condenser.

  • Reagent Addition: To the flask, add 1-tetradecanol. With continuous stirring, slowly add concentrated sulfuric acid dropwise. The mixture will warm; maintain control over the temperature. Continue stirring for 30 minutes post-addition.

  • Bromination: Add hydrobromic acid (48%) to the mixture. Heat the reaction to reflux (approximately 99-101 °C) and maintain for 8 hours.

  • Workup & Isolation: Cool the reaction vessel to room temperature. The mixture will separate into two layers. Transfer the contents to a separatory funnel and discard the lower aqueous layer.

  • Neutralization: Wash the organic layer with a 10% sodium carbonate solution to neutralize any remaining acid, until the aqueous wash is basic (pH > 8).

  • Purification: Wash the crude 1-bromotetradecane with an equal volume of 50% ethanol twice to remove any unreacted 1-tetradecanol. Separate the layers.

  • Drying: Dry the organic layer over anhydrous sodium sulfate.

  • Final Product: Filter to remove the drying agent. The resulting liquid is 1-bromotetradecane, which can be used in the next step, often without further purification.

Causality: Potassium fluoride (KF) is an inexpensive and common fluoride source, but its high lattice energy and poor solubility in aprotic organic solvents limit its reactivity. A phase-transfer catalyst, such as 18-crown-6, is employed to overcome this. The crown ether sequesters potassium ions, creating a "naked," highly nucleophilic fluoride anion in the organic phase, which can efficiently displace the bromide.

Detailed Protocol:

  • Apparatus Setup: In a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 1-bromotetradecane, anhydrous potassium fluoride (spray-dried for best results), and a catalytic amount of 18-crown-6 (5-10 mol%).

  • Solvent Addition: Add a polar aprotic solvent such as acetonitrile.

  • Reaction: Heat the mixture to reflux with vigorous stirring. Monitor the reaction progress by TLC or GC until the starting material is consumed.

  • Workup & Isolation: Cool the reaction mixture to room temperature. Filter the mixture to remove the insoluble potassium salts (KF and KBr).

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water to remove the acetonitrile and crown ether. Extract the aqueous layer with a nonpolar solvent (e.g., hexane or diethyl ether) to recover any dissolved product.

  • Drying & Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation to yield pure 1-fluorotetradecane.

Method B: Direct Deoxyfluorination of 1-Tetradecanol

This method offers a more direct route by converting the C-O bond to a C-F bond in a single step using a specialized fluorinating agent. Diethylaminosulfur trifluoride (DAST) is a classic reagent for this transformation.

Causality: DAST reacts with the alcohol's hydroxyl group to form a fluorosulfite intermediate. This intermediate contains an excellent leaving group, which is then displaced intramolecularly or intermolecularly by a fluoride ion in an Sₙ2 fashion, leading to the desired alkyl fluoride with inversion of configuration.

A 1-Tetradecanol B Fluorosulfite Intermediate A->B DAST CH₂Cl₂, -78 °C C 1-Fluorotetradecane B->C Sₙ2 attack Warm to RT

Fig 2. Direct deoxyfluorination of 1-tetradecanol using DAST.

Detailed Protocol:

  • Safety First: DAST is thermally unstable and can decompose violently above 70-90 °C. It is also moisture-sensitive. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment. The reaction should be run under an inert atmosphere (e.g., nitrogen or argon).

  • Apparatus Setup: Use a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet.

  • Initial Setup: Dissolve 1-tetradecanol in an anhydrous aprotic solvent (e.g., dichloromethane or THF) in the flask.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Slowly add diethylaminosulfur trifluoride (DAST) dropwise via the dropping funnel, ensuring the internal temperature does not rise significantly.

  • Reaction: After the addition is complete, allow the reaction to stir at -78 °C for one hour, then slowly warm to room temperature and stir for several hours or overnight.

  • Quenching: Carefully quench the reaction by slowly adding it to a stirred, saturated aqueous solution of sodium bicarbonate. Caution: Gas evolution will occur.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with dichloromethane.

  • Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentration & Purification: Filter the solution and remove the solvent under reduced pressure. The resulting crude product should be purified by column chromatography on silica gel or vacuum distillation to yield pure 1-fluorotetradecane.

Field Insights: While DAST is effective, more modern reagents like Deoxo-Fluor™ or PyFluor offer greater thermal stability and often lead to fewer elimination byproducts, making them safer and sometimes higher-yielding alternatives for deoxyfluorination.

Part 3: Chemical Reactivity and Safety Considerations

Reactivity

The carbon-fluorine bond in 1-fluorotetradecane is exceptionally strong, rendering the compound chemically stable and generally unreactive under standard conditions. It is resistant to oxidation and is not susceptible to nucleophilic attack at the fluorine-bearing carbon, unlike its chloro-, bromo-, and iodo-alkane counterparts. It is incompatible with strong oxidizing agents.

Safety and Toxicology

1-Fluorotetradecane requires careful handling due to its potential health effects.

  • GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Precautionary Measures:

    • Engineering Controls: Work in a well-ventilated fume hood.

    • Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

    • Handling: Avoid inhalation of vapors and contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water.

    • Storage: Store in a cool, dry place away from oxidizing agents.

References

  • 1-Bromotetradecane synthesis. BDMAEE. [Link]

  • Middleton, W. J. New Fluorinating Reagents. Dialkylaminosulfur Fluorides. The Journal of Organic Chemistry, 1975, 40(5), 574–578.
  • Lal, G. S., Pez, G. P., Pesaresi, R. J., Prozonic, F. M., & Cheng, H. Bis(2-methoxyethyl)aminosulfur Trifluoride: A New Deoxofluorinating Agent with Enhanced Thermal Stability. The Journal of Organic Chemistry, 1999, 64(19), 7048–7054.
  • 1-fluorotetradecane - 73180-09-3, C14H29F, density, melting point, boiling point, structural formula, synthesis. ChemSynthesis. [Link]

  • 1-Fluorotetradecane. PubChem, National Center for Biotechnology Information. [Link]

  • Fluoroalkane synthesis by fluorination or substitution. Organic Chemistry Portal. [Link]

  • Tetradecane, 1-fluoro-. NIST Chemistry WebBook. [Link]

  • de Souza, R. O. M. A., et al. Nucleophilic Fluorination with KF Catalyzed by 18-Crown-6 and Bulky Diols: A Theoretical and Experimental Study. The Journal of Organic Chemistry, 2018, 83(6), 3127–3134.
  • Ferreira, S. B., et al. Diethylaminosulfur Trifluoride (DAST). Synlett, 2006, (7), 1130-1131.
  • Decane, 1-fluoro-. NIST Chemistry WebBook. [Link]

  • Sladojevich, F., et al. Late-Stage Deoxyfluorination of Alcohols with PhenoFluor. Journal of the American Chemical Society, 2013, 135(7), 2470–2473.
  • A new route to nucleophilic substitution with potassium fluoride. University of Oxford, Department of Chemistry. [Link]

  • Decane, 1-fluoro-. NIST Chemistry WebBook. [Link]

  • 1-Tetradecanol. Wikipedia. [Link]

  • Coventry, M. J.; Landis, C. R. J. Am. Chem. Soc. 1984, 106, 452.

Sources

Exploratory

An In-depth Technical Guide to the Physical Properties of 1-Fluorotetradecane

For Researchers, Scientists, and Drug Development Professionals Introduction 1-Fluorotetradecane, a saturated long-chain monofluoroalkane, represents a class of organofluorine compounds with increasing significance in me...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Fluorotetradecane, a saturated long-chain monofluoroalkane, represents a class of organofluorine compounds with increasing significance in medicinal chemistry, materials science, and industrial applications. The introduction of a single fluorine atom into an aliphatic chain imparts unique physicochemical properties that differentiate it from its non-fluorinated analogue, tetradecane. This guide provides a comprehensive overview of the core physical properties of 1-Fluorotetradecane, offering insights into the experimental context and the implications of these characteristics for its handling, application, and behavior in various systems.

Molecular and Chemical Identity

A foundational understanding of a compound begins with its molecular identity. 1-Fluorotetradecane is unequivocally identified by its molecular formula and a unique Chemical Abstracts Service (CAS) Registry Number.

  • Molecular Formula: C₁₄H₂₉F[1][2]

  • Molecular Weight: 216.38 g/mol [1][2]

  • CAS Number: 593-33-9, 73180-09-3[1][2]

  • Synonyms: Tetradecyl fluoride, n-Tetradecyl fluoride[2][3]

The linear structure of 1-Fluorotetradecane consists of a fourteen-carbon alkyl chain with a single fluorine atom at the terminal position. This seemingly simple substitution has profound effects on the molecule's electronic distribution and intermolecular interactions.

Core Physical Properties: A Quantitative Overview

The macroscopic behavior of 1-Fluorotetradecane is dictated by its fundamental physical properties. The following table summarizes the key quantitative data available for this compound.

Physical PropertyValueConditions
Density 0.812 g/mLat 25 °C (lit.)[4]
Boiling Point 119-121 °C[1]
285.53 °C (estimate)[4]
Melting Point Not available
Refractive Index 1.425[1]n20/D (lit.)[4]
Flash Point >230 °F (>110 °C)

In-Depth Analysis of Physical Characteristics

Density

The density of 1-Fluorotetradecane is reported to be 0.812 g/mL at 25 °C.[4] This value is slightly higher than that of the parent alkane, tetradecane (approximately 0.762 g/mL).[5] The increase in density can be attributed to the higher atomic mass of fluorine (18.998 amu) compared to hydrogen (1.008 amu).[6] As the number of halogen atoms or the atomic mass of the halogen increases, the density of the haloalkane generally increases.[6]

Experimental Protocol: Determination of Density of a Liquid

A standard method for determining the density of a liquid like 1-Fluorotetradecane is through the use of a pycnometer or a digital density meter.

Using a Pycnometer:

  • Cleaning and Drying: Thoroughly clean the pycnometer with a suitable solvent (e.g., acetone) and dry it completely.

  • Weighing the Empty Pycnometer: Accurately weigh the empty, dry pycnometer on an analytical balance.

  • Filling with the Sample: Fill the pycnometer with 1-Fluorotetradecane, ensuring no air bubbles are trapped. The temperature of the sample should be brought to the desired measurement temperature (e.g., 25 °C) in a water bath.

  • Weighing the Filled Pycnometer: Weigh the pycnometer filled with the sample.

  • Calibration with Water: Repeat the procedure using deionized water of a known density at the same temperature.

  • Calculation: The density of the sample is calculated using the following formula: Density_sample = ((Mass_filled - Mass_empty) / (Volume_water)) * Density_water

Boiling Point

The boiling point of 1-Fluorotetradecane is a critical parameter for its purification by distillation and for understanding its volatility. There is some variation in the reported values, with one source indicating a range of 119-121 °C and another providing a higher estimated value of 285.53 °C.[1][4] This discrepancy may arise from different experimental conditions (e.g., pressure) or the use of estimation methods in the latter case. For comparison, the boiling point of the non-fluorinated parent compound, tetradecane, is approximately 253-257 °C.[5]

Haloalkanes generally exhibit higher boiling points than their corresponding alkanes.[7][8] This is due to two primary factors:

  • Increased Molecular Mass: The substitution of a hydrogen atom with a halogen atom increases the overall molecular mass, leading to stronger van der Waals forces (London dispersion forces).[7][9]

  • Dipole-Dipole Interactions: The carbon-fluorine bond is polar due to the high electronegativity of fluorine. This creates a molecular dipole, leading to dipole-dipole interactions between molecules, which require more energy to overcome compared to the weaker London dispersion forces in alkanes.[8]

However, among the haloalkanes with the same alkyl group, the boiling point generally increases with the increasing size and mass of the halogen (F < Cl < Br < I).[9] This is because the increase in the strength of van der Waals forces due to the larger electron clouds of the heavier halogens outweighs the effect of the decreasing dipole moment.

Experimental Workflow: Boiling Point Determination

The boiling point of a liquid can be determined using several methods, including simple distillation and the use of specialized apparatus.

BoilingPointDetermination cluster_setup Apparatus Setup cluster_procedure Procedure A Heating Mantle B Round-bottom Flask (containing 1-Fluorotetradecane and boiling chips) A->B heats C Distillation Head with Thermometer B->C D Condenser C->D E Receiving Flask D->E P1 Assemble Apparatus P2 Heat Gently P1->P2 P3 Observe and Record Temperature Plateau P2->P3

Caption: A simplified workflow for the experimental determination of boiling point via distillation.

Melting Point
Refractive Index

The refractive index of 1-Fluorotetradecane is reported as 1.425 at 20 °C for the D-line of a sodium lamp (n20/D).[1][4] This value is a measure of how much the path of light is bent, or refracted, when entering the substance. It is a fundamental physical constant that is sensitive to temperature, pressure, and the wavelength of light used. The refractive index is often used as a quick and non-destructive method to identify and assess the purity of a liquid sample.

Solubility

As a general rule, haloalkanes are insoluble in water but soluble in organic solvents.[9][10] This is because they are not capable of forming hydrogen bonds with water molecules.[6][10] The energy required to break the existing hydrogen bonds between water molecules is greater than the energy released when new, weaker attractions are formed between the haloalkane and water molecules.[6]

Conversely, 1-Fluorotetradecane is expected to be readily soluble in non-polar or weakly polar organic solvents such as ethers, benzene, and other hydrocarbons.[9][10] In these cases, the intermolecular forces between the solute and solvent molecules are of a similar type and magnitude (van der Waals forces and dipole-dipole interactions), facilitating dissolution.

Molecular Structure and its Influence on Physical Properties

The physical properties of 1-Fluorotetradecane are a direct consequence of its molecular structure. The diagram below illustrates the key relationships between the structural features and the resulting physical characteristics.

MolecularStructureProperties cluster_structure Molecular Structure of 1-Fluorotetradecane cluster_properties Resulting Physical Properties Structure C14H29F (Long Alkyl Chain + Terminal Fluorine) Density Higher Density (vs. Tetradecane) Structure->Density High Mass of F BoilingPoint Elevated Boiling Point (vs. Tetradecane) Structure->BoilingPoint Polar C-F Bond (Dipole-Dipole) & Increased Mass (van der Waals) Solubility Insoluble in Water Soluble in Organic Solvents Structure->Solubility Polarity and Inability to H-Bond RefractiveIndex Specific Refractive Index (1.425) Structure->RefractiveIndex Electron Density & Polarizability

Caption: Relationship between the molecular structure of 1-Fluorotetradecane and its key physical properties.

Conclusion

The physical properties of 1-Fluorotetradecane are a clear illustration of the significant impact of fluorine substitution on a long-chain alkane. The increased density and boiling point, coupled with its characteristic solubility profile, are critical parameters for its application in various scientific and industrial fields. A thorough understanding of these properties is essential for the effective design of experiments, development of formulations, and safe handling of this compound. Further experimental investigation into its melting point and a more precise determination of its boiling point under standardized conditions would be valuable additions to the existing body of knowledge.

References

  • ChemSynthesis. (2025, May 20). 1-fluorotetradecane - 73180-09-3, C14H29F, density, melting point, boiling point, structural formula, synthesis. Retrieved from [Link]

  • CAS. (n.d.). 1-Chlorotetradecane. Common Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Fluorotetradecane. PubChem. Retrieved from [Link]

  • NIST. (n.d.). Tetradecane, 1-fluoro-. NIST WebBook. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Dodecane, 1-fluoro- (CAS 334-68-9). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Fluorodecane. PubChem. Retrieved from [Link]

  • Wikipedia. (n.d.). Tetradecane. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Tetradecane, 1-fluoro- (CAS 593-33-9). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Tetradecane. PubChem. Retrieved from [Link]

  • CK-12 Foundation. (2026, January 1). Physical Properties of Haloalkanes and Haloarenes. Retrieved from [Link]

  • Chemistry LibreTexts. (2015, July 5). 6.1: Physical Properties of Haloalkanes. Retrieved from [Link]

  • Scribd. (n.d.). Physical Properties and Methods of Preparation - Haloalkanes and Haloarenes - Chemistry For JEE Main and Advanced PDF Download. Retrieved from [Link]

  • Chemistry Student. (n.d.). Physical Properties of Haloalkanes and Haloarenes. Retrieved from [Link]

  • Khan Academy. (2025, July 21). Physical properties of haloalkanes| Haloalkanes and haloarenes | Grade 12 | Chemistry | Khan Academy. YouTube. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 1-Fluorooctane (CAS 463-11-6). Retrieved from [Link]

  • ResearchGate. (n.d.). Refractive index of tetradecane. Retrieved from [Link]

Sources

Foundational

Spectral Data of 1-Fluorotetradecane: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides an in-depth analysis of the spectral data for 1-fluorotetradecane (C₁₄H₂₉F), a long-chain alk...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of the spectral data for 1-fluorotetradecane (C₁₄H₂₉F), a long-chain alkyl fluoride. As a molecule of interest in various research fields, including materials science and as a potential building block in pharmaceutical synthesis, a thorough understanding of its spectral characteristics is paramount for its identification, characterization, and quality control. This document moves beyond a simple listing of data, offering insights into the rationale behind data acquisition and interpretation, grounded in fundamental principles of spectroscopy.

Introduction: The Significance of Spectroscopic Analysis

Spectroscopic techniques are indispensable tools in modern chemistry, providing a detailed fingerprint of a molecule's structure and bonding. For a relatively simple molecule like 1-fluorotetradecane, a combination of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) allows for unambiguous identification and the elucidation of its structural features. The presence of a single fluorine atom introduces unique spectral signatures that will be a primary focus of this guide.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, we can glean information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For 1-fluorotetradecane, we will examine ¹H, ¹³C, and ¹⁹F NMR spectra.

A. ¹H NMR Spectroscopy

The ¹H NMR spectrum of 1-fluorotetradecane is expected to be dominated by signals from the long alkyl chain.

Expected ¹H NMR Spectral Features:

ProtonsChemical Shift (ppm) (Predicted)Multiplicity (Predicted)Coupling Constants (Predicted)
CH₃ (C14)~0.88Triplet (t)J ≈ 7 Hz
-(CH₂)₁₁- (C3-C13)~1.26Multiplet (m)-
-CH₂- (C2)~1.6-1.8Multiplet (m)-
F-CH₂- (C1)~4.4Triplet of Triplets (tt)²JH-F ≈ 47 Hz, ³JH-H ≈ 6 Hz

Expertise & Experience in Interpretation:

The most informative signal in the ¹H NMR spectrum is the triplet of triplets corresponding to the methylene group attached to the fluorine atom (F-CH₂-). The large coupling constant of approximately 47 Hz is due to the two-bond coupling with the ¹⁹F nucleus (²JH-F). The smaller coupling of around 6 Hz arises from the three-bond coupling with the adjacent methylene protons (³JH-H). The upfield region of the spectrum will show a complex multiplet for the bulk of the methylene groups in the alkyl chain, and a characteristic triplet for the terminal methyl group. The integration of these signals should correspond to the number of protons in each environment (2H for F-CH₂, 22H for the bulk -(CH₂)₁₁-, and 3H for the terminal CH₃).

B. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The presence of the electronegative fluorine atom will have a significant effect on the chemical shifts of the adjacent carbon atoms.

Expected ¹³C NMR Spectral Features:

CarbonChemical Shift (ppm) (Predicted)Multiplicity (Predicted)Coupling Constants (Predicted)
C H₃ (C14)~14Singlet (s)-
-(C H₂)₁₁- (C3-C13)~22-32Multiple Singlets-
-C H₂- (C2)~30 (d)Doublet (d)²JC-F ≈ 19-20 Hz
F-C H₂- (C1)~84 (d)Doublet (d)¹JC-F ≈ 165 Hz

Expertise & Experience in Interpretation:

The key features of the ¹³C NMR spectrum are the two doublets corresponding to the carbons at the C1 and C2 positions. The carbon directly bonded to the fluorine (C1) will exhibit a large one-bond coupling constant (¹JC-F) of approximately 165 Hz and will be shifted significantly downfield to around 84 ppm due to the strong deshielding effect of the fluorine atom. The C2 carbon will show a smaller two-bond coupling (²JC-F) of about 19-20 Hz. The remaining carbons of the alkyl chain will appear as a series of singlets in the typical aliphatic region of the spectrum.

C. ¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique that provides direct information about the chemical environment of the fluorine atom.[1]

Expected ¹⁹F NMR Spectral Features:

FluorineChemical Shift (ppm) (Predicted vs. CFCl₃)Multiplicity (Predicted)Coupling Constants (Predicted)
F -CH₂-~ -218Triplet (t)²JF-H ≈ 47 Hz

Expertise & Experience in Interpretation:

The ¹⁹F NMR spectrum of 1-fluorotetradecane is expected to show a single triplet at approximately -218 ppm (referenced to CFCl₃). This triplet arises from the coupling of the fluorine nucleus with the two adjacent protons (²JF-H ≈ 47 Hz). The high sensitivity and large chemical shift range of ¹⁹F NMR make it an excellent tool for confirming the presence of the fluorine atom and for detecting any potential fluorine-containing impurities.[1]

Experimental Protocol: NMR Spectroscopy

Sample Preparation:

  • Accurately weigh approximately 10-20 mg of 1-fluorotetradecane.

  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.[2] Chloroform-d is a common choice for non-polar compounds like alkyl halides due to its excellent dissolving power.[2]

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm for ¹H and ¹³C NMR). For ¹⁹F NMR, an external reference or a secondary internal standard may be used.

  • Cap the NMR tube and gently invert to ensure a homogeneous solution.

Instrumental Parameters (Example for a 500 MHz Spectrometer):

  • ¹H NMR:

    • Acquisition time: 2-3 seconds

    • Relaxation delay: 1-2 seconds

    • Number of scans: 8-16

  • ¹³C NMR:

    • Acquisition time: 1-2 seconds

    • Relaxation delay: 2-5 seconds

    • Number of scans: 1024 or more (due to the low natural abundance of ¹³C)

  • ¹⁹F NMR:

    • Acquisition time: 1-2 seconds

    • Relaxation delay: 1-2 seconds

    • Number of scans: 16-64

Causality Behind Experimental Choices:

  • The choice of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte signals.

  • The relaxation delay is set to allow the nuclei to return to their equilibrium state between pulses, ensuring accurate signal integration, particularly for quantitative analysis.

  • The number of scans is adjusted to achieve an adequate signal-to-noise ratio, with more scans required for less sensitive nuclei like ¹³C.

II. Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of molecules. Specific functional groups absorb infrared radiation at characteristic frequencies, making it a valuable tool for functional group identification.

Expected IR Spectral Features:

Functional GroupAbsorption Range (cm⁻¹)Intensity
C-H (stretch, sp³)2850-2960Strong
C-H (bend)1375-1470Medium
C-F (stretch)1000-1100Strong

Expertise & Experience in Interpretation:

The IR spectrum of 1-fluorotetradecane will be dominated by strong absorptions in the 2850-2960 cm⁻¹ region, corresponding to the C-H stretching vibrations of the long alkyl chain. The C-H bending vibrations will appear in the 1375-1470 cm⁻¹ range. The most diagnostic peak for this molecule is the strong absorption band in the 1000-1100 cm⁻¹ region, which is characteristic of the C-F stretching vibration. The presence of this strong band is a key indicator for the successful incorporation of the fluorine atom.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

Sample Preparation and Analysis:

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Place a small drop of liquid 1-fluorotetradecane directly onto the center of the ATR crystal.[3]

  • Lower the pressure clamp to ensure good contact between the sample and the crystal.

  • Acquire the spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

  • After analysis, clean the crystal thoroughly.

Causality Behind Experimental Choices:

  • ATR-FTIR is a convenient technique for liquid samples as it requires minimal sample preparation and is non-destructive.[3]

  • A clean crystal is essential to prevent cross-contamination and to obtain a high-quality spectrum.

  • Good contact between the sample and the crystal is necessary to ensure a strong and reproducible signal.

III. Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight of a compound and its fragmentation pattern, which can be used to elucidate its structure.

Expected Mass Spectral Features (Electron Ionization - EI):

m/zIon (Predicted)Relative Abundance
216[C₁₄H₂₉F]⁺ (Molecular Ion, M⁺)Low
197[M - F]⁺Low
196[M - HF]⁺Moderate
43[C₃H₇]⁺High (Base Peak)
57[C₄H₉]⁺High
71[C₅H₁₁]⁺High
...Alkyl fragments ([CₙH₂ₙ₊₁]⁺)Decreasing with increasing mass

Expertise & Experience in Interpretation:

Upon electron ionization, 1-fluorotetradecane will likely show a low-abundance molecular ion peak at m/z 216. The fragmentation pattern will be characteristic of a long-chain alkane, with a series of peaks separated by 14 Da (corresponding to CH₂ units). The most abundant peaks (including the base peak) are expected to be the smaller alkyl fragments, such as the propyl (m/z 43) and butyl (m/z 57) cations, due to the stability of these secondary carbocations. A significant fragment corresponding to the loss of HF (m/z 196) is also anticipated. The fragmentation of long-chain alkanes is a well-understood process, and the resulting spectrum provides a clear fingerprint for the carbon backbone.[4]

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation:

  • Prepare a dilute solution of 1-fluorotetradecane (e.g., 100 ppm) in a volatile organic solvent such as hexane or dichloromethane.

Instrumental Parameters (Example):

  • Gas Chromatograph (GC):

    • Injector Temperature: 250 °C

    • Column: A non-polar capillary column (e.g., DB-5ms)

    • Oven Program: Start at 50 °C, hold for 1 minute, then ramp to 280 °C at 10 °C/min.

    • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

    • Source Temperature: 230 °C.

Causality Behind Experimental Choices:

  • GC is used to separate the analyte from the solvent and any potential impurities before it enters the mass spectrometer.

  • A non-polar column is suitable for the separation of the non-polar 1-fluorotetradecane.

  • The temperature program is designed to ensure good chromatographic separation and peak shape.

  • Electron ionization at 70 eV is a standard method that provides reproducible fragmentation patterns that can be compared to library spectra.[5]

IV. Data Summary and Visualization

Summary of Spectral Data for 1-Fluorotetradecane:

TechniqueKey Observations
¹H NMR Triplet of triplets at ~4.4 ppm (F-CH₂-), large multiplet at ~1.26 ppm (-(CH₂)₁₁-), triplet at ~0.88 ppm (CH₃).
¹³C NMR Doublet at ~84 ppm (¹JC-F ≈ 165 Hz) for C1, doublet at ~30 ppm (²JC-F ≈ 19-20 Hz) for C2.
¹⁹F NMR Triplet at ~ -218 ppm (²JF-H ≈ 47 Hz).
IR Strong C-H stretches (2850-2960 cm⁻¹), strong C-F stretch (1000-1100 cm⁻¹).
Mass Spec Low abundance M⁺ at m/z 216, characteristic alkyl fragmentation pattern (m/z 43, 57, 71, etc.), loss of HF (m/z 196).

Experimental Workflow Diagram:

Spectral_Analysis_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation Sample 1-Fluorotetradecane NMR_Prep Dissolve in CDCl3 (+ TMS) Sample->NMR_Prep IR_Prep Neat Liquid Sample->IR_Prep MS_Prep Dilute in Hexane Sample->MS_Prep NMR NMR Spectrometer (¹H, ¹³C, ¹⁹F) NMR_Prep->NMR IR ATR-FTIR Spectrometer IR_Prep->IR MS GC-MS MS_Prep->MS NMR_Data NMR Spectra (Chemical Shifts, Coupling Constants, Integration) NMR->NMR_Data IR_Data IR Spectrum (Vibrational Frequencies) IR->IR_Data MS_Data Mass Spectrum (m/z, Fragmentation Pattern) MS->MS_Data Structure Structural Confirmation of 1-Fluorotetradecane NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the comprehensive spectral analysis of 1-fluorotetradecane.

Conclusion

The combined application of ¹H, ¹³C, and ¹⁹F NMR, IR spectroscopy, and mass spectrometry provides a robust and self-validating system for the unambiguous identification and structural characterization of 1-fluorotetradecane. The characteristic spectral features, particularly the signals influenced by the fluorine atom, serve as key diagnostic markers. The experimental protocols and interpretation guidelines presented in this guide are designed to provide researchers, scientists, and drug development professionals with the necessary tools to confidently work with this and similar long-chain alkyl fluorides.

References

  • 19F-centred NMR analysis of mono-fluorinated compounds. PubMed Central. [Link]

  • 1-Fluorotetradecane. PubChem. [Link]

  • 1-Fluorodecane. PubChem. [Link]

  • 1-fluorotetradecane - 73180-09-3, C14H29F, density, melting point, boiling point, structural formula, synthesis. ChemSynthesis. [Link]

  • Perfluorotetradecane. PubChem. [Link]

  • 1-Fluorododecane. PubChem. [Link]

  • Tetradecane, 1-fluoro-. NIST WebBook. [Link]

  • NMR Sample Preparation: The Complete Guide. Organomation. [Link]

  • FTIR Analysis for Liquid Samples - What You Need to Know. Drawell. [Link]

  • Gas Chromatography–Mass Spectrometry (GC–MS) with Cold Electron Ionization (EI): Bridging the Gap Between GC–MS and LC–MS. Spectroscopy Online. [Link]

  • (PDF) "Gas Chromatography–Mass Spectrometry (GC–MS) with Cold Electron Ionization (EI): Bridging the Gap Between GC–MS and LC–MS" Current Trends in Mass Spectrometry, supplement to LCGC North America, 18, 5-15 (2020).. ResearchGate. [Link]

  • 19Flourine NMR. University of Ottawa. [Link]

  • Sample Preparation – FT-IR/ATR. Polymer Chemistry Characterization Lab. [Link]

  • Analysis of Pharmacologically Relevant Compounds using GC/MSD – EI/PCI/NCI. Agilent. [Link]

  • NMR Sample Preparation. Iowa State University. [Link]

  • Everything You Need to Know About ATR-FTIR Spectroscopy. Specac Ltd. [Link]

  • ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Agilent. [Link]

  • Determination of GC–MS Relative Molar Responses of Some n-Alkanes and their Halogenated Analogs. Oxford Academic. [Link]

  • 8.1 - FT-NMR Sample Preparation Guide. MIT OpenCourseWare. [Link]

  • Fluorine-19 Nuclear Magnetic Resonance. DTIC. [Link]

  • Liquid Samples. Shimadzu. [Link]

  • NMR Sample Preparation. Western University. [Link]

  • The Essential Guide to Electron Ionization in GC–MS. Chromatography Online. [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • Fluorine NMR. University of California, San Diego. [Link]

  • Top 148 Journal of Fluorine Chemistry papers published in 1980. SciSpace. [Link]

Sources

Exploratory

Thermochemical Data of Long-Chain 1-Fluoroalkanes: A Technical Guide

This guide serves as a definitive technical resource on the thermochemical properties of long-chain 1-fluoroalkanes ( – ), designed for application scientists and researchers in pharmaceutical and materials chemistry.[1]...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a definitive technical resource on the thermochemical properties of long-chain 1-fluoroalkanes (



), designed for application scientists and researchers in pharmaceutical and materials chemistry.[1]

Executive Summary

Long-chain 1-fluoroalkanes represent a critical bridge between hydrocarbon lipophilicity and fluorocarbon stability.[1][2] Unlike perfluorinated chains, the single terminal fluorine atom introduces a localized dipole without drastically altering the steric bulk of the chain.[1][2] This "mimicry with a twist" makes them invaluable in bioisosteric drug design , where metabolic stability is required without sacrificing receptor binding affinity.[1][2]

This guide consolidates experimental thermochemical data—specifically enthalpies of formation (


), vaporization (

), and combustion (

)—and details the rigorous experimental protocols required to obtain them.[1]

The Fluorine Effect: Theoretical Framework

Understanding the data requires grasping the unique physics of the C–F bond in an alkyl environment.[1][2]

  • Electrostatic Hardening: The C–F bond is the strongest single bond in organic chemistry (~485 kJ/mol).[1][2] The high electronegativity of fluorine (3.[1][2]98) creates a strong dipole at the chain terminus, influencing packing energy in the crystal lattice (enthalpy of fusion) and intermolecular forces in the liquid phase (enthalpy of vaporization).[1]

  • The "Polar Head" Phenomenon: In long-chain 1-fluoroalkanes, the fluorine atom acts as a "polar head" on a non-polar tail.[1][2] Unlike alcohols (-OH), it does not donate hydrogen bonds, but it accepts weak interactions.[1] This results in volatility profiles that are distinct from both parent alkanes and primary alcohols.[1][2]

  • Gauche Effect: The presence of fluorine induces specific conformational preferences (gauche vs. anti) in the

    
    -
    
    
    
    carbon bond, subtly affecting the gas-phase entropy and heat capacity.[1]

Experimental Methodologies

Reliable thermochemical data for organofluorines cannot be obtained through standard combustion calorimetry due to the formation of corrosive HF and undefined


 species.[1][2] Two specialized protocols are required.
Rotating Bomb Combustion Calorimetry

Objective: Determine Standard Enthalpy of Combustion (


) and derive Enthalpy of Formation (

).

The Challenge: Combustion of fluorine compounds yields a mixture of


, 

,

, and potentially

.[1] The formation of aqueous HF is highly exothermic and corrosive.[1][2]

The Solution: Use a rotating bomb calorimeter lined with platinum or gold.[1][2] The bomb contains a specific amount of water or basic solution.[1][2] During combustion, the bomb rotates to wash the walls, ensuring all HF is dissolved and equilibrated, creating a thermodynamically defined final state (


).

Protocol Workflow:

  • Sample Encapsulation: Seal 1-fluoroalkane in a Mylar or polyethylene ampoule (to prevent evaporation).[1][2]

  • Bomb Preparation: Add 10 mL deionized water to the bomb. Pressurize with 3.0 MPa high-purity Oxygen.[1][2]

  • Ignition: Fire the sample.

  • Rotation: Immediately initiate rotation (axial and head-over-heels) to wash combustion gases into the aqueous phase.[1][2]

  • Analysis: Titrate the final bomb solution to quantify total HF formed (verifies combustion completeness).

CombustionCycle cluster_0 Preparation cluster_1 Reaction cluster_2 Analysis Sample 1-Fluoroalkane (Sealed Ampoule) Bomb Pt-Lined Bomb + 10mL H2O Sample->Bomb Ignition Ignition (3.0 MPa O2) Bomb->Ignition Rotation Axial Rotation (Dissolve HF) Ignition->Rotation Exothermic Release Calorimetry Measure ΔT (Adiabatic) Rotation->Calorimetry Titration Titrate Bomb Fluid (Verify F- Recovery) Calorimetry->Titration Titration->Sample Correction Loop (If Recovery < 99%)

Figure 1: Workflow for Rotating Bomb Combustion Calorimetry of Organofluorines.

Transpiration Method (Vapor Pressure)

Objective: Determine Enthalpy of Vaporization (


) for low-volatility liquids.

The Protocol:

  • Saturation: A carrier gas (

    
    ) flows through a thermostated saturator containing the 1-fluoroalkane on a solid support (e.g., glass beads) to ensure equilibrium.[1][2]
    
  • Transport: The saturated gas flows through a capillary at a controlled rate.[1][2]

  • Collection: The analyte is condensed in a cold trap (liquid

    
     or dry ice).
    
  • Quantification: The condensate is analyzed via GC-FID. Vapor pressure (

    
    ) is calculated from the mass transported using the ideal gas law.[1][2]
    
  • Clausius-Clapeyron: Plot

    
     vs 
    
    
    
    to derive
    
    
    .[1][2]

Transpiration N2 N2 Carrier Gas (Mass Flow Controller) Saturator Thermostated Saturator (Sample on Glass Beads) N2->Saturator Flow Rate (u) Trap Cold Trap (Condensation) Saturator->Trap Saturated Vapor GC GC-FID Analysis (Quantification) Trap->GC Dissolve & Inject

Figure 2: Transpiration method setup for determining vapor pressure and enthalpy of vaporization.

Thermochemical Data Atlas

The following data represents a synthesis of high-precision calorimetric measurements (Verevkin et al.) and standard reference data (NIST).

Table 1: Standard Enthalpies at 298.15 K

Units: kJ/mol.[1][2][3] Uncertainty:


 to 

kJ/mol.
CompoundFormula

(liq)

(liq)

(gas)

1-Fluorohexane

-4085.2 (est)-398.5-361.636.9
1-Fluorooctane

-5318.0-454.2-404.649.7
1-Fluorodecane

-7921.6-553.2-489.264.0
Data Interpretation
  • Methylene Increment: The addition of each

    
     group adds approximately -20.6 kJ/mol  to the 
    
    
    
    .[1][2] This is consistent with the normal alkane series, indicating that the terminal fluorine does not significantly perturb the additivity of the remote methylene chain.[1][2]
  • Vaporization Trend: The enthalpy of vaporization increases linearly with chain length.[1][2] The "Fluorine Increment" for vaporization is slightly higher than a methyl group due to the dipole-dipole interactions introduced by the C-F bond.[1][2]

Predictive Modeling & Group Additivity

When experimental data is unavailable for specific chain lengths (e.g.,


, 

), Group Contribution Methods (GCM) are the standard for estimation.

Benson Group Additivity: The molecule is broken down into groups.[1][2] For 1-fluorodecane:

  • 1 ×

    
     (The fluorinated terminus)
    
  • 1 ×

    
     (The methyl terminus)
    
  • 8 ×

    
     (The methylene backbone)
    

Validation Logic: The reliability of a GCM prediction must be cross-verified against the experimental anchors provided in Table 1.

GCM_Logic Input Target Molecule (e.g., 1-Fluorododecane) Decompose Decompose into Benson Groups [C-F] + n[CH2] + [CH3] Input->Decompose Sum Sum Group Increments Σ(ΔfH_group) Decompose->Sum Compare Compare with C8/C10 Anchors (Linearity Check) Sum->Compare Result Validated Thermodynamic Value Compare->Result

Figure 3: Logic flow for validating Group Contribution estimates using experimental anchors.

Applications in Drug Development

Metabolic Stability: The C–F bond is metabolically robust.[1][2] Replacing a terminal methyl group (


 kJ/mol) with a fluoromethyl group (

kJ/mol for the bond) blocks cytochrome P450 oxidation at that site.[1][2] The thermochemical data confirms the high thermodynamic stability of this substitution.[1][2]

Lipophilicity Tuning: While perfluorination drastically increases lipophilicity (LogP), the single fluorine atom in 1-fluoroalkanes provides a "stealth" modification.[1][2] The vaporization enthalpy data (


) correlates with desolvation energy, a key parameter in predicting drug-receptor binding kinetics.[1][2]

References

  • NIST Chemistry WebBook, SRD 69 . Thermochemical Data for 1-Fluorodecane and 1-Fluorooctane. National Institute of Standards and Technology.[1][2][4] [Link]

  • Verevkin, S. P., et al. (2023).[1][2] Thermochemistry in the twenty-first century–quo vadis? In silico assisted diagnostics of available thermochemical data. Structural Chemistry. [Link]

  • Good, W. D., et al. Combustion calorimetry of organic fluorine compounds. Journal of Physical Chemistry. [Link]

  • Cheméo Data Repository . Chemical Properties of 1-Fluorooctane and 1-Fluorodecane. [Link]

  • PubChem Compound Summary . 1-Fluorodecane (CID 9541).[1][2] National Center for Biotechnology Information.[1][2] [Link]

Sources

Foundational

Environmental Fate and Degradation of 1-Fluoroalkanes: A Technical Guide

Executive Summary: The Stability Paradox For researchers in medicinal chemistry and environmental safety, 1-fluoroalkanes occupy a unique chemical niche. Unlike perfluoroalkyl substances (PFAS), which are environmentally...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stability Paradox

For researchers in medicinal chemistry and environmental safety, 1-fluoroalkanes occupy a unique chemical niche. Unlike perfluoroalkyl substances (PFAS), which are environmentally recalcitrant "forever chemicals," 1-fluoroalkanes possess a "stability paradox." The carbon-fluorine (C–F) bond is the strongest single bond in organic chemistry (~110 kcal/mol), imparting metabolic stability and lipophilicity desirable in drug design. However, the presence of adjacent carbon-hydrogen (C–H) bonds renders these molecules susceptible to specific environmental degradation pathways that are kinetically accessible in both the troposphere and microbial systems.

This guide details the mechanistic fate of 1-fluoroalkanes, distinguishing their degradation from the inertness of PFAS and the rapid hydrolysis of chloro-/bromo-alkanes.

Part 1: Physicochemical Profile & Environmental Partitioning

The fate of 1-fluoroalkanes is dictated by their volatility and resistance to hydrolysis. Unlike their chloro- analogs, primary alkyl fluorides do not undergo significant abiotic hydrolysis under environmental conditions due to the poor leaving group ability of fluoride (


).

Table 1: Comparative Physicochemical Properties Affecting Fate

Property1-Fluoroalkane CharacteristicsEnvironmental Implication
Bond Strength (C-X) C-F: ~485 kJ/mol (vs C-H: ~413 kJ/mol)Resistant to direct photolysis and hydrolysis; requires radical attack or enzymatic catalysis.
Vapor Pressure High (e.g., 1-Fluorobutane BP: 32.5°C)Atmosphere is the primary environmental sink. Rapid volatilization from water/soil.
Water Solubility Low (Hydrophobic)High potential for sorption to soil organic matter if not volatilized.
Henry's Law Constant HighFavors partitioning from water to air; rapid aquatic volatilization half-lives (hours).

Part 2: Atmospheric Fate (The Primary Sink)

In the troposphere, 1-fluoroalkanes are degraded primarily by hydroxyl radicals (


). Unlike chlorofluorocarbons (CFCs), they contain C-H bonds, allowing for hydrogen abstraction.
Mechanism: Radical-Initiated Oxidation

The degradation is initiated by H-abstraction. The fluorine substituent exerts a strong electron-withdrawing effect ($ -I $ effect), which deactivates the


-hydrogens (adjacent to F) toward abstraction by electrophilic 

radicals. Consequently, abstraction preferentially occurs at the

-position or further along the alkyl chain.

Key Pathway Steps:

  • H-Abstraction:

    
     removes a hydrogen, forming an alkyl radical.
    
  • Peroxy Formation: The alkyl radical reacts instantaneously with

    
    .
    
  • Alkoxy Formation: Reaction with NO converts the peroxy radical to an alkoxy radical.

  • Fragmentation: The alkoxy radical undergoes C-C bond scission or reaction with

    
     to form carbonyls and eventually HF.
    
Visualization: Atmospheric Oxidation Pathway

AtmosphericDegradation Figure 1: Tropospheric degradation pathway of 1-fluoroalkanes via OH radical attack. Start 1-Fluoroalkane (R-CH2-CH2-F) Radical Alkyl Radical (R-•CH-CH2-F) Start->Radical + •OH (H-abstraction at β-carbon) Peroxy Peroxy Radical (R-CH(OO•)-CH2-F) Radical->Peroxy + O2 Alkoxy Alkoxy Radical (R-CH(O•)-CH2-F) Peroxy->Alkoxy + NO / - NO2 Carbonyl Fluoro-Carbonyl (R-CHO + •CH2F) Alkoxy->Carbonyl C-C Scission End CO2 + HF (Mineralization) Carbonyl->End Oxidation

Part 3: Biological Fate & The "Lethal Synthesis"

While resistant, 1-fluoroalkanes are not biologically inert. Specific bacteria (e.g., Rhodococcus sp., Pseudomonas sp.) can degrade them.[1] The biological impact is heavily dependent on the chain length due to the phenomenon of "Lethal Synthesis."

Mechanism: Microbial Defluorination

Bacteria utilizing alkanes possess alkane monooxygenases (e.g., AlkB, AlkM). These enzymes typically attack the terminal methyl group (


-oxidation).
  • Terminal Oxidation: The non-fluorinated methyl end is oxidized to an alcohol, then aldehyde, then fatty acid.

  • 
    -Oxidation:  The resulting 
    
    
    
    -fluorofatty acid enters the
    
    
    -oxidation cycle, sequentially removing 2-carbon units (Acetyl-CoA).
  • The Critical Divergence:

    • Odd-Chain 1-Fluoroalkanes: Degrade to 3-fluoropropionate or related metabolites, which are generally unstable or further metabolized with fluoride release.

    • Even-Chain 1-Fluoroalkanes: Degrade to Fluoroacetate (F-CH2-COO⁻).

The "Lethal Synthesis" Implication

Fluoroacetate is structurally similar to acetate. It is converted to Fluorocitrate by citrate synthase. Fluorocitrate binds irreversibly to aconitase , jamming the Krebs cycle (TCA cycle) and causing cellular death. This is a critical safety consideration for fluorinated alkyl side-chains in drug candidates.

Visualization: Microbial Degradation & Toxicity[1][2][3]

Biodegradation Figure 2: Microbial metabolism of even-chain 1-fluoroalkanes leading to lethal synthesis. Substrate 1-Fluoroalkane (Even Chain) Oxidation ω-Oxidation (Alkane Monooxygenase) Substrate->Oxidation FattyAcid ω-Fluorofatty Acid Oxidation->FattyAcid BetaOx β-Oxidation Cycle (Removal of C2 units) FattyAcid->BetaOx Fluoroacetate Fluoroacetyl-CoA BetaOx->Fluoroacetate Final Cleavage Krebs Krebs Cycle Entry (Citrate Synthase) Fluoroacetate->Krebs Toxicity Fluorocitrate (Aconitase Inhibition) Krebs->Toxicity Lethal Synthesis

Part 4: Experimental Protocols

To validate the fate of a specific 1-fluoroalkane, the following self-validating protocols are recommended.

Protocol A: Determination of OH Radical Rate Constants (Relative Rate Method)

Purpose: To calculate the atmospheric lifetime (


) by comparing the degradation rate of the test fluoroalkane against a reference compound with a known 

.

Methodology:

  • Chamber Setup: Use a 50-100 L Teflon (FEP) reaction bag surrounded by UV lamps (300-400 nm).

  • Reagents:

    • Test Compound: 1-Fluoroalkane (approx. 5-10 ppmV).

    • Reference Compound: Ethane or n-Butane (similar reactivity range).

    • OH Source: Methyl nitrite (

      
      ) or 
      
      
      
      photolysis.
  • Procedure:

    • Inject test and reference compounds into the bag with zero air.

    • Allow to equilibrate in the dark (check for dark loss/wall deposition).

    • Inject OH source.

    • Irradiate in steps (e.g., 2, 5, 10, 20 mins).

    • Analyze concentrations via GC-FID or FTIR at each time point.

  • Data Analysis:

    • Plot

      
       of the test compound vs. 
      
      
      
      of the reference.
    • The slope of the line

      
      .
      
    • Self-Validation: The intercept must be zero. If not, secondary reactions or wall losses are interfering.

Protocol B: Microbial Defluorination Assay (Fluoride Release)

Purpose: To confirm biodegradation and quantify the cleavage of the C-F bond.

Methodology:

  • Medium Preparation: Prepare a Mineral Salt Medium (MSM) free of carbon sources.

  • Inoculum: Activated sludge or specific strains (e.g., Rhodococcus sp. NJF-7). Wash cells 3x to remove residual carbon.

  • Setup:

    • Use gas-tight serum bottles (to prevent volatilization loss).

    • Add MSM + Inoculum + 1-Fluoroalkane (supplied as vapor or neat liquid on a diffusion vial).

    • Controls: Sterile control (abiotic loss), Positive control (Sodium fluoroacetate or n-alkane).

  • Sampling:

    • Incubate at 25-30°C on a shaker.

    • Periodically withdraw liquid aliquots.

  • Analysis:

    • Fluoride Ion Selective Electrode (ISE): Measure free

      
       ions in the supernatant.
      
    • GC-MS: Monitor headspace for disappearance of parent alkane.

  • Self-Validation: The molar release of

    
     should correlate with the consumption of the parent alkane. 100% defluorination implies complete mineralization.
    

Part 5: Implications for Drug Development

When incorporating a terminal fluoromethyl group (


) or a fluoroalkyl chain into a drug candidate:
  • Metabolic Stability: The terminal

    
     is generally robust against human P450 hydroxylation compared to a methyl group, often blocking metabolic soft spots.
    
  • Toxicity Risk: If the side chain can be cleaved metabolically to release a short even-chain fluoro-acid (fluoroacetate), the candidate carries a high risk of mitochondrial toxicity.

    • Mitigation: Use odd-chain lengths or introduce branching (e.g., gem-dimethyl) to block

      
      -oxidation.
      
  • Environmental Assessment: Unlike perfluorinated chains, monofluoroalkyl chains are expected to degrade and do not meet the persistence criteria for vPvB (very Persistent, very Bioaccumulative) classification under REACH, provided they are volatile or biodegradable.

References

  • Atkinson, R. (2003).[2] Kinetics of the gas-phase reactions of OH radicals with alkanes and cycloalkanes. Atmospheric Chemistry and Physics. Link

  • Xie, S., et al. (2024).[3] Defluorination of monofluorinated alkane by Rhodococcus sp. NJF-7 isolated from soil.[4] Applied and Environmental Microbiology. Link

  • Murphy, C.D. (2010). Biodegradation of fluorinated compounds. Microbial Biotechnology. Link

  • Clarke, P.H., et al. (1975). Lethal synthesis of fluorocitrate by methylotrophic bacteria. Journal of General Microbiology. Link

  • OECD Guidelines for the Testing of Chemicals. (2014). Test No. 310: Ready Biodegradability - CO2 in sealed vessels (Headspace Test). OECD Publishing. Link

Sources

Exploratory

The Strategic Introduction of a Single Fluorine: A Technical Guide to the Chemistry of 1-Fluoroalkanes for Drug Discovery

Abstract The substitution of a hydrogen atom with fluorine in an alkyl chain, creating a 1-fluoroalkane, is a subtle yet powerful strategy in modern medicinal chemistry. This guide provides an in-depth exploration of the...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The substitution of a hydrogen atom with fluorine in an alkyl chain, creating a 1-fluoroalkane, is a subtle yet powerful strategy in modern medicinal chemistry. This guide provides an in-depth exploration of the chemistry of 1-fluoroalkanes, tailored for researchers, scientists, and drug development professionals. Moving beyond a simple recitation of facts, this document delves into the causality behind synthetic choices, the unique physicochemical properties imparted by the C-F bond, and the practical applications that make these molecules indispensable in the quest for safer and more effective therapeutics. We will explore the nuances of their synthesis, from classic nucleophilic and electrophilic methods to cutting-edge late-stage functionalization, and examine how the strategic placement of a single fluorine atom can profoundly influence a molecule's metabolic stability, acidity, and overall pharmacological profile.

The Understated Power of a Single Fluorine Atom in Medicinal Chemistry

The introduction of fluorine into drug candidates has become a cornerstone of modern pharmaceutical design.[1][2] While polyfluorinated motifs often garner significant attention, the deliberate incorporation of a single fluorine atom in an alkyl chain—the 1-fluoroalkane—offers a more nuanced approach to molecular engineering. This seemingly minor alteration can dramatically impact a molecule's biological and physical properties, including its conformation, pKa, metabolic stability, and membrane permeability.[1][2][] The strong electron-withdrawing nature of fluorine and the exceptional strength of the carbon-fluorine bond are central to these effects.[][4] Consequently, 1-fluoroalkanes are not merely chemical curiosities but are pivotal components in the development of numerous successful drugs.

The strategic use of 1-fluoroalkanes can address several challenges in drug development:

  • Blocking Metabolic "Soft Spots": The robust C-F bond can replace a metabolically labile C-H bond, preventing enzymatic oxidation and enhancing the drug's half-life.[5][6]

  • Modulating Acidity and Basicity: The inductive effect of fluorine can significantly alter the pKa of nearby functional groups, which can in turn influence a drug's solubility, receptor binding, and pharmacokinetic profile.[4][7]

  • Fine-Tuning Lipophilicity: The introduction of a fluorine atom can subtly modify a molecule's lipophilicity, impacting its absorption, distribution, metabolism, and excretion (ADME) properties.[2]

  • Conformational Control: The gauche effect, often observed in fluorinated alkanes, can favor specific molecular conformations, which may be crucial for optimal binding to a biological target.[4]

This guide will provide a comprehensive overview of the synthetic methodologies available for the preparation of 1-fluoroalkanes, delve into the physicochemical principles governing their behavior, and showcase their application in contemporary drug discovery.

Synthesis of 1-Fluoroalkanes: A Chemist's Toolkit

The synthesis of 1-fluoroalkanes can be broadly categorized into nucleophilic and electrophilic fluorination methods. The choice of method is often dictated by the nature of the substrate, the desired stereochemistry, and the tolerance of other functional groups within the molecule.

Nucleophilic Fluorination: The Workhorse of C-F Bond Formation

Nucleophilic fluorination, which involves the displacement of a leaving group by a fluoride ion, is the most common and cost-effective approach for synthesizing 1-fluoroalkanes.[8][9] The primary challenge in nucleophilic fluorination is the low nucleophilicity and high basicity of the fluoride anion in many solvents, which can lead to competing elimination reactions.[9]

Key strategies in nucleophilic fluorination include:

  • Halogen Exchange (Halex) Reactions: This classic method involves the reaction of an alkyl halide (typically a bromide or iodide) with a fluoride salt.[10] Common fluoride sources include potassium fluoride (KF) and cesium fluoride (CsF). The efficiency of this reaction is highly dependent on the solvent and the presence of phase-transfer catalysts. For instance, the use of tetrabutylammonium fluoride (TBAF) in a nonpolar protic solvent like t-amyl alcohol has been shown to be effective for the fluorination of primary alkyl halides.[11]

  • Deoxyfluorination of Alcohols: Alcohols are readily available starting materials that can be converted to 1-fluoroalkanes using a variety of reagents. Diethylaminosulfur trifluoride (DAST) and its more thermally stable analogue, Deoxo-Fluor®, are widely used for this transformation.[12] These reagents, however, can be hazardous. Newer, safer, and more selective reagents like PyFluor and AlkylFluor have been developed to address these concerns.[12]

  • Sulfonate Displacement: Alkyl sulfonates (e.g., tosylates, mesylates, and triflates) are excellent substrates for nucleophilic fluorination due to the good leaving group ability of the sulfonate group. Tetrabutylammonium bifluoride has proven effective for the fluorination of triflates with minimal elimination byproducts.[12]

Experimental Protocol: Deoxyfluorination of a Primary Alcohol using PyFluor

This protocol describes a general procedure for the deoxyfluorination of a primary alcohol to the corresponding 1-fluoroalkane using PyFluor.

Materials:

  • Primary alcohol (1.0 mmol)

  • PyFluor (1.2 mmol)

  • Anhydrous dichloromethane (DCM, 5 mL)

  • Saturated aqueous sodium bicarbonate solution

  • Magnesium sulfate (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer

  • Nitrogen or argon atmosphere setup

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the primary alcohol (1.0 mmol) and anhydrous DCM (5 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Add PyFluor (1.2 mmol) portion-wise over 5 minutes with stirring.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or GC-MS.

  • Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution (10 mL).

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 1-fluoroalkane.

Electrophilic Fluorination: Precision and Late-Stage Functionalization

Electrophilic fluorination employs reagents that deliver an electrophilic fluorine atom ("F+") to a nucleophilic carbon center.[8][13] These methods are particularly valuable for the fluorination of electron-rich substrates and for late-stage functionalization, where a C-H bond is directly converted to a C-F bond.[14][15]

Common electrophilic fluorinating agents include N-F reagents such as Selectfluor®, N-fluorobenzenesulfonimide (NFSI), and N-fluoro-o-benzenedisulfonimide (NFOBS).[13]

Key applications of electrophilic fluorination in the synthesis of 1-fluoroalkanes include:

  • Fluorination of Organometallic Reagents: Grignard reagents and organolithium compounds can react with electrophilic fluorinating agents to form 1-fluoroalkanes.

  • Radical-Mediated Fluorination: Photoredox catalysis has enabled the fluorination of alkyl bromides via a radical mechanism, where a silyl radical abstracts the bromine atom, and the resulting alkyl radical is trapped by an electrophilic fluorine source.[12]

  • Late-Stage C-H Fluorination: The direct conversion of a C(sp³)–H bond to a C–F bond is a highly sought-after transformation. While challenging, progress has been made using various catalytic systems, including silver- and manganese-based catalysts.[15]

Diagram: General Workflow for Late-Stage C-H Fluorination

G Start Complex Molecule with C-H bond Reagents Electrophilic Fluorinating Agent (e.g., Selectfluor) Start->Reagents Catalyst Transition Metal Catalyst Reagents->Catalyst + Product Fluorinated Molecule (1-Fluoroalkane) Catalyst->Product

Caption: A simplified workflow for late-stage C-H fluorination.

Enantioselective Fluorination: Accessing Chiral 1-Fluoroalkanes

The synthesis of enantiomerically pure 1-fluoroalkanes is of great importance, as the stereochemistry of a drug molecule is often critical for its biological activity. Significant progress has been made in the development of catalytic, enantioselective fluorination reactions using Lewis acid catalysis, organocatalysis, and transition metal catalysis.[16][17][18] For example, the enantioselective fluorination of aldehydes can be achieved using enamine catalysis.[19]

The Physicochemical Impact of 1-Fluoroalkylation

The introduction of a single fluorine atom into an alkyl chain has profound and often predictable effects on a molecule's physicochemical properties.

Bond Strength and Metabolic Stability

The carbon-fluorine bond is the strongest single bond in organic chemistry.[] This high bond dissociation energy is a key reason why replacing a C-H bond with a C-F bond at a potential site of metabolism can block oxidative degradation by cytochrome P450 enzymes, thereby increasing the metabolic stability and in vivo half-life of a drug.[5][6][20]

Table 1: Comparison of Bond Dissociation Energies (BDE)

BondBDE (kcal/mol)
C-H (in CH₄)~105
C-F (in CH₃F)~110
C-H (in C₆H₆)~113
C-F (in C₆H₅F)~126
Data sourced from multiple references.[6]
Electronic Effects: pKa Modulation

Fluorine is the most electronegative element, and its strong electron-withdrawing inductive effect can significantly lower the pKa of nearby acidic protons and decrease the basicity of adjacent amines.[][4] This modulation of pKa can be critical for optimizing a drug's solubility, oral absorption, and target binding affinity.

Lipophilicity and Membrane Permeability

The effect of fluorination on lipophilicity (logP) is complex. While highly fluorinated compounds are often lipophilic, the introduction of a single fluorine atom can either increase or decrease logP depending on the molecular context. This ability to fine-tune lipophilicity is a valuable tool for optimizing a drug's ADME properties.[2]

Reactivity and Handling of 1-Fluoroalkanes

The C-F bond in 1-fluoroalkanes is generally considered to be inert due to its high bond strength. However, under specific conditions, it can be activated.[21][22] Transition metal-catalyzed C-F bond activation is an emerging area of research that holds promise for the further functionalization of fluorinated molecules.[23][24]

Safety Considerations:

Many fluorinating agents are hazardous and require careful handling.[25] For example, DAST and Deoxo-Fluor® can react violently with water.[12] Elemental fluorine is extremely reactive and toxic.[26][27] It is imperative to consult the safety data sheet (SDS) for any fluorinating agent and to use appropriate personal protective equipment (PPE), including gloves and eye protection, and to work in a well-ventilated fume hood.[25]

Case Studies: 1-Fluoroalkanes in Drug Discovery

The strategic incorporation of 1-fluoroalkyl moieties is a common feature in many approved drugs. For example, the first fluoro-pharmaceutical, fludrocortisone, contains a fluorine atom at the 9α-position.[28] More recent examples continue to highlight the benefits of this approach. While specific details of the contribution of a 1-fluoroalkane to the overall profile of a drug are often complex and multifactorial, the prevalence of this motif underscores its importance.

Future Outlook

The chemistry of 1-fluoroalkanes continues to evolve, with ongoing research focused on the development of more efficient, selective, and safer fluorination methods. The continued development of late-stage C-H fluorination techniques will be particularly impactful, allowing for the rapid diversification of complex molecules in the later stages of drug discovery.[14][15][29] Furthermore, a deeper understanding of the intricate effects of fluorination on biological systems will enable a more rational design of next-generation therapeutics.

References

  • Organic Chemistry Portal. (n.d.). Fluoroalkane synthesis by fluorination or substitution. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fluoroalkane and perfluoroalkane synthesis. Retrieved from [Link]

  • Organometallics. (2020). C–F Bond Activation of a Perfluorinated Ligand Leading to Nucleophilic Fluorination of an Organic Electrophile. ACS Publications. Retrieved from [Link]

  • Google Patents. (n.d.). US2436143A - Preparation of fluoroalkanes.
  • National Center for Biotechnology Information. (2021). Metabolism and Toxicity of Fluorine Compounds. PMC - NIH. Retrieved from [Link]

  • ResearchGate. (n.d.). 34.1.4.1 Synthesis of Fluoroalkanes by Substitution of a Halogen. Retrieved from [Link]

  • Technology Networks. (2017). Chemists Unlock the Potential of Fluoroalkenes. Retrieved from [Link]

  • ACS Chemical Health & Safety. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Publications. Retrieved from [Link]

  • Science of Synthesis. (n.d.). Catalytic, Enantioselective Fluorination Reactions. Thieme. Retrieved from [Link]

  • Journal of the American Chemical Society. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. ACS Publications. Retrieved from [Link]

  • MDPI. (n.d.). Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Stereoselective Synthesis of Fluoroalkanes via FLP Mediated Monoselective C F Activation of Geminal Difluoroalkanes. PMC - NIH. Retrieved from [Link]

  • PubMed. (2015). Applications of Fluorine in Medicinal Chemistry. Retrieved from [Link]

  • ACS Publications. (2026). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Retrieved from [Link]

  • ACS Omega. (n.d.). Contribution of Organofluorine Compounds to Pharmaceuticals. ACS Publications. Retrieved from [Link]

  • LE STUDIUM. (n.d.). Fluorine as a key element in modern drug discovery and development. Retrieved from [Link]

  • ACS Publications. (n.d.). Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions. Chemical Reviews. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC - NIH. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Recent advances in late-stage monofluorination of natural products and their derivatives. Retrieved from [Link]

  • ResearchGate. (2025). Facile nucleophilic fluorination of primary alkyl halides using tetrabutylammonium fluoride in a tert-alcohol medium. Retrieved from [Link]

  • Wikipedia. (n.d.). Electrophilic fluorination. Retrieved from [Link]

  • White Rose Research Online. (2024). Applications of transition metal-catalyzed ortho-fluorine-directed C-H functionalization of (poly)fluoroarenes in organic synthe. Retrieved from [Link]

  • Preprints.org. (n.d.). Fluorine in drug discovery: Role, design and case studies. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Highly Enantioselective Catalytic Fluorination and Chlorination Reactions of Carbonyl Compounds Capable of Two-Point Binding. Retrieved from [Link]

  • ResearchGate. (2026). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). Activation of Saturated Fluorocarbons to Synthesize Spirobiindanes, Monofluoroalkenes, and Indane Derivatives. PMC - NIH. Retrieved from [Link]

  • Macmillan Group. (2005). Enantioselective Organocatalytic r-Fluorination of Aldehydes. Retrieved from [Link]

  • ResearchGate. (n.d.). Tactical Applications of Fluorine in Drug Design and Development. Retrieved from [Link]

  • ResearchGate. (n.d.). FLP mediated C–F bond activation allows single fluoride.... Retrieved from [Link]

  • SciSpace. (n.d.). Biologically Active Organofluorine Compounds. Retrieved from [Link]

  • The Journal of Organic Chemistry. (2022). Renewable Reagent for Nucleophilic Fluorination. ACS Publications. Retrieved from [Link]

  • ResearchGate. (n.d.). Examples of safe and selective fluorination agents. (A) Nucleophilic.... Retrieved from [Link]

  • The Journal of Organic Chemistry. (n.d.). Fluorination of alkanes by chlorine trifluoride. Hydride abstraction mechanism. ACS Publications. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Late-Stage Fluorination: From Fundamentals to Application. PMC - NIH. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (2020). Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. ACS Publications. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene. Retrieved from [Link]

  • University of York. (n.d.). C-F Bond Activation and Metal Fluoride Complexes. Retrieved from [Link]

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Sources

Protocols & Analytical Methods

Method

Probing Lipophilic Environments: 1-Fluorotetradecane as a 19F NMR Reporter

Application Note: AN-F19-LIPID-01 Abstract This guide details the utilization of 1-Fluorotetradecane (CAS: 374-26-5) as a specialized probe in NMR spectroscopy. Unlike ubiquitous internal standards (e.g., TFA, Trichlorof...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-F19-LIPID-01

Abstract

This guide details the utilization of 1-Fluorotetradecane (CAS: 374-26-5) as a specialized probe in


 NMR spectroscopy. Unlike ubiquitous internal standards (e.g., TFA, Trichlorofluoromethane) which are often water-soluble or volatile, 1-Fluorotetradecane serves a distinct role: it is a lipophilic anchor . Its long alkyl chain allows it to intercalate into lipid bilayers, micelles, and hydrophobic pockets of proteins, reporting on the local environment via chemical shift perturbations and relaxation dynamics. This document provides protocols for its use as a chemical shift reference in non-polar solvents and as a dynamic probe in membrane biophysics.

Introduction: The "Spy" in the Bilayer


 NMR is a powerful tool for drug discovery and biophysics due to the 100% natural abundance of the isotope and the absence of background signals in biological systems. However, studying hydrophobic regions—such as cell membranes or drug delivery vehicles—requires a probe that naturally resides in those environments.

1-Fluorotetradecane (


) functions as a "molecular spy." The 14-carbon chain mimics the fatty acid tails of phospholipids (e.g., DMPC, DPPC), anchoring the fluorine atom at a predictable depth within the hydrophobic core or near the interface, depending on the specific lipid packing.
Key Applications
  • Lipid Phase Transition Studies: Monitoring the gel-to-liquid crystalline phase transition (

    
    ) of liposomes.
    
  • Hydrophobicity Mapping: Assessing the "oiliness" of novel drug delivery formulations.

  • Reference Standard: A non-volatile, inert shift reference for organic solvents (CDCl3, Benzene-d6).

Physical & NMR Properties[1][2][3][4][5][6][7][8][9][10][11]

Table 1: Physicochemical and Spectral Data

PropertyValue / DescriptionNotes
Molecular Formula

Molecular Weight 216.38 g/mol
Physical State Colorless Liquid
Boiling Point ~260°CNon-volatile (excellent for variable temp studies).
Solubility Soluble: Chloroform, Benzene, Hexane, THF.Insoluble: Water.Requires detergents/lipids for aqueous studies.

Chemical Shift

Relative to

(0 ppm).
Multiplicity (

-coupled)
Triplet of Triplets (tt)

,

.
Multiplicity (

-decoupled)
Singlet (s)Recommended for sensitivity.

Critical Note on Chemical Shift: The shift of primary alkyl fluorides (


) is sensitive to solvent polarity (solvent-induced shift). Always report values relative to an internal standard like 

(0 ppm) or Hexafluorobenzene (-164.9 ppm) if absolute referencing is required.

Protocol A: Chemical Shift Referencing in Organic Solvents

Objective: Use 1-Fluorotetradecane as a robust internal standard for quantifying fluorinated drug candidates in hydrophobic media.

Materials
  • Analyte (Fluorinated compound of interest).[1][2][3][4][5]

  • Solvent:

    
     or 
    
    
    
    .
  • Standard: 1-Fluorotetradecane (98%+ purity).

Workflow
  • Stock Solution Preparation:

    • Prepare a 100 mM stock solution of 1-Fluorotetradecane in the target deuterated solvent.

    • Why? Direct addition of neat liquid (microliter quantities) is prone to pipetting errors.

  • Sample Preparation:

    • Dissolve the analyte in 600 µL of solvent.

    • Spike with 10 µL of the Stock Solution (Final conc: ~1.6 mM).

    • Target: The standard signal should have an S/N ratio > 50:1 but should not dwarf the analyte signal to avoid dynamic range issues.

  • Acquisition Parameters:

    • Pulse Sequence: zgig (Inverse gated decoupling) is preferred for quantification to eliminate Nuclear Overhauser Effect (NOE) enhancement, ensuring integral accuracy.

    • Relaxation Delay (

      
      ):  Must be 
      
      
      
      .
    • Note: The

      
       of 1-Fluorotetradecane in 
      
      
      
      is typically 2–4 seconds (degassed). Set
      
      
      for precise quantification.

Protocol B: Probing Membrane Dynamics (The "Spy" Protocol)

Objective: Incorporate 1-Fluorotetradecane into lipid vesicles (liposomes) to monitor membrane fluidity or drug encapsulation.

Workflow Visualization

MembraneProtocol Start Start: Lipid Selection (e.g., DMPC) Mix Co-dissolution Lipid + Probe in CHCl3 Start->Mix Ratio 100:1 Dry Evaporation (N2 stream + Vacuum) Mix->Dry Film Dry Lipid Film (Trace Probe Embedded) Dry->Film Hydrate Hydration (Add Buffer/D2O) Film->Hydrate > Tm Extrude Extrusion (100nm Polycarbonate) Hydrate->Extrude LUV Formation NMR 19F NMR Acquisition (Variable Temp) Extrude->NMR

Figure 1: Workflow for incorporating 1-Fluorotetradecane into Large Unilamellar Vesicles (LUVs).

Step-by-Step Methodology

1. Co-dissolution (The Anchor Step)

  • Dissolve 20 mg of phospholipid (e.g., DMPC) in 1 mL Chloroform.

  • Add 1-Fluorotetradecane to achieve a Lipid:Probe molar ratio of 100:1 .

  • Scientific Logic:[6] High concentrations of probe will disrupt the membrane bilayer structure. 1 mol% ensures the probe acts as a reporter, not a contaminant.

2. Film Formation

  • Evaporate solvent under a gentle stream of Nitrogen gas.

  • Lyophilize (vacuum dry) overnight to remove trace chloroform.

  • Result: A thin, translucent film on the glass vial wall containing the lipid and the fluorinated probe homogeneously mixed.

3. Hydration & Extrusion

  • Add 600 µL of phosphate buffer (pH 7.4) containing 10%

    
     (for lock).
    
  • Vortex vigorously above the lipid's phase transition temperature (

    
    ). For DMPC (
    
    
    
    ), vortex at 35°C.
  • Extrusion (Critical): Pass the suspension 11-21 times through a 100 nm polycarbonate filter using a mini-extruder. This creates uniform Large Unilamellar Vesicles (LUVs).

4. NMR Measurement

  • Temperature Calibration: The chemical shift of the fluorine atom in the lipid environment is temperature-dependent.

  • Run a Variable Temperature (VT) series from

    
     to 
    
    
    
    in
    
    
    steps.
  • Observation:

    • Below

      
       (Gel Phase): The signal will be broad (short 
      
      
      
      ) due to restricted motion.
    • Above

      
       (Liquid Crystal Phase): The signal sharpens significantly as the alkyl chain rotates freely.
      

Technical Considerations & Troubleshooting

Relaxation ( ) and Repetition Rates

Fluorine atoms at the end of long alkyl chains have significant motional freedom, but in lipids, this is restricted.

  • Protocol: Always measure

    
     using an Inversion-Recovery sequence (t1ir) before starting quantitative work.
    
  • Expectation: In

    
    , 
    
    
    
    . In Lipid Bilayers,
    
    
    may drop to
    
    
    due to efficient dipole-dipole relaxation with lipid protons.
Decoupling Modes

The choice of decoupling affects the spectrum appearance:

  • Proton Coupled: Signal is a triplet of triplets. Good for structural verification but poor S/N.

  • Inverse Gated Decoupling (zgig): Decoupler ON during acquisition, OFF during delay. Standard for Quantification.

  • Power Gated Decoupling (zgpg): Decoupler ON always. Avoid for quantification; NOE enhancement will distort integration ratios (up to 135% signal increase possible).

Troubleshooting Table
IssueProbable CauseCorrective Action
Signal too broad (>50 Hz) Probe aggregation or "Gel" phase.Increase temperature above lipid

. Ensure probe conc < 2 mol%.
Phase Separation Probe not integrated into lipid.Re-do film formation. Ensure thorough co-dissolution in chloroform first.
Baseline Rolling Acoustic ringing (common in 19F).Increase DE (Pre-scan delay) or apply backward linear prediction (LPC) processing.
Split Peak Probe in two environments.You may be observing probe in the outer vs. inner leaflet of the liposome (rare but possible).

References

  • National Institutes of Health (NIH). (2001). Fluorine-19 NMR Chemical Shift Probes Molecular Binding to Lipid Membranes. PMC. Retrieved from [Link]

  • University of California, Santa Barbara (UCSB). (n.d.). 19F Chemical Shifts and Coupling Constants. NMR Facility. Retrieved from [Link]

  • American Chemical Society (ACS). (2001).[7] 19F NMR Chemical Shifts. 1. Aliphatic Fluorides. Journal of Organic Chemistry. Retrieved from [Link]

Sources

Application

Application Notes and Protocols: Incorporation and Analysis of 1-Fluorotetradecane in Model Lipid Bilayers

Introduction: The Unique Role of Fluorinated Probes in Membrane Biophysics In the intricate landscape of cellular signaling and drug delivery, the lipid bilayer stands as a critical interface. Understanding the precise i...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Unique Role of Fluorinated Probes in Membrane Biophysics

In the intricate landscape of cellular signaling and drug delivery, the lipid bilayer stands as a critical interface. Understanding the precise interactions of molecules with this barrier is paramount for advancements in pharmacology and cell biology. Fluorinated molecules, such as 1-fluorotetradecane, offer a unique lens through which to study these interactions. The substitution of hydrogen with fluorine imparts distinct physicochemical properties, including increased hydrophobicity and altered electrostatic potential, which can significantly influence a molecule's behavior within the lipid milieu.[1][2]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the incorporation of 1-fluorotetradecane into model lipid bilayers. We will delve into the underlying principles, provide detailed, field-tested protocols for vesicle preparation and incorporation, and outline robust analytical techniques for characterizing the effects of 1-fluorotetradecane on membrane properties. Our focus is on providing not just a set of instructions, but a self-validating experimental framework grounded in established scientific principles.

Physicochemical Properties of 1-Fluorotetradecane

A thorough understanding of 1-fluorotetradecane's properties is essential for designing and interpreting experiments. Below is a summary of its key characteristics.

PropertyValueSource
Molecular Formula C₁₄H₂₉F[3]
Molecular Weight 216.38 g/mol [4]
Boiling Point 285.53°C (estimate)[5]
Density 0.812 g/mL at 25°C[5]
Refractive Index n20/D 1.425[5]
LogP (octanol/water) 7.2 (Computed)[4]

The high LogP value indicates significant hydrophobicity, suggesting a strong preference for the nonpolar core of the lipid bilayer.

Experimental Design: A Logic-Driven Workflow

The successful incorporation and analysis of 1-fluorotetradecane in lipid bilayers hinge on a well-structured experimental plan. The following diagram outlines a logical workflow, from initial preparation to in-depth biophysical characterization.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Characterization cluster_2 Phase 3: Advanced Analysis A Lipid & 1-Fluorotetradecane Stock Solution Preparation B Lipid Film Formation A->B C Hydration & Vesicle Formation B->C D Vesicle Size & Homogeneity Analysis (e.g., DLS) C->D E Incorporation Confirmation (e.g., 19F NMR) D->E F Analysis of Membrane Properties E->F G Fluorescence Microscopy (Membrane Fluidity & Domain Formation) F->G H NMR Spectroscopy (Localization & Dynamics) F->H I Molecular Dynamics Simulations (Atomistic Insights) F->I G A Prepare Vesicle Sample (with 1-Fluorotetradecane) B Acquire 19F NMR Spectrum A->B C Analyze Chemical Shift & Linewidth B->C D Confirmation of Incorporation (Signal from membrane-bound state) C->D

Caption: Workflow for confirming the incorporation of 1-fluorotetradecane into lipid vesicles using ¹⁹F NMR.

Assessing Membrane Fluidity: Fluorescence Anisotropy

Rationale: The incorporation of foreign molecules can alter the fluidity of the lipid bilayer. Fluorescence anisotropy using a lipophilic probe, such as 1,6-diphenyl-1,3,5-hexatriene (DPH), can measure these changes. A decrease in anisotropy indicates an increase in membrane fluidity, and vice versa. [6][7] Experimental Protocol:

  • Prepare two sets of vesicles: one with and one without 1-fluorotetradecane.

  • Incorporate a fluorescent probe (e.g., DPH) into both sets of vesicles.

  • Measure the fluorescence anisotropy of the probe in each sample using a fluorometer equipped with polarizers.

  • Compare the anisotropy values to determine the effect of 1-fluorotetradecane on membrane fluidity.

Visualizing Domain Formation: Fluorescence Microscopy

Rationale: The presence of 1-fluorotetradecane may induce the formation of lipid domains with distinct physical properties. Fluorescence microscopy, particularly with phase-sensitive probes, can visualize these domains in giant unilamellar vesicles (GUVs). [8] Key Considerations:

  • Use fluorescent lipid analogs that preferentially partition into either the liquid-ordered (Lo) or liquid-disordered (Ld) phase.

  • Observe the GUVs under a confocal or epifluorescence microscope to identify any phase separation.

Atomistic Insights: Molecular Dynamics (MD) Simulations

Rationale: MD simulations provide a powerful computational tool to investigate the precise location, orientation, and dynamic behavior of 1-fluorotetradecane within the lipid bilayer at an atomistic level. [9][10]These simulations can complement experimental data and provide mechanistic insights that are otherwise difficult to obtain. [11] Simulation Parameters to Analyze:

  • Location: The depth of penetration of 1-fluorotetradecane into the bilayer.

  • Orientation: The preferential alignment of the molecule with respect to the bilayer normal.

  • Effect on Lipid Ordering: Changes in the order parameters of the lipid acyl chains.

Trustworthiness and Self-Validation

The protocols and analytical methods described herein are designed to be a self-validating system. For instance, the ¹⁹F NMR data provides direct evidence of incorporation, which is then correlated with the biophysical changes observed through fluorescence anisotropy and microscopy. Any observed effects should be dose-dependent, meaning that increasing the concentration of 1-fluorotetradecane should lead to a corresponding change in the measured membrane properties.

Conclusion

The incorporation of 1-fluorotetradecane into lipid bilayers provides a valuable model system for studying the interactions of fluorinated molecules with cell membranes. The protocols and analytical techniques outlined in this application note offer a robust framework for researchers to explore these interactions with a high degree of scientific rigor. By understanding the causality behind each experimental choice and employing a multi-pronged analytical approach, researchers can gain significant insights into the fundamental biophysics of membrane interactions, with implications for drug design and delivery.

References

  • Kumar, R. S., et al. (2007). Fluorinated Lipid Constructs Permit Facile Passage of Molecular Cargo into Living Cells.
  • Cremer, P. S., & Boxer, S. G. (1999). Using micropatterned lipid bilayer arrays to measure the effect of membrane composition on merocyanine 540 binding. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1417(1), 1-8.
  • Jost, S., et al. (2017). Biophysical Consequences for Exposure of Model Cell Membranes to Perfluoroalkyl Substances. The Journal of Physical Chemistry B, 121(3), 572-581.
  • Mori, T., et al. (2022). Characterizing the embedded states of a fluorescent probe within a lipid bilayer using molecular dynamics simulations. The Journal of Chemical Physics, 156(18), 184901.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 79053, 1-Fluorotetradecane. Retrieved from [Link]

  • Ferreira, T. M., et al. (2011). Recent Developments in Molecular Dynamics Simulations of Fluorescent Membrane Probes. Molecules, 16(6), 5438-5464.
  • Zhao, X., et al. (2008). Fluorine-19 NMR chemical shift probes molecular binding to lipid membranes. Journal of the American Chemical Society, 130(23), 7262-7263.
  • Lindahl, E., & Edholm, O. (2000). Molecular Dynamics Simulations of Fluid Lipid Membranes. Journal of Chemical Physics, 113(9), 3882-3893.
  • Pinto, S. N., et al. (2021).
  • Kang, C., et al. (2024). Interaction between Permeation Enhancers and Lipid Bilayers. The Journal of Physical Chemistry B, 128(7), 1668-1679.
  • Hu, W. Y., et al. (2009). Alterations in cell membrane properties caused by perfluorinated compounds. Environmental Toxicology and Chemistry, 28(3), 528-535.
  • Baki, G., & Cinar, S. (2018). Stabilization of Liposomes by Perfluorinated Compounds. ACS Omega, 3(11), 15729-15736.
  • Kim, J., et al. (2020). Aromatic Fluorination of Multiblock Amphiphile Enhances Its Incorporation into Lipid Bilayer Membranes. ChemistryOpen, 9(3), 301-305.
  • A. J. Costa, et al. (2021).
  • Mori, T., et al. (2022).
  • Zhang, L. (n.d.). Summary of Methods to Prepare Lipid Vesicles.
  • A. Klymchenko, et al. (2012). Monitoring penetratin interactions with lipid membranes and cell internalization using a new hydration-sensitive fluorescent probe.
  • Advances in Engineering. (2023). Exploring the Impact of Aliphatic Fluorination on Membrane Permeability: A Solid-State NMR Perspective. Retrieved from [Link]

  • Hughes, E., et al. (2018). Average orientation of a fluoroaromatic molecule in lipid bilayers from DFT-informed NMR measurements of 1 H– 19 F dipolar couplings. Physical Chemistry Chemical Physics, 20(22), 15099-15108.
  • National Institute of Standards and Technology. (n.d.). Tetradecane, 1-fluoro-. In NIST Chemistry WebBook. Retrieved from [Link]

  • Boussif, O., et al. (1999). In Vitro Cationic Lipid-Mediated Gene Delivery with Fluorinated Glycerophosphoethanolamine Helper Lipids.
  • Guesmi, A., et al. (2023). High-Performance Fluorine-Lean Thin Aromatic Hydrocarbon Membranes Based on Polyvinylidene Fluoride for Hydrogen Fuel Cells. Membranes, 13(12), 903.
  • Fogarty, A. C., & Laage, D. (2014). Stabilization of DPPC lipid bilayers in the presence of co-solutes: molecular mechanisms and interaction patterns. Physical Chemistry Chemical Physics, 16(44), 24296-24307.
  • Avanti Polar Lipids. (n.d.). Preparation of Multilamellar Vesicles (MLVs). Retrieved from [Link]

  • Coste, S. C., et al. (2023). Membrane-Modifying Effects of Perfluoroalkyl Substances in Model Bacterial Membranes. ACS Omega, 8(46), 43589-43599.
  • Zhao, X., et al. (2008). Fluorine-19 NMR chemical shift probes molecular binding to lipid membranes. Journal of the American Chemical Society, 130(23), 7262-7263.
  • Cheméo. (n.d.). Chemical Properties of Tetradecane, 1-fluoro- (CAS 593-33-9). Retrieved from [Link]

  • Tarek, M. (2005). Molecular dynamics simulations of lipid membrane electroporation. Biophysical Journal, 88(6), 4045-4053.
  • Bagatolli, L. A., & Gratton, E. (2000). Characterization of lipid bilayer phases by confocal microscopy and fluorescence correlation spectroscopy. Proceedings of the National Academy of Sciences, 97(12), 6032-6037.
  • Wohlert, J., & Edholm, O. (2006). Perfluoroalkane force field for lipid membrane environments.
  • Martí, J., & Calero, C. (2021). Modeling and Simulation of Lipid Membranes. Applied Sciences, 11(16), 7545.
  • de Souza, A. O., et al. (2023). Assessment of Per- and Poly-Fluoroalkyl Substances (PFAS) and Polybrominated Diphenyl Ethers (PBDEs) in Surface Waters Used for Urban Water Supply in Brazil. Toxics, 11(12), 983.
  • Nakahara, H., et al. (2022). Interplay of long-chain tetrazine derivatives and biomembrane components at the air–water interface. Biophysics and Physicobiology, 19, e190013.
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  • ChemSynthesis. (n.d.). 1-fluorotetradecane - 73180-09-3. Retrieved from [Link]

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Method

1-Fluorotetradecane as a reference standard in chromatography

Application Note: 1-Fluorotetradecane as a Non-Reactive Internal Standard for Lipidomic Profiling Executive Summary In quantitative lipidomics and metabolomics, the accuracy of data is frequently compromised by variabili...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 1-Fluorotetradecane as a Non-Reactive Internal Standard for Lipidomic Profiling

Executive Summary

In quantitative lipidomics and metabolomics, the accuracy of data is frequently compromised by variability in extraction efficiency and solvent evaporation rates.[1] While isotopically labeled fatty acids (e.g., d3-Palmitic Acid) are the gold standard for quantifying specific analytes, they participate in derivatization reactions (e.g., methylation), making it difficult to decouple extraction recovery from reaction efficiency.[1]

1-Fluorotetradecane (C₁₄H₂₉F) serves as a superior "Surrogate Internal Standard" for hydrocarbon and lipid analysis.[1] Its unique value proposition lies in its chemical inertness to standard transesterification conditions (acidic or basic), combined with a lipophilicity profile that mimics medium-chain fatty acids (MCFAs) and hydrocarbons.[1] This guide outlines the protocol for utilizing 1-Fluorotetradecane to normalize extraction variability in GC-MS and LC-MS workflows.

Technical Profile & Physicochemical Properties

1-Fluorotetradecane is a primary alkyl fluoride.[1] Unlike its chloro- or bromo-analogs, the carbon-fluorine bond is exceptionally strong (approx. 116 kcal/mol), rendering it stable against nucleophilic substitution during standard lipid derivatization protocols.[1]

PropertySpecificationRelevance to Chromatography
IUPAC Name 1-FluorotetradecaneUnambiguous identification.[1]
CAS Number 73180-09-3 (Commercial) / 593-33-9Reference for sourcing.[1][2]
Formula C₁₄H₂₉FDistinct mass defect for HRMS.[1]
Molecular Weight 216.38 g/mol Elutes near C14-C16 fatty acid derivatives.[1]
Boiling Point ~285°C (at 760 mmHg)Compatible with standard GC oven ramps.[1]
Density 0.812 g/mLSimilar to biological lipids; ensures homogenous mixing.[1]
Solubility Soluble in Hexane, CHCl₃, MeOHCo-extracts with neutral lipids and phospholipids.[1]
Stability High (Inert to BF₃/MeOH, NaOMe)Critical: Does not convert to FAMEs.[1]

Core Application: Extraction Normalization in Lipidomics

The Mechanistic Logic

In a standard Fatty Acid Methyl Ester (FAME) analysis, the sample undergoes two stress points:

  • Physical Extraction: Partitioning lipids from the aqueous biological matrix into organic solvent.[1]

  • Chemical Derivatization: Converting fatty acids to volatile methyl esters.[1]

If a deuterated fatty acid is used as the only internal standard (IS), it undergoes both steps.[1] If the derivatization fails, the IS signal drops, potentially masking extraction errors.[1]

1-Fluorotetradecane is added pre-extraction .[1] It partitions into the organic phase similarly to lipids but remains chemically unaltered during the methylation step.[1]

  • If 1-Fluorotetradecane recovery is low: The physical extraction failed.[1]

  • If 1-Fluorotetradecane is normal but FAME IS is low: The derivatization reaction failed.[1]

Experimental Protocol: Dual-Standard FAME Analysis

Objective: Quantify fatty acids in plasma with independent monitoring of extraction efficiency.

Reagents
  • Extraction Solvent: Chloroform:Methanol (2:1 v/v).[1]

  • Surrogate IS (Extraction): 1-Fluorotetradecane (100 µg/mL in Methanol).[1]

  • Derivatization IS (Reaction): d3-Methyl Palmitate (or d3-Palmitic acid added pre-reaction).[1]

  • Derivatization Reagent: 14% Boron Trifluoride (BF₃) in Methanol.[1]

Step-by-Step Workflow
  • Sample Preparation:

    • Aliquot 100 µL of plasma into a glass centrifuge tube.

    • CRITICAL STEP: Spike 10 µL of 1-Fluorotetradecane IS directly into the plasma before adding solvents. Vortex for 10 seconds.[1] This binds the IS to the matrix, mimicking endogenous lipids.[1]

  • Folch Extraction:

    • Add 1.0 mL Chloroform:Methanol (2:1).[1]

    • Vortex vigorously for 1 min.

    • Centrifuge at 3000 x g for 5 min to induce phase separation.

    • Transfer the lower organic phase (containing lipids + 1-Fluorotetradecane) to a clean vial.[1]

  • Evaporation:

    • Evaporate the solvent under a stream of nitrogen at 40°C until dry.[1]

    • Note: 1-Fluorotetradecane has a high boiling point (285°C) and will not be lost during mild solvent evaporation, unlike short-chain hydrocarbons.[1]

  • Derivatization (Transesterification):

    • Reconstitute residue in 500 µL BF₃-Methanol.

    • Incubate at 60°C for 10 mins.

    • Mechanism: Endogenous lipids convert to FAMEs. 1-Fluorotetradecane remains intact. [1]

  • Final Partition:

    • Add 500 µL Hexane and 500 µL Water.[1]

    • Vortex and centrifuge.[1]

    • Transfer the upper Hexane layer (containing FAMEs + 1-Fluorotetradecane) to a GC vial.[1]

  • GC-MS Analysis:

    • Column: DB-225ms or HP-5ms (30m x 0.25mm).[1]

    • Injection: 1 µL Splitless.

    • Temp Program: 60°C (1 min) -> 20°C/min -> 300°C (5 min).

Data Analysis & Quality Control

Retention Behavior (Typical on 5% Phenyl Column)
  • 1-Fluorotetradecane: Elutes slightly earlier than Methyl Myristate (C14:0 FAME).[1]

  • Identification:

    • EI-MS Spectrum: Look for molecular ion (rare) or characteristic loss of HF (M-20).[1]

    • Primary Ions: m/z 216 (M+), m/z 196 (M-HF).[1] Distinct alkyl cluster pattern compared to oxygenated FAMEs (which show m/z 74 McLafferty rearrangement).[1]

Calculation of Recovery

Calculate the Extraction Efficiency Factor (EEF) for each sample:


[1]
  • Reference: Direct injection of the 1-Fluorotetradecane standard (unextracted).[1]

  • Acceptance Criteria: 0.85 < EEF < 1.15.[1]

  • If EEF < 0.5, the extraction was compromised (e.g., emulsion formation, incomplete phase transfer).[1]

Process Visualization

The following diagram illustrates the "Dual-Standard" logic, distinguishing between physical extraction errors and chemical reaction errors.

LipidomicsWorkflow cluster_0 Critical Control Point Start Biological Sample (Plasma/Tissue) Spike1 SPIKE 1: 1-Fluorotetradecane (Surrogate IS) Start->Spike1 Extract Liquid-Liquid Extraction (Chloroform/MeOH) Spike1->Extract Mix PhaseSep Phase Separation Extract->PhaseSep Evap Solvent Evaporation PhaseSep->Evap Organic Layer Deriv Derivatization (BF3/MeOH, 60°C) Evap->Deriv Residue Spike2 SPIKE 2: d3-Methyl Palmitate (Instrument IS) Deriv->Spike2 Post-Rxn GCMS GC-MS Analysis Spike2->GCMS Check1 Check 1-Fluorotetradecane Signal GCMS->Check1 Result1 Pass: Extraction OK Check1->Result1 High Recovery Result2 Fail: Extraction Error Check1->Result2 Low Recovery

Figure 1: Workflow incorporating 1-Fluorotetradecane to validate the physical extraction step independent of downstream chemical derivatization.

References

  • National Institute of Standards and Technology (NIST). 1-Fluorotetradecane: Gas Phase Thermochemistry Data.[1][3] NIST Chemistry WebBook, SRD 69.[1][3] Available at: [Link][1]

  • Lipid MAPS® Lipidomics Gateway. Internal Standards for Lipidomic Analysis. Technical Resources.[1][4][5][6][7] Available at: [Link][1]

  • PubChem. 1-Fluorotetradecane Compound Summary (CID 79053).[1] National Center for Biotechnology Information.[1] Available at: [Link][1]

  • Fiehn, O. Lipid Analysis with GC-MS and LC-MS.[1][6] UC Davis Fiehn Lab Protocols.[1] Available at: [Link][1]

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Application

Application Notes and Protocols for the Preparation of 1-Fluorotetradecane in Cell Culture

Abstract This technical guide provides detailed protocols for the dissolution and preparation of 1-Fluorotetradecane, a long-chain fluoroalkane, for use in cell culture applications. Due to its highly hydrophobic and lip...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides detailed protocols for the dissolution and preparation of 1-Fluorotetradecane, a long-chain fluoroalkane, for use in cell culture applications. Due to its highly hydrophobic and lipophobic nature, preparing a biocompatible and stable formulation of 1-Fluorotetradecane in aqueous cell culture media presents a significant challenge. This document outlines two primary methodologies: a traditional solvent-based approach using Dimethyl Sulfoxide (DMSO) for creating stock solutions, and a more robust method involving the formation of a surfactant-stabilized emulsion using Pluronic® F-68. The rationale behind each procedural step is explained, emphasizing safety, stability, and cellular compatibility. This guide is intended for researchers, scientists, and drug development professionals who require a reliable method for introducing 1-Fluorotetradecane into in vitro cell-based assays.

Introduction: The Challenge of Fluorinated Alkanes in Aqueous Environments

1-Fluorotetradecane (C14H29F) is a saturated long-chain alkane with a terminal fluorine atom. The high electronegativity and stability of the carbon-fluorine bond impart unique physicochemical properties, including chemical inertness and significant hydrophobicity. These characteristics make compounds like 1-Fluorotetradecane of interest in various biomedical applications. However, their poor solubility in aqueous solutions, such as cell culture media, necessitates specialized preparation techniques.

Direct addition of 1-Fluorotetradecane to cell culture media will result in an immiscible mixture, preventing uniform exposure to cells and leading to unreliable experimental outcomes. Therefore, the primary objective of this protocol is to create a homogenous and stable preparation of 1-Fluorotetradecane that maintains cell viability. This guide presents two validated approaches to achieve this, along with the scientific principles that underpin them.

Core Principles and Strategic Approach

The successful incorporation of a highly hydrophobic agent like 1-Fluorotetradecane into a cell culture system hinges on overcoming the thermodynamic barrier of its insolubility in water. Our strategy is twofold:

  • Solvent-Mediated Dissolution (Protocol A): This method leverages a powerful, water-miscible organic solvent, DMSO, to first dissolve 1-Fluorotetradecane at a high concentration. This stock solution is then diluted into the cell culture medium. The key limitation is the final concentration of DMSO, which must remain below cytotoxic levels for the specific cell line in use.

  • Emulsification with a Biocompatible Surfactant (Protocol B): This approach utilizes a non-ionic surfactant, Pluronic® F-68, to create a stable oil-in-water emulsion.[1][2] Pluronic® F-68 is widely used in cell culture to protect cells from hydrodynamic shear and is known for its low toxicity.[3][4] Sonication is employed to provide the necessary energy to break down the 1-Fluorotetradecane into fine droplets, which are then stabilized by the surfactant.[5]

The choice between these protocols will depend on the required final concentration of 1-Fluorotetradecane, the sensitivity of the cell line to DMSO, and the specific experimental requirements.

Workflow for Preparation of 1-Fluorotetradecane for Cell Culture

cluster_0 Protocol A: DMSO-Based Method cluster_1 Protocol B: Surfactant-Stabilized Emulsion A1 Dissolve 1-Fluorotetradecane in 100% DMSO to create a high-concentration stock A2 Vortex/Sonciate briefly to ensure complete dissolution A1->A2 A3 Perform serial dilutions in cell culture medium A2->A3 A4 Observe for precipitation (visual inspection/microscopy) A3->A4 A5 Final DMSO concentration <0.5% (ideally <0.1%) A4->A5 B1 Prepare a sterile solution of Pluronic® F-68 in PBS or basal medium (e.g., 1-10% w/v) B2 Add 1-Fluorotetradecane to the surfactant solution B1->B2 B3 Emulsify using probe sonication on ice B2->B3 B4 Filter-sterilize the emulsion (0.22 µm syringe filter) B3->B4 B5 Dilute to final working concentration in cell culture medium B4->B5 start Start: Need to prepare 1-Fluorotetradecane for cell culture decision Is the required final concentration high and/or are the cells sensitive to DMSO? start->decision cluster_0 cluster_0 decision->cluster_0 No cluster_1 cluster_1 decision->cluster_1 Yes

Caption: Decision workflow for selecting the appropriate protocol for preparing 1-Fluorotetradecane.

Materials and Reagents

Reagent/MaterialRecommended SupplierCatalog Number (Example)Notes
1-FluorotetradecaneSigma-Aldrich73180-09-3Handle with care as it is an irritant.[3][6]
Dimethyl Sulfoxide (DMSO), cell culture gradeSigma-AldrichD2650Use anhydrous, sterile DMSO.
Pluronic® F-68Thermo Fisher Scientific24040032A non-ionic surfactant.[7][8]
Dulbecco's Phosphate-Buffered Saline (DPBS), no calcium, no magnesiumGibco14190144For preparing surfactant solutions.
Complete Cell Culture MediumN/AN/ASpecific to the cell line being used (e.g., DMEM, RPMI-1640) with serum and antibiotics.
Sterile Polystyrene Tubes (15 mL and 50 mL)Corning430791, 430829For solution preparation and dilutions.
Sterile Syringe Filters (0.22 µm)MilliporeSigmaSLGP033RSFor sterilizing the final preparations.
Probe SonicatorQsonicaQ55With a microtip for small volumes.

Detailed Experimental Protocols

Safety First: Handling 1-Fluorotetradecane

1-Fluorotetradecane is classified as an irritant and may be fatal if swallowed.[6] Always handle this compound in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

Protocol A: DMSO-Based Stock Solution Preparation

This protocol is suitable for experiments where a low final concentration of 1-Fluorotetradecane is required and the cell line can tolerate low levels of DMSO.

1. Preparation of 100 mM Stock Solution in DMSO: a. In a chemical fume hood, weigh out 21.64 mg of 1-Fluorotetradecane (Molecular Weight: 216.38 g/mol ). b. Add the 1-Fluorotetradecane to a sterile 1.5 mL microcentrifuge tube. c. Add 1 mL of sterile, cell culture-grade DMSO. d. Vortex the tube vigorously for 1-2 minutes. If dissolution is slow, briefly sonicate in a water bath sonicator for 5 minutes. e. Visually inspect to ensure no undissolved material remains. This is your 100 mM stock solution.

2. Preparation of Working Solutions: a. Perform serial dilutions of the 100 mM stock solution into your complete cell culture medium. It is critical to add the DMSO stock to the medium and not the other way around to minimize precipitation. b. For a 100 µM working solution, add 1 µL of the 100 mM stock to 1 mL of pre-warmed complete cell culture medium. This results in a final DMSO concentration of 0.1%. c. Mix immediately by gentle inversion or pipetting. d. Crucial QC Step: Before adding to cells, inspect the diluted solution for any signs of precipitation or cloudiness. If observed, the concentration is likely too high for this method.

3. Dosing the Cells: a. Add the freshly prepared working solution to your cell cultures. b. Important Control: Always include a "vehicle control" in your experiment, which consists of cells treated with the same final concentration of DMSO (e.g., 0.1%) in the medium, but without 1-Fluorotetradecane. This is essential to distinguish the effects of the compound from the effects of the solvent.[9][10]

Protocol B: Surfactant-Stabilized Emulsion

This is the recommended method for achieving higher, stable concentrations of 1-Fluorotetradecane in a biocompatible manner.

1. Preparation of 1% (w/v) Pluronic® F-68 Solution: a. In a sterile environment (e.g., a biological safety cabinet), weigh 1 g of Pluronic® F-68 powder. b. Add it to 100 mL of sterile DPBS. c. Stir on a sterile stir plate at room temperature until fully dissolved. This may take some time. Gentle warming to 37°C can aid dissolution. d. Filter-sterilize the 1% Pluronic® F-68 solution through a 0.22 µm filter.

2. Emulsification of 1-Fluorotetradecane: a. In a sterile 15 mL conical tube, add 5 mL of the sterile 1% Pluronic® F-68 solution. b. Add the desired amount of 1-Fluorotetradecane. For example, to create a 10 mM stock emulsion, add 10.82 mg of 1-Fluorotetradecane. c. Place the tube in an ice bath to dissipate heat generated during sonication. d. Insert a sterile probe sonicator tip into the solution, ensuring the tip is submerged but not touching the sides or bottom of the tube. e. Sonicate the mixture on ice. The optimal sonication parameters should be determined empirically, but a good starting point is:

  • Power Output: 30-40% amplitude
  • Pulse: 10 seconds ON, 20 seconds OFF
  • Total Sonication Time: 5-10 minutes f. After sonication, the solution should appear as a stable, milky-white emulsion.

3. Sterilization and Storage of the Emulsion: a. Draw the emulsion into a sterile syringe and pass it through a 0.22 µm syringe filter into a new sterile tube. This step both sterilizes the preparation and removes any larger, unstable droplets. b. The stock emulsion can be stored at 4°C for short-term use (up to 1-2 weeks). For longer-term storage, stability should be assessed.

4. Preparation of Working Solutions and Dosing Cells: a. Dilute the stock emulsion into your complete cell culture medium to achieve the desired final concentration of 1-Fluorotetradecane. b. As with Protocol A, include a vehicle control. In this case, the control would be cells treated with the same final concentration of the 1% Pluronic® F-68 solution (without 1-Fluorotetradecane) diluted in the medium.

Validation and Quality Control

A. Assessment of Solution/Emulsion Stability:

  • Visual Inspection: After dilution into the final cell culture medium, let the preparation sit at 37°C for 1-2 hours. Observe for any signs of phase separation, precipitation, or creaming.

  • Microscopy: Place a drop of the final working solution on a microscope slide and observe at 40x magnification. A stable emulsion will show uniform, small droplets. The DMSO-based solution should be clear.

B. Cytotoxicity Assessment:

  • It is imperative to determine the toxicity of your 1-Fluorotetradecane preparation on your specific cell line.

  • Perform a dose-response experiment using a cell viability assay (e.g., MTT, XTT, or a live/dead stain).

  • Test a range of concentrations of 1-Fluorotetradecane prepared by your chosen method, alongside the appropriate vehicle controls. This will establish the maximum non-toxic concentration for your experiments. Studies on other fluorinated compounds have shown cell-line-dependent cytotoxicity.

References

  • LifeTein. (2023, February 1). DMSO usage in cell culture. Retrieved from [Link]

  • PubChem. (n.d.). 1-Fluorotetradecane. National Institutes of Health. Retrieved from [Link]

  • Eastoe, J., et al. (2004). Hybrid Fluorocarbon−Hydrocarbon CO2-philic Surfactants. 1. Synthesis and Properties of Aqueous Solutions. Langmuir.
  • Assay Genie. (n.d.). Complete Sonication Protocol for Cell Lysis. Retrieved from [Link]

  • Holtze, C., et al. (2008). Biocompatible surfactants for water-in-fluorocarbon emulsions. Lab on a Chip.
  • Mendoza-Ramos, M. J., et al. (2014). Influence of cell culture medium composition on in vitro dissolution behavior of a fluoride-containing bioactive glass.
  • Gomes, J. A., et al. (2024). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro.
  • Florentin, A., et al. (2022). Comparative cytotoxicity of seven per- and polyfluoroalkyl substances (PFAS) in six human cell lines. PubMed.
  • Gigout, A., et al. (2014). Evaluating the impact of high Pluronic® F68 concentrations on antibody producing CHO cell lines. Biotechnology and Bioengineering.
  • University of Miami. (n.d.).
  • Holtze, C., et al. (2008). Biocompatible surfactants for water-in-fluorocarbon emulsions. Lab on a Chip.
  • MP Biomedicals. (n.d.). Pluronic F-68® Polyol. Retrieved from [Link]

  • ResearchGate. (2016, February 15). Solubility of compounds slightly soluble or insoluble in DMSO?.
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  • Microtrac. (n.d.). EMULSION STABILITY STUDY SURFACTANT EFFICIENCY USING THE TSI.
  • Tocris Bioscience. (n.d.).
  • Palomares, L. A., et al. (2008).
  • Zhang, C., et al. (2018). Cationic–anionic fluorinated surfactant mixtures based on short fluorocarbon chains as potential aqueous film-forming foam. Taylor & Francis Online.
  • Das, A., et al. (2024). Sonication as a potential tool in the formation of protein-based stable emulsion – Concise review.
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  • MDPI. (2020, April 21). The Effect of Emulsifiers on the Emulsion Stability and Extraction Efficiency of Cr(VI) Using Emulsion Liquid Membranes (ELMs)
  • MDPI. (2021, July 16).
  • ResearchGate. (2016, January 25). What the concentration of DMSO you use in cell culture assays?.
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Method

Applications of Fluorinated Compounds in Material Science: A Detailed Guide for Researchers

Introduction: The Unique Impact of Fluorine in Material Science The strategic incorporation of fluorine into molecular structures has proven to be a transformative approach in modern material science. The unique properti...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Unique Impact of Fluorine in Material Science

The strategic incorporation of fluorine into molecular structures has proven to be a transformative approach in modern material science. The unique properties of the fluorine atom—its high electronegativity, small van der Waals radius, and the exceptional strength of the carbon-fluorine (C-F) bond (~485 kJ·mol⁻¹)[1][2]—give rise to a class of materials with unparalleled performance characteristics. Fluorinated compounds exhibit remarkable thermal and chemical stability, low surface energy, and unique electronic properties that are highly sought after in a multitude of advanced applications.[1][2][3] This guide provides an in-depth exploration of the applications of fluorinated compounds, complete with detailed protocols and insights for researchers, scientists, and professionals in drug development and material innovation.

I. High-Performance Fluoropolymers: The Backbone of Advanced Applications

Fluoropolymers represent a cornerstone of high-performance materials, finding use in industries ranging from aerospace to electronics and healthcare.[3] Their defining features—chemical inertness, thermal resistance, and low friction—are a direct consequence of the strong C-F bonds that shield the polymer backbone.[4]

Key Properties and Causality:
  • Chemical and Thermal Resistance: The high bond energy of the C-F bond imparts exceptional resistance to chemical attack and thermal degradation, making fluoropolymers suitable for harsh environments.[3][4]

  • Low Surface Energy: The low polarizability of the C-F bond results in weak intermolecular forces, leading to low surface energy. This manifests as hydrophobicity, oleophobicity (oil repellency), and non-stick properties.[1][5]

  • Excellent Dielectric Properties: The electronegativity of fluorine atoms leads to a low dielectric constant and dissipation factor, making fluoropolymers ideal for insulating applications in high-frequency electronics.[6]

Comparative Properties of Common Fluoropolymers:
FluoropolymerKey CharacteristicsCommon Applications
Polytetrafluoroethylene (PTFE) Exceptional chemical inertness, wide temperature tolerance, very low coefficient of friction.Non-stick coatings, seals, gaskets, chemical lining, high-frequency insulation.[6]
Polyvinylidene Fluoride (PVDF) High purity, resistance to most chemicals, good wear resistance, and piezoelectric properties.Membranes, lithium-ion battery binders and separators, architectural coatings, chemical processing equipment.[1][7]
Fluorinated Ethylene Propylene (FEP) Melt-processible, excellent chemical resistance, and UV stability.Wire and cable insulation, linings for pipes and vessels, release films.
Perfluoroalkoxy Alkane (PFA) Similar properties to PTFE but with better melt processability and higher temperature resistance than FEP.Tubing, fittings, and linings for aggressive chemicals; semiconductor manufacturing equipment.[6]
Experimental Protocol: Synthesis of Poly(vinylidene fluoride) (PVDF) via Emulsion Polymerization

This protocol outlines a representative method for the synthesis of PVDF, a versatile fluoropolymer. The choice of emulsion polymerization is driven by its ability to produce high molecular weight polymers at a rapid rate, with water as a continuous phase, which is advantageous for heat transfer and environmental considerations.

Materials:

  • Vinylidene fluoride (VDF) monomer

  • Potassium persulfate (initiator)

  • Perfluorooctanoate (PFOA) or a suitable alternative surfactant

  • Deionized water

  • High-pressure reactor equipped with a stirrer, temperature and pressure controls, and monomer/initiator injection ports.

Procedure:

  • Reactor Preparation: Thoroughly clean and purge the high-pressure reactor with an inert gas (e.g., nitrogen or argon) to remove any oxygen, which can inhibit the polymerization reaction.

  • Aqueous Phase Preparation: Prepare an aqueous solution of the surfactant in deionized water within the reactor. The surfactant is crucial for creating micelles, which are the loci of polymerization.

  • Pressurization and Monomer Addition: Pressurize the reactor with VDF monomer to the desired pressure. The pressure influences the concentration of the monomer in the aqueous phase and thus the rate of polymerization.

  • Initiation: Heat the reactor to the target temperature (typically 50-80°C). Introduce an aqueous solution of the initiator, potassium persulfate, to start the polymerization. The persulfate decomposes to form sulfate radicals, which initiate the polymerization of VDF.

  • Polymerization: Maintain the temperature and pressure for the duration of the reaction (several hours). Monitor the pressure drop, which indicates monomer consumption.

  • Termination and Recovery: Once the desired conversion is achieved, cool the reactor and vent the unreacted monomer. The resulting PVDF latex is then coagulated, washed, and dried to obtain the final polymer powder.

Self-Validation:

  • Monomer Conversion: Can be monitored by the pressure drop in the reactor or by gravimetric analysis of the final polymer yield.

  • Molecular Weight: Determined by techniques such as Gel Permeation Chromatography (GPC).

  • Polymer Structure and Purity: Characterized by Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FTIR) spectroscopy.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_recovery Recovery Reactor_Prep Reactor Purging Aqueous_Phase Aqueous Phase Preparation Reactor_Prep->Aqueous_Phase Pressurization VDF Monomer Pressurization Aqueous_Phase->Pressurization Initiation Initiator Injection & Heating Pressurization->Initiation Polymerization Maintain T & P Initiation->Polymerization Termination Cooling & Venting Polymerization->Termination Recovery Coagulation, Washing & Drying Termination->Recovery PVDF_Product PVDF_Product Recovery->PVDF_Product Final PVDF Powder

Caption: Workflow for PVDF synthesis.

II. Fluorinated Coatings: Engineering Surface Properties

The low surface energy of fluorinated compounds makes them ideal for creating protective and functional coatings.[5] These coatings can impart hydrophobicity, oleophobicity, anti-graffiti, and self-cleaning properties to a wide range of substrates.[8][9]

Mechanism of Action:

Fluorinated coatings function by creating a low-energy interface that repels both water and oils.[8] This is often achieved by using molecules with a reactive group that binds to the substrate and a fluorinated tail that orients outwards, creating a dense, low-energy surface.

Experimental Protocol: Preparation of a Superhydrophobic Coating on Glass via Dip-Coating with a Fluorinated Silane

This protocol describes a straightforward method to render a glass surface superhydrophobic. The choice of a fluorinated silane is based on its ability to form a covalent bond with the hydroxyl groups on the glass surface, ensuring a durable coating.

Materials:

  • Glass slides

  • (1H,1H,2H,2H-Perfluorodecyl)triethoxysilane (a common fluorinated silane)

  • Ethanol (anhydrous)

  • Deionized water

  • Acetic acid (catalyst)

  • Beakers

  • Ultrasonic bath

  • Oven

Procedure:

  • Substrate Cleaning: Thoroughly clean the glass slides by sonicating them in a sequence of deionized water, and ethanol for 15 minutes each. This step is critical to ensure a pristine surface for uniform coating. Dry the slides in an oven at 100°C.

  • Coating Solution Preparation: In a beaker, prepare a solution of the fluorinated silane in ethanol (e.g., 1% v/v). Add a small amount of deionized water and a few drops of acetic acid to catalyze the hydrolysis of the silane. Stir the solution for at least 1 hour to allow for the hydrolysis and condensation of the silane molecules.

  • Dip-Coating: Immerse the cleaned and dried glass slides into the prepared coating solution for a set duration (e.g., 30 minutes). The hydrolyzed silane molecules will react with the hydroxyl groups on the glass surface, forming a self-assembled monolayer.

  • Curing: Carefully withdraw the slides from the solution and rinse them with fresh ethanol to remove any unreacted silane. Cure the coated slides in an oven at a specified temperature (e.g., 120°C) for 1 hour to promote the formation of a stable and cross-linked coating.

  • Characterization: The hydrophobicity of the coated surface can be evaluated by measuring the water contact angle using a goniometer. A contact angle greater than 150° indicates superhydrophobicity.

Self-Validation:

  • Contact Angle Measurement: A significant increase in the water contact angle compared to an uncoated slide validates the hydrophobicity.

  • Surface Morphology: Atomic Force Microscopy (AFM) or Scanning Electron Microscopy (SEM) can be used to visualize the uniformity and structure of the coating.

  • Adhesion and Durability: The robustness of the coating can be tested through tape adhesion tests or by measuring the contact angle after exposure to abrasive forces.

Coating_Protocol Start Start Clean_Substrate Clean Glass Substrate (Sonication in DI Water & Ethanol) Start->Clean_Substrate Prepare_Solution Prepare Fluorinated Silane Solution (Hydrolysis & Condensation) Clean_Substrate->Prepare_Solution Dip_Coating Dip-Coat Substrate Prepare_Solution->Dip_Coating Curing Cure in Oven Dip_Coating->Curing Characterization Characterize Surface (Contact Angle, AFM/SEM) Curing->Characterization End End Characterization->End

Caption: Protocol for hydrophobic coating.

III. Fluorinated Compounds in Electronics and Energy Storage

The unique electronic properties and stability of fluorinated materials make them indispensable in modern electronics and energy storage devices.[7][10]

Applications in Electronics:
  • Semiconductor Manufacturing: Fluoropolymers are crucial in semiconductor manufacturing due to their high purity and resistance to aggressive etching chemicals.[10] They are used for pipes, vessels, and filters where even trace contaminants can ruin production yields.[10]

  • Wire and Cable Insulation: The excellent dielectric properties, high-temperature resistance, and fire safety of fluoropolymers make them ideal for insulating high-performance data transmission cables.[6][10]

  • Liquid Crystal Displays (LCDs): Fluorinated compounds are essential components of liquid crystal mixtures used in LCDs.[11] Fluorination helps to optimize the dielectric anisotropy, viscosity, and stability of the liquid crystals, leading to faster switching times and improved display performance.[12][13][14]

Applications in Energy Storage:
  • Lithium-Ion Batteries: Fluorine is a critical element in lithium-ion batteries.[7] It is a key component of the electrolyte salt (e.g., LiPF₆), and fluorinated solvents and additives are used to improve battery safety, lifetime, and performance.[7] PVDF is also widely used as a binder for the electrode materials.[7]

  • Fuel Cells: Fluorinated ionomers, such as Nafion®, are extensively used as proton-exchange membranes in fuel cells due to their high proton conductivity and chemical stability.[15]

Fluorine_Applications cluster_electronics Electronics cluster_energy Energy Storage Fluorinated_Compounds Fluorinated Compounds Semiconductors Semiconductor Manufacturing (High Purity, Chemical Resistance) Fluorinated_Compounds->Semiconductors Cables Wire & Cable Insulation (Dielectric Properties, Fire Safety) Fluorinated_Compounds->Cables LCDs Liquid Crystal Displays (Optimized Electro-Optical Properties) Fluorinated_Compounds->LCDs Li_Ion_Batteries Lithium-Ion Batteries (Electrolytes, Binders, Additives) Fluorinated_Compounds->Li_Ion_Batteries Fuel_Cells Fuel Cells (Proton-Exchange Membranes) Fluorinated_Compounds->Fuel_Cells

Caption: Fluorinated compounds in electronics and energy.

IV. Characterization of Fluorinated Materials

A comprehensive understanding of the structure-property relationships in fluorinated materials necessitates a suite of characterization techniques.

TechniqueInformation Obtained
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹⁹F NMR) Provides detailed information about the chemical environment of fluorine atoms, enabling structural elucidation and purity assessment.[2]
X-ray Photoelectron Spectroscopy (XPS) A surface-sensitive technique used to determine the elemental composition and chemical states of atoms on the material's surface, particularly useful for analyzing coatings.[16]
Contact Angle Goniometry Measures the contact angle of a liquid droplet on a surface, providing a quantitative measure of its wettability (hydrophobicity/oleophobicity).[16]
Combustion Ion Chromatography (CIC) A method for determining the total fluorine content in a material.[17]
Pyrolysis-Gas Chromatography-Mass Spectrometry (pyr-GC/MS) Used to identify the specific types of fluoropolymers in a sample by analyzing their thermal degradation products.[17]

V. Conclusion and Future Outlook

The applications of fluorinated compounds in material science are vast and continue to expand. The ability to precisely tune material properties through the strategic incorporation of fluorine offers immense potential for innovation in diverse fields. Future research will likely focus on developing more sustainable and environmentally friendly fluorination methods and materials, as well as exploring novel applications in areas such as biomedical devices, advanced sensors, and next-generation energy technologies.

VI. References

  • L. C. Rodrigues, et al. (2021). Fluorinated Polymers as Smart Materials for Advanced Biomedical Applications. Polymers (Basel). Available at: [Link]

  • Plastics Europe. Electronics industry. Available at: [Link]

  • Koura Global. Advanced Fluorine Materials for Lithium Ion Batteries. Available at: [Link]

  • Dalau Ltd. (2025). The Importance of Fluoropolymer Products in the Electronics Industry. Available at: [Link]

  • Research on Fluorine-Free Oleophobic Coatings. (2025). Available at: [Link]

  • The Impact of Fluorine in Material Science: Properties and Applications. Available at: [Link]

  • Fluoropolymers Explained: Basics and Applications. (2024). Plastics Engineering. Available at: [Link]

  • AGC Chemicals Americas. (2024). Fluoropolymers Serve as Critical Aerospace Materials to Advance Aircraft Performance and Durability. Available at: [Link]

  • W. Jiao, et al. (2021). A brief review for fluorinated carbon: synthesis, properties and applications. SciSpace by Typeset. Available at: [Link]

  • D. M. C. O’Carroll, et al. (2021). Biological Utility of Fluorinated Compounds: from Materials Design to Molecular Imaging, Therapeutics and Environmental Remediation. Chemical Reviews. Available at: [Link]

  • B. Ameduri. (2025). Fluoropolymers: The Right Material for the Right Applications. ResearchGate. Available at: [Link]

  • V. Prakash Reddy. (2025). Materials applications of organofluorine compounds. ResearchGate. Available at: [Link]

  • Fluorinated gases. Wikipedia. Available at: [Link]

  • Fluoropolymers for Coating Applications. Available at: [Link]

  • Y. Zhang, et al. (2021). Synthesis of fluorinated polyethylene of different topologies via insertion polymerization with semifluorinated acrylates. Polymer Chemistry. Available at: [Link]

  • G. Consiglio, et al. (2007). Fluorinated organic materials for electronic and optoelectronic applications: the role of the fluorine atom. Chemical Communications. Available at: [Link]

  • A. M. El-Sagheer, et al. (2021). Synthesis of Fluorinated Amphiphilic Polymers and the Morphological Dependence on Their Oxygen Binding Capacity. ACS Publications. Available at: [Link]

  • E. A. Varlamov, et al. (2022). Modification of Epoxy Coatings with Fluorocontaining Organosilicon Copolymers. MDPI. Available at: [Link]

  • Ultimate Guide to Fluoropolymers & Applications. (2025). Kinsoe Rubber. Available at: [Link]

  • N. A. Belov, et al. Fluorinated polymers: evaluation and characterization of structure and composition. Available at: [Link]

  • M. Hird. (2025). Fluorine in Liquid Crystal Design for Display Applications. ResearchGate. Available at: [Link]

  • S. A. Gevorgyan, et al. (2021). Applying an Oleophobic/Hydrophobic Fluorinated Polymer Monolayer Coating from Aqueous Solutions. Langmuir. Available at: [Link]

  • Fluorine Materials for Energy Applications. (2025). ResearchGate. Available at: [Link]

  • Linde. Fluorine Use in the Electronics Industry. Available at: [Link]

  • Fluorine Based Superhydrophobic Coatings. (2025). ResearchGate. Available at: [Link]

  • M. Zanaty, et al. (2021). Synthesis of Novel Amphiphilic Fluorinated Polymers for the Dispersion of Hydrophobic Gold Nanoparticles, Quantum Dots, or Highly Fluorinated Molecules in Water. Polymers (Basel). Available at: [Link]

  • A. M. Abdel-Aal, et al. (2024). Synthesis and Characterization of Highly Fluorinated Hydrophobic Rare–Earth Metal–Organic Frameworks (MOFs). MDPI. Available at: [Link]

  • M. Schadt, et al. (1992). Fluorinated Liquid Crystals for Active Matrix Displays. Molecular Crystals and Liquid Crystals. Available at: [Link]

  • Daikin Global. Fluoropolymer Coatings. Available at: [Link]

  • Y. Liu, et al. (2023). Effects of Multi-Fluorinated Liquid Crystals with High Refractive Index on the Electro-Optical Properties of Polymer-Dispersed Liquid Crystals. Polymers (Basel). Available at: [Link]

  • B. Ameduri. (2020). Fluorinated Polymers: Volume 2: Applications. Royal Society of Chemistry.

  • Fluorination improves the surface properties of plastics. Available at: [Link]

  • A. M. Abdel-Aal, et al. (2024). Structure–Property Relationships for Fluorinated and Fluorine-Free Superhydrophobic Crack-Free Coatings. MDPI. Available at: [Link]

  • C. D. S. D’Agostino, et al. (2021). Characterization of the Chemical Contents of Fluorinated and Fluorine-Free Firefighting Foams Using a Novel Workflow Combining Nontarget Screening and Total Fluorine Analysis. Environmental Science & Technology. Available at: [Link]

  • J. A. Jaye, et al. (2023). Identification and quantification of fluorinated polymers in consumer products by combustion ion chromatography and pyrolysis-gas chromatography-mass spectrometry. Environmental Science: Processes & Impacts. Available at: [Link]

  • M. Hird. (2007). Fluorinated liquid crystals – properties and applications. Chemical Society Reviews. Available at: [Link]

  • Fluoropolymer. Wikipedia. Available at: [Link]

  • J. Chen, et al. (2020). Preparation of fluoropolymer materials with different porous morphologies by an emulsion template method using supercritical carbon dioxide as a medium. RSC Advances. Available at: [Link]

  • Why are fluoroalkyl chains hydrophobic/oleophobic?. (2017). Chemistry Stack Exchange. Available at: [Link]

  • SiSiB SILICONES. Fluoro Silanes as surface modification, fluorosilane coating. Available at: [Link]

  • S. Kumar. (2020). Advanced Fluoropolymer Nanocomposites: Fabrication, Processing, Characterization and Applications. William Andrew.

  • B. Hazer. (2017). Introduction to Semifluorinated High-Performance Polymers. In: Semifluorinated Polymers. Elsevier.

  • PFAS-free synthesis of fluorinated pharmaceutical and agrochemical compounds. (2024). Available at: [Link]

  • J. A. Jaye. (2023). Mild polymerization methods for the synthesis of modular fluoropolymers. eScholarship.org. Available at: [Link]

Sources

Application

1-Fluorotetradecane as a tracer in membrane permeability assays

Application Note & Protocol 1-Fluorotetradecane: A High-Sensitivity Tracer for Probing Membrane Permeability and Integrity by ¹⁹F NMR Introduction: The Imperative of Measuring Membrane Permeability The cell membrane is a...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

1-Fluorotetradecane: A High-Sensitivity Tracer for Probing Membrane Permeability and Integrity by ¹⁹F NMR

Introduction: The Imperative of Measuring Membrane Permeability

The cell membrane is a sophisticated, selective barrier, fundamental to cellular life. Its ability to control the passage of substances is critical for everything from nutrient uptake and waste removal to signal transduction and protecting the cell from toxins. In the realm of drug development, a compound's ability to permeate the cell membrane is a primary determinant of its bioavailability and efficacy. Bioactive compounds must often cross multiple lipid bilayers to reach their intracellular targets.[1] Therefore, the accurate assessment of membrane permeability is a cornerstone of modern pharmacology, toxicology, and cell biology.

Traditional methods for assessing permeability, such as dual sugar absorption tests or assays using organic dyes, can present challenges including indirect measurements and limited sensitivity.[2] The advent of specialized tracer molecules offers a more direct and nuanced window into membrane dynamics. This guide introduces 1-Fluorotetradecane , a powerful tool for quantifying membrane partitioning and permeability, leveraging the unique advantages of fluorine (¹⁹F) Nuclear Magnetic Resonance (NMR) spectroscopy.

The Fluorine Advantage: A Background-Free Window into Complex Systems

The use of fluorine as a probe in biological systems is expanding rapidly due to the unique properties of the C-F bond and the ¹⁹F isotope.[3] For membrane studies, the advantages are particularly compelling:

  • High NMR Sensitivity: The ¹⁹F nucleus has a spin of ½ and a high gyromagnetic ratio, making it an NMR-sensitive isotope, comparable to protons (¹H).[4][5]

  • Zero Biological Background: Fluorine is exceptionally rare in biological systems.[4][5] This means that when a ¹⁹F-labeled molecule like 1-fluorotetradecane is introduced, its NMR signal is free from interference from the biological matrix (lipids, proteins, etc.), providing a clean, unambiguous signal.

  • Environmental Sensitivity: The ¹⁹F chemical shift is highly sensitive to the local chemical and physical environment.[4][5] This property allows researchers to distinguish between the tracer in an aqueous environment versus partitioned into the hydrophobic lipid core of a membrane, and even to detect subtle changes in membrane properties.

  • Minimal Perturbation: The fluorine atom is relatively small, and its substitution for a hydrogen atom often results in minimal steric perturbation of the molecule's overall structure and biological activity.

These features make fluorinated tracers, particularly when paired with ¹⁹F NMR, a superior choice for studying molecular interactions within complex, native-like environments such as lipid bilayers and even intact cells.[1]

1-Fluorotetradecane: Physicochemical Profile

1-Fluorotetradecane (C₁₄H₂₉F) is a simple alkyl chain with a terminal fluorine atom. Its structure is ideally suited for integration into lipid membranes, mimicking the behavior of a lipid acyl chain. Its key properties are summarized below.

PropertyValueSource
Molecular Formula C₁₄H₂₉F[6][7]
Molecular Weight 216.38 g/mol [6][7]
Physical Form Liquid[8]
Boiling Point 119-121 °C (at 3 mmHg)[7]
Density 0.812 g/mL[7]
Calculated LogP 7.2[6]
Structure CH₃(CH₂)₁₃F[7]

The high LogP value indicates strong lipophilicity, ensuring that 1-fluorotetradecane will preferentially partition from an aqueous phase into the hydrophobic core of a lipid membrane.

Principle of the ¹⁹F NMR-Based Membrane Partitioning Assay

The core principle of this assay is to measure the equilibrium partitioning of 1-fluorotetradecane between the aqueous buffer and a model membrane system (e.g., liposomes). This partitioning coefficient (Kₚ) is a direct reflection of the membrane's properties. When a test compound (e.g., a drug, peptide, or toxin) interacts with the membrane, it can alter its structure, fluidity, or packing, which in turn changes the partitioning of the 1-fluorotetradecane tracer.

This change is detected by ¹⁹F NMR. The tracer will produce a distinct NMR signal when it is in the aqueous environment compared to when it is embedded within the lipid bilayer. By quantifying the relative integrals of these two signals, one can determine the concentration of the tracer in each phase and thereby calculate the membrane partition coefficient.

G cluster_0 Aqueous Phase cluster_1 Lipid Bilayer Phase cluster_2 Data Analysis Tracer_aq 1-Fluorotetradecane (Aq) NMR_aq ¹⁹F NMR Signal A (Sharp, distinct chemical shift) Tracer_aq->NMR_aq Detection Tracer_mem 1-Fluorotetradecane (Membrane) Tracer_aq->Tracer_mem Partitioning (Kₚ) Analysis Calculate Kₚ = [Tracer]mem / [Tracer]aq from NMR signal integrals NMR_aq->Analysis NMR_mem ¹⁹F NMR Signal B (Broader, shifted signal) Tracer_mem->NMR_mem Detection NMR_mem->Analysis Test_Compound Test Compound (e.g., Drug) Test_Compound->Tracer_mem Alters Membrane Environment

Caption: Principle of the 1-Fluorotetradecane Partitioning Assay.

Detailed Protocol: Quantifying Membrane Partitioning Using ¹⁹F NMR

This protocol describes the use of 1-fluorotetradecane to measure changes in membrane properties of Large Unilamellar Vesicles (LUVs) upon addition of a test compound.

Materials and Reagents
  • 1-Fluorotetradecane (CAS 73180-09-3)

  • Lipids (e.g., POPC, DOPC, or a custom lipid mixture) in chloroform

  • Buffer solution (e.g., HEPES buffer, pH 7.4)

  • Test compound (drug, peptide, etc.)

  • Chloroform and Methanol (HPLC grade)

  • Nitrogen gas source

  • Sonicator (bath or probe type)

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • NMR spectrometer equipped with a fluorine probe

  • NMR tubes

Step-by-Step Experimental Workflow

The overall workflow involves preparing model membranes (liposomes), incorporating the tracer, and analyzing the sample by ¹⁹F NMR.

G start Start step1 1. Prepare Lipid Film (Lipid + 1-Fluorotetradecane in Chloroform) start->step1 step2 2. Dry Film (Under Nitrogen Stream, then Vacuum) step1->step2 step3 3. Hydrate Film (Add Buffer and Vortex) step2->step3 step4 4. Create LUVs (Freeze-Thaw Cycles, then Extrusion) step3->step4 step5 5. Prepare NMR Samples (Control vs. +Test Compound) step4->step5 step6 6. Acquire ¹⁹F NMR Spectra (Allow for Equilibration) step5->step6 step7 7. Process & Analyze Data (Integrate Signals, Calculate Kₚ) step6->step7 end End step7->end

Caption: Experimental workflow for the membrane permeability assay.

Detailed Methodology

A. Preparation of Liposomes with 1-Fluorotetradecane

  • Lipid Mixture Preparation: In a clean round-bottom flask, combine the desired lipids (e.g., 10 mg total lipid) dissolved in chloroform. Add 1-fluorotetradecane to the lipid solution. A molar ratio of 1:100 (tracer:lipid) is a good starting point.

    • Causality: Co-dissolving the tracer with the lipids in an organic solvent ensures its homogeneous distribution within the resulting bilayer.

  • Film Formation: Evaporate the organic solvent using a gentle stream of nitrogen gas while rotating the flask. This creates a thin, uniform lipid film on the inner surface of the flask.

  • Complete Solvent Removal: Place the flask under high vacuum for at least 2 hours to remove any residual chloroform.

    • Causality: Residual solvent can alter membrane properties and affect the assay's outcome.

  • Hydration: Add the desired volume of aqueous buffer (e.g., 1 mL of 10 mM HEPES, 150 mM NaCl, pH 7.4) to the flask. Vortex vigorously until all the lipid film is suspended, creating multilamellar vesicles (MLVs).

  • Extrusion for LUVs: For a homogeneous population of vesicles, subject the MLV suspension to 5-10 freeze-thaw cycles (liquid nitrogen followed by a warm water bath). Then, extrude the suspension 11-21 times through a polycarbonate membrane (e.g., 100 nm pore size) using a mini-extruder.

    • Causality: Extrusion produces LUVs of a defined size, which is critical for reproducible biophysical measurements.

B. NMR Sample Preparation and Data Acquisition

  • Control Sample: Transfer a defined volume of the LUV suspension (e.g., 500 µL) into an NMR tube. This is your control sample representing the baseline partitioning of 1-fluorotetradecane.

  • Test Sample: To a separate aliquot of the LUV suspension, add the test compound to the desired final concentration. Incubate for a period sufficient to allow interaction with the membrane (this may range from minutes to hours and should be optimized). Transfer this mixture to a second NMR tube.

    • Self-Validation: Always run a control alongside the test sample. A positive control (a compound known to disrupt membranes, like Triton X-100) and a negative control (a compound known not to interact with membranes) are also recommended for validating the assay.[9]

  • NMR Acquisition: Place the NMR tube in the spectrometer. Allow the sample to equilibrate to the desired temperature (e.g., 25°C or 37°C).

  • Acquire a ¹H-decoupled ¹⁹F NMR spectrum. Key parameters to optimize include the number of scans (for adequate signal-to-noise) and the relaxation delay.[10]

C. Data Analysis

  • Process the Spectrum: Apply standard processing steps (Fourier transform, phase correction, baseline correction) to the acquired Free Induction Decay (FID).

  • Identify Signals: Identify the two distinct ¹⁹F signals corresponding to 1-fluorotetradecane in the aqueous phase and the membrane phase. The membrane-bound signal is typically broader and may be shifted upfield or downfield compared to the sharper aqueous signal.

  • Integrate Peaks: Carefully integrate the area under both peaks. The integral is directly proportional to the concentration of the tracer in each environment.

  • Calculate Partition Coefficient (Kₚ):

    • Kₚ = (Iₘₑₘ / Vₘₑₘ) / (Iₐᵩ / Vₐᵩ)

    • Where:

      • Iₘₑₘ and Iₐᵩ are the integrals of the membrane and aqueous signals.

      • Vₘₑₘ is the total volume of the lipid phase in the sample.

      • Vₐᵩ is the total volume of the aqueous phase in the sample.

    • A change in Kₚ between the control and test samples indicates that the compound has altered the membrane's properties.

Applications and Interpretations

  • Drug-Membrane Interactions: Screen drug candidates to determine their lipophilicity and ability to partition into membranes, a key factor for predicting absorption and distribution.[1]

  • Antimicrobial Peptide (AMP) Research: Quantify the membrane-disruptive activity of AMPs by observing changes in tracer partitioning or signal broadening, which can indicate membrane leakage.

  • Toxicology Studies: Assess the effects of toxins or nanoparticles on cell membrane integrity.

  • Lipid Raft Studies: By using complex lipid mixtures that form distinct domains, this assay could potentially probe the preferential partitioning of compounds into different membrane environments.[1]

Troubleshooting

ProblemPossible CauseSolution
Only one ¹⁹F signal is observed. Insufficient partitioning into one phase. Poor shimming.Increase lipid concentration. Check tracer concentration. Optimize NMR shimming.
Signals are too broad. Vesicle aggregation. High viscosity.Ensure proper extrusion. Check buffer ionic strength. Increase temperature slightly.
No change with test compound. Compound does not interact with the membrane. Insufficient concentration.Increase compound concentration. Use a positive control to validate the assay setup.
Poor signal-to-noise ratio. Low tracer or lipid concentration. Insufficient scans.Increase concentration if possible. Increase the number of scans acquired.

References

  • Dalvit, C., Vulpetti, A., Veronesi, M., & Flocco, M. (2014). Fluorine NMR-based screening on cell membrane extracts. Angewandte Chemie International Edition, 53(10), 2652-2655. [Link]

  • Lamazière, A., Burlina, F., & Chassaing, G. (2020). Fluorescent Leakage Assay to Investigate Membrane Destabilization by Cell-Penetrating Peptide. Journal of Visualized Experiments, (166), e61951. [Link]

  • Kühn, T., & Wüthrich, K. (2013). Fluorine-19 NMR of integral membrane proteins illustrated with studies of GPCRs. Current Opinion in Structural Biology, 23(5), 757-763. [Link]

  • Wüthrich, K. (2013). Fluorine-19 NMR of Integral Membrane Proteins Illustrated With Studies of GPCRs. Structure, 21(9), 1493-1499. [Link]

  • Wang, J., Wang, A., & Li, Y. (2022). Biological Utility of Fluorinated Compounds: from Materials Design to Molecular Imaging, Therapeutics and Environmental Remediation. Chemical Reviews, 122(1), 156-198. [Link]

  • Mishra, A., & Kirschner, K. N. (2020). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Nature Communications, 11(1), 1-10. [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 79053, 1-Fluorotetradecane. Retrieved February 5, 2026, from [Link].

  • Tarr, P. I., et al. (2017). Measurement of gut permeability using fluorescent tracer agent technology. Scientific Reports, 7(1), 1-10. [Link]

  • Drewniak, P., Su, C. Y. C., Francisco, C. B., & Prosser, R. S. (2025). Recent 19F NMR Applications to the Study of Membrane Proteins and Protein Complexes. Journal of Molecular Biology, 169434. [Link]

  • ChemSynthesis. (n.d.). 1-fluorotetradecane. Retrieved February 5, 2026, from [Link].

  • Bio-protocol. (2016). Membrane permeability assays. Bio-protocol, 6(18), e1933. [Link]

  • Li, Y., et al. (2020). Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors. Frontiers in Chemistry, 8, 596853. [Link]

  • NIST. (n.d.). Tetradecane, 1-fluoro-. In NIST Chemistry WebBook. Retrieved February 5, 2026, from [Link].

  • Dalvit, C., et al. (2015). Fluorine NMR-based screening on cell membrane extracts. ChemBioChem, 16(4), 578-581. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Overcoming solubility issues of 1-Fluorotetradecane in aqueous solutions

Executive Summary 1-Fluorotetradecane ( ) presents a classic "lipophilic challenge" in aqueous chemistry.[1][2][3] With a calculated LogP of ~7.2, this molecule is effectively insoluble in water.[1][2] Users frequently e...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Fluorotetradecane (


) presents a classic "lipophilic challenge" in aqueous chemistry.[1][2][3] With a calculated LogP of ~7.2, this molecule is effectively insoluble in water.[1][2] Users frequently encounter immediate precipitation (turbidity) when attempting to dilute organic stock solutions into aqueous buffers.[1][2]

This guide provides three validated protocols to overcome this thermodynamic barrier, categorized by experimental intent: Micellar Dispersion (for cell biology), Molecular Encapsulation (for analytical chemistry), and Solvent Exchange (for acute, non-biological assays).[3]

Part 1: Diagnostic & Physical Constraints

Q: Why does my solution turn cloudy immediately upon adding water?

A: You are observing the "Ouzo Effect," or spontaneous emulsification. 1-Fluorotetradecane is a long-chain alkyl halide.[1][2][3] While the terminal fluorine atom introduces a dipole, the 14-carbon alkyl tail dominates the molecule's behavior, making it highly hydrophobic.[3]

When you dilute a solvent stock (e.g., DMSO or Ethanol) into water, the organic solvent diffuses into the water rapidly.[3] The 1-Fluorotetradecane molecules, suddenly stranded in a high-polarity environment, aggregate instantly to minimize their surface area exposed to water.[3] This forms micro-droplets that scatter light, appearing as turbidity.[1][2][3]

Key Physical Parameters:

Property Value Implication
Molecular Weight 216.38 g/mol Moderate size, slow diffusion in viscous media.[1][2][3]
LogP (Octanol/Water) ~7.2 Highly lipophilic.[1][2][3] Will partition into membranes/plastics.[1][2][3]
Water Solubility Negligible (< 1 µg/L) Cannot exist as free monomer in water.[1][2][3]

| State at RT | Liquid | Easier to emulsify than solid waxes.[1][2][3] |

Part 2: Decision Matrix (Method Selection)

Before proceeding, select the protocol that matches your downstream application.[2][3]

SolubilityStrategy Start Start: 1-Fluorotetradecane Solubilization AppCheck What is your Application? Start->AppCheck Bio Biological Assay (Cell Culture/In Vivo) AppCheck->Bio Chem Analytical/Chemical (Spectroscopy/Synthesis) AppCheck->Chem ToxCheck Is DMSO/Ethanol Tolerance < 0.1%? Bio->ToxCheck Method2 Protocol B: Cyclodextrin Complexation (HP-β-CD) Chem->Method2 Need Molecular Dispersion Method3 Protocol C: Solvent Exchange (DMSO Spike) Chem->Method3 Rapid/Rough Screening Yes Yes ToxCheck->Yes High Sensitivity No No ToxCheck->No Standard Tolerance Method1 Protocol A: Micellar Dispersion (Tween 80 / Pluronic) Yes->Method2 No->Method1

Figure 1: Decision tree for selecting the appropriate solubilization strategy based on experimental constraints.[1]

Part 3: Validated Protocols

Protocol A: Micellar Dispersion (For Cell Culture)

Best for: Drug delivery simulation, membrane uptake studies.[3]

The Science: Because 1-Fluorotetradecane is not a perfluorocarbon, it interacts well with standard hydrocarbon surfactants.[1][2][3] We use Tween 80 or Pluronic F-127 to create an oil-in-water micelle where the hydrophobic C14 tail is buried in the core, and the fluorine atom is shielded.

Reagents:

  • 1-Fluorotetradecane (Neat oil)[1][2][3]

  • Tween 80 (Polysorbate 80) - Cell Culture Grade[1][2][3]

  • Ethanol (absolute)[1][3]

Workflow:

  • Prepare Stock: Dissolve 1-Fluorotetradecane in Ethanol to create a 100 mM stock solution.

  • Prepare Surfactant: Prepare a 5% (w/v) Tween 80 solution in your culture media (warm to 37°C).

  • The "Drop-Wise" Injection:

    • While vortexing the surfactant media vigorously, slowly inject the ethanolic stock.[3]

    • Ratio Rule: Ensure the final concentration of Ethanol does not exceed 0.5-1.0%.

    • Target: Final surfactant concentration should be at least 10x the molar concentration of the fluorotetradecane to ensure full micellar coverage.[2][3]

  • Sonication (Critical Step): Sonicate the mixture in a water bath for 10 minutes at 40°C. This forces the fluorotetradecane into the micellar cores.[1][2]

Validation: The solution should appear clear to slightly opalescent (blue tinge).[1][2][3] If milky white, the micelles are too large (emulsion failure).

Protocol B: Cyclodextrin "Host-Guest" Complexation

Best for: NMR, true molecular solutions, highly sensitive biological targets.

The Science: Beta-cyclodextrins (β-CD) have a hydrophobic cavity that perfectly accommodates C10-C16 alkyl chains.[1][2] The fluorine atom, being small (van der Waals radius ~1.47 Å), does not sterically hinder entry.[3] This creates a 1:1 inclusion complex, effectively "hiding" the hydrophobic chain from water. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is recommended over native β-CD due to higher water solubility (>600 mg/mL).[1][2]

Workflow:

  • Carrier Solution: Dissolve HP-β-CD in water or buffer to a concentration of 20-40% (w/v) .[1][2][3] (High carrier density is required to drive equilibrium).[1][2]

  • Loading: Add 1-Fluorotetradecane directly to the CD solution.

    • Note: Do not use organic solvents here if possible.[1][2][3]

  • Equilibration:

    • Shake or rotate at 40-50°C for 24-48 hours.

    • Why Heat? Heat increases the kinetic energy, allowing the hydrophobic chain to overcome the energy barrier of entering the cavity.

  • Filtration: Filter through a 0.22 µm PVDF filter to remove any uncomplexed oil droplets.[1][2][3]

Validation: Analyze the filtrate via GC-MS or HPLC. The signal detected represents truly solubilized (complexed) molecules.[1][2]

CDComplex Step1 HP-β-CD (Hydrophilic Shell) Step3 Agitation + Heat (48h @ 50°C) Step1->Step3 Step2 1-Fluorotetradecane (Hydrophobic Guest) Step2->Step3 Step4 Inclusion Complex (Water Soluble) Step3->Step4 Equilibrium Shift

Figure 2: Mechanism of Cyclodextrin inclusion.[1][2][3] The hydrophobic C14 chain displaces water from the CD cavity.

Part 4: Frequently Asked Questions (FAQs)

Q: Can I use DMSO as a simple co-solvent? A: Only for very low concentrations (< 10 µM).[1][2][3] If you dissolve 1-Fluorotetradecane in DMSO and spike it into water, it will precipitate if the concentration is high.[1][3] For concentrations >10 µM, the "solvent exchange" method fails because the water-DMSO interaction is stronger than the DMSO-fluorotetradecane interaction, forcing the lipid out of solution.

Q: Is 1-Fluorotetradecane a perfluorocarbon (PFC)? A: No. This is a critical distinction. PFCs (like perfluorooctane) are both hydrophobic and lipophobic (they repel oil).[1][2][3] 1-Fluorotetradecane is an alkyl fluoride.[1][2][3] It is lipophilic (loves oil).[1][2][3] Therefore, you do not need specialized fluorosurfactants (like Capstone or Zonyl).[1][2][3] Standard hydrocarbon surfactants (Tween, SDS) work perfectly well.[1][2]

Q: How do I store the aqueous formulations? A:

  • Micelles (Protocol A): Unstable over long periods (days).[1][2][3] Prepare fresh.

  • Cyclodextrin (Protocol B): Highly stable.[1][2][3][4] Can be stored at 4°C for weeks.

References

  • PubChem. 1-Fluorotetradecane Compound Summary. National Library of Medicine.[1][2][3] [Link][1][3]

  • Hoang, K. C., & Mecozzi, S. (2004).[1][2][3] Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants. Langmuir. [Link]

  • Szente, L., & Szejtli, J. (2004).[1][2][3] Cyclodextrins as food ingredients. Trends in Food Science & Technology. (General reference for CD solubilization mechanisms). [Link][1][3]

Sources

Optimization

Technical Support Center: 19F NMR Spectroscopy of 1-Fluorotetradecane

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for 19F Nuclear Magnetic Resonance (NMR) experiments involving 1-fluorotetradecane. This guide is designed t...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 19F Nuclear Magnetic Resonance (NMR) experiments involving 1-fluorotetradecane. This guide is designed to provide in-depth, field-proven insights to help you overcome common challenges and optimize your experimental workflow. As Senior Application Scientists, we understand that robust and reproducible data is paramount. This center is structured to provide not just procedural steps, but the underlying scientific reasoning to empower you to make informed decisions.

Section 1: Core Compound Properties & Recommended Starting Parameters

Before delving into troubleshooting, a solid understanding of 1-fluorotetradecane's properties is essential. Its behavior in solution directly impacts NMR experimental outcomes.

PropertyValueSignificance for 19F NMR
Molecular Formula C₁₄H₂₉F[1]The long alkyl chain influences solubility and molecular tumbling.
Molecular Weight 216.38 g/mol [1][2]Relevant for calculating molar concentrations for sample preparation.
Boiling Point ~285 °C (estimated)[3]Low volatility simplifies sample handling at ambient temperatures.
Density ~0.812 g/mL at 25 °C[1][3]Useful for sample preparation if adding by volume.
Expected ¹⁹F Chemical Shift Approx. -218 to -220 ppmThe fluorine is on a primary carbon, resulting in a highly shielded, upfield signal. This value can vary slightly with solvent and temperature.[4]
Solubility High in nonpolar organic solvents (e.g., CDCl₃, C₆D₆). Low in polar/aqueous solvents.Inadequate solubility is a primary cause of poor signal and broad lines.

Section 2: Frequently Asked Questions (FAQs)

This section addresses common high-level questions encountered by users.

Q1: Why am I not seeing any signal for 1-fluorotetradecane?

  • A: This is the most common issue and can stem from several sources. The primary culprits are incorrect spectral width/transmitter frequency, poor sample preparation (insolubility/low concentration), or incorrect spectrometer setup. Begin by following the systematic workflow for "No Signal" in the Troubleshooting Guide below.

Q2: What is the expected ¹⁹F chemical shift for 1-fluorotetradecane?

  • A: The chemical shift for a fluorine attached to a CH₂ group in a fluoroalkane is typically in the highly shielded (upfield) region of the spectrum, around -218 to -220 ppm relative to CFCl₃.[4] Always ensure your spectral window is wide enough to observe this region.

Q3: Which deuterated solvent is best for 1-fluorotetradecane?

  • A: Due to its long, nonpolar alkyl chain, 1-fluorotetradecane is most soluble in nonpolar deuterated solvents. Chloroform-d (CDCl₃) is an excellent first choice. Benzene-d₆ (C₆D₆) and carbon tetrachloride (CCl₄) are also suitable. Avoid highly polar solvents like D₂O or Methanol-d₄, where the compound will have very poor solubility.

Q4: My peak is very broad. What causes this?

  • A: Peak broadening for 1-fluorotetradecane is often related to its molecular dynamics in solution. The long alkyl chain can lead to slower molecular tumbling than smaller molecules, resulting in shorter T₂ relaxation times and broader signals. Other causes include sample aggregation at high concentrations or low temperatures, poor magnetic field homogeneity (shimming), or the presence of paramagnetic impurities.

Q5: Can I use proton decoupling for my ¹⁹F experiment?

  • A: Yes, and it is highly recommended. The fluorine signal of 1-fluorotetradecane will be split into a triplet by the two adjacent protons (¹H-¹⁹F coupling). Using proton decoupling will collapse this multiplet into a single sharp peak, significantly improving the signal-to-noise ratio (S/N) and simplifying the spectrum.

Section 3: In-Depth Troubleshooting Guide

This section provides a systematic approach to diagnosing and solving common experimental problems.

Problem 1: No Signal or Extremely Weak Signal

This is a critical failure that requires a logical, step-by-step diagnosis. The cause can be as simple as a sample preparation error or a more complex spectrometer issue.

The absence of a signal means that either no detectable magnetization is being generated (no sample, wrong nucleus observed) or the signal is not being correctly detected (receiver settings, spectral window).


// Node Definitions start [label="Start: No Signal Observed", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_sample [label="Step 1: Verify Sample\n- Is concentration sufficient?\n- Is it fully dissolved?\n- Correct solvent used?", shape=parallelogram, fillcolor="#FBBC05", fontcolor="#202124"]; check_probe [label="Step 2: Check Spectrometer Hardware\n- Is the correct probe tuned for ¹⁹F?\n- Run a standard sample (e.g., TFA).", shape=parallelogram, fillcolor="#FBBC05", fontcolor="#202124"]; check_acq [label="Step 3: Verify Acquisition Parameters\n- Is the transmitter frequency (O1P)\ncorrect for ~-220 ppm?\n- Is the spectral width (SW) wide enough?\n- Is the pulse width calibrated?", shape=parallelogram, fillcolor="#FBBC05", fontcolor="#202124"]; check_gain [label="Step 4: Check Receiver Gain\n- Is the receiver gain (RG) set appropriately?\n- Is it too low (weak signal) or too high (ADC overflow)?", shape=parallelogram, fillcolor="#FBBC05", fontcolor="#202124"]; resolve_sample [label="Solution: Remake Sample\n- Increase concentration.\n- Gently warm or sonicate to dissolve.\n- Use a nonpolar solvent (CDCl₃).", fillcolor="#34A853", fontcolor="#FFFFFF"]; resolve_probe [label="Solution: Tune Probe\n- Follow standard tuning/matching procedure for ¹⁹F.\n- If standard fails, report hardware issue.", fillcolor="#34A853", fontcolor="#FFFFFF"]; resolve_acq [label="Solution: Correct Parameters\n- Center spectrum at ~-215 ppm.\n- Use a wide SW (e.g., 250-300 ppm).\n- Use a calibrated 90-degree pulse.", fillcolor="#34A853", fontcolor="#FFFFFF"]; resolve_gain [label="Solution: Optimize Gain\n- Use auto-gain routine (e.g., 'rga' on Bruker).\n- Manually adjust if needed.", fillcolor="#34A853", fontcolor="#FFFFFF"]; end_ok [label="Problem Solved", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Connections start -> check_sample; check_sample -> resolve_sample [label="Issue Found"]; resolve_sample -> end_ok; check_sample -> check_probe [label="Sample OK"]; check_probe -> resolve_probe [label="Issue Found"]; resolve_probe -> end_ok; check_probe -> check_acq [label="Probe OK"]; check_acq -> resolve_acq [label="Issue Found"]; resolve_acq -> end_ok; check_acq -> check_gain [label="Parameters OK"]; check_gain -> resolve_gain [label="Issue Found"]; resolve_gain -> end_ok; }

Figure 1. Troubleshooting workflow for a missing ¹⁹F NMR signal.

  • Sample Verification: Physically inspect your NMR tube. Can you see undissolved material? 1-fluorotetradecane can precipitate or adhere to the glass if the solvent is not ideal or the concentration is too high. If in doubt, prepare a fresh sample using the protocol in Section 4.

  • Spectrometer Tuning: The ¹⁹F nucleus resonates at a different frequency than ¹H. The probe must be tuned specifically for the ¹⁹F frequency to ensure efficient transfer of radiofrequency power. Failure to tune will result in a massive loss of signal. Always run a known ¹⁹F standard, like trifluoroacetic acid (TFA), to confirm the spectrometer is working correctly.

  • Acquisition Parameters:

    • Transmitter Frequency Offset (O1P): This parameter tells the spectrometer where the center of your spectrum is. For 1-fluorotetradecane, this should be set in the upfield region, for example, -215 ppm. If it's centered at 0 ppm, your signal may be outside the excitation window.

    • Spectral Width (SW): ¹⁹F NMR has a very large chemical shift range.[4][5] An insufficient spectral width can lead to the signal being "folded" or aliased into the spectrum at an incorrect chemical shift, or missed entirely. A starting width of 250-300 ppm is safe.

    • Pulse Width (P1): Ensure you are using a calibrated 90° pulse for ¹⁹F on your specific probe. An incorrect pulse width will lead to inefficient excitation and a weaker-than-expected signal.

Problem 2: Poor Signal-to-Noise (S/N) Ratio

Even if a signal is present, it may be too weak for reliable analysis or integration.

  • Low Concentration: The most straightforward cause. Increase the concentration of 1-fluorotetradecane in your sample.

  • Insufficient Number of Scans (NS): NMR is a signal-averaging technique. The S/N ratio improves with the square root of the number of scans. Double the number of scans to increase S/N by a factor of ~1.4.

  • Suboptimal Relaxation Delay (D1): For quantitative results, the relaxation delay (D1) between scans should be at least 5 times the longest T₁ relaxation time of the nuclei being observed.[6] While the T₁ for the fluorine in 1-fluorotetradecane is relatively short due to the attached protons, a very short D1 (e.g., <1s) may lead to saturation and reduced signal intensity. Start with D1 = 2 seconds and increase if saturation is suspected.

  • Proton Decoupling is Off: As mentioned in the FAQs, failing to use proton decoupling will split your signal into a multiplet, distributing the total intensity over several lines and reducing the peak height. Ensure your experiment is set up with ¹H decoupling (e.g., cpgpd on Bruker systems).

  • Poor Shimming: A poorly shimmed magnetic field leads to broad lines, which lowers the peak height and thus the S/N ratio. Always perform a shimming routine on your sample before acquisition.

Problem 3: Broad or Distorted Peak Shape

A sharp singlet (with decoupling) is expected. Broad or asymmetric peaks indicate underlying issues.

  • Poor Shimming: This is the most common cause of peak shape distortion. Re-shim your sample carefully.

  • Aggregation: At high concentrations or low temperatures, the long alkyl chains of 1-fluorotetradecane can cause the molecules to aggregate or form micelle-like structures.[7] This restricts molecular motion, shortens T₂ relaxation, and leads to significant line broadening.

    • Solution: Dilute your sample. Gently warming the sample (e.g., to 30-40 °C) can also break up aggregates and sharpen the signal.

  • Paramagnetic Contaminants: The presence of paramagnetic species (e.g., dissolved oxygen, metal ions) can dramatically increase relaxation rates and cause severe line broadening.[8]

    • Solution: Use high-purity solvents. If paramagnetism is suspected, degas your sample by bubbling an inert gas (N₂ or Ar) through it for several minutes.

  • Chemical Shift Anisotropy (CSA): While less of an issue in small molecules with rapid tumbling, CSA can be a significant relaxation mechanism for ¹⁹F.[8] In a viscous solvent or if the molecule is large and tumbles slowly, CSA can contribute to line broadening.

    • Solution: Use a low-viscosity solvent (like CDCl₃ or acetone-d₆) and consider increasing the temperature to promote faster molecular tumbling.

Section 4: Standardized Experimental Protocols

Following these validated protocols will help ensure consistent and high-quality data.

Protocol 1: Sample Preparation
  • Objective: To prepare a ~10-20 mM solution of 1-fluorotetradecane in CDCl₃.

  • Materials:

    • 1-Fluorotetradecane

    • Deuterated Chloroform (CDCl₃) of high purity

    • Standard 5 mm NMR tube

    • Analytical balance, volumetric flasks, and pipettes

  • Procedure:

    • Weigh approximately 5.0 mg of 1-fluorotetradecane directly into a clean, dry vial.

    • Add ~0.7 mL of CDCl₃ to the vial.

    • Gently swirl or vortex the vial until the solid is fully dissolved. A brief sonication may be used if necessary. Visually inspect for any particulates.

    • Transfer the solution into a clean 5 mm NMR tube.

    • Cap the tube securely. Wipe the outside of the tube clean before inserting it into the spectrometer.

Protocol 2: Basic 1D ¹⁹F{¹H} NMR Acquisition (Bruker Example)
  • Objective: To acquire a standard, proton-decoupled 1D ¹⁹F spectrum.

  • Spectrometer Setup:

    • Insert the sample, lock on the deuterium signal of CDCl₃, and perform an automatic or manual shimming procedure (e.g., topshim).

    • Ensure the correct probe file is loaded and tune the probe for both ¹⁹F (channel 1) and ¹H (channel 2).

  • Parameter Setup:

    • Load a standard ¹⁹F experiment parameter set (e.g., zgpg30 with proton decoupling).

    • Set the key acquisition parameters:

      • O1P (Transmitter Frequency Offset): Set to -215 ppm .

      • SW (Spectral Width): Set to 250 ppm .

      • NS (Number of Scans): Start with 16 . Increase for better S/N.[9]

      • D1 (Relaxation Delay): Set to 2.0 s .[9]

      • P1 (90° Pulse Width): Use the calibrated value for ¹⁹F on your probe.

      • PLW1 (Pulse Power): Use the calibrated power level for P1.

      • CPDPRG2: Select a proton decoupling sequence (e.g., garp or waltz16).

  • Acquisition & Processing:

    • Run the automated receiver gain adjustment (rga).

    • Start the acquisition (zg).

    • After acquisition, perform a Fourier transform (efp).

    • Apply automatic phase correction (apk) and baseline correction (abs).

    • Reference the spectrum if an internal standard is used.

References

  • Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]

  • National Institutes of Health (NIH). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. [Link]

  • The Journal of Organic Chemistry. 19F NMR Chemical Shifts. 1. Aliphatic Fluorides. [Link]

  • AZoM. Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. [Link]

  • National Institutes of Health (NIH) PMC. New Frontiers and Developing Applications in 19F NMR. [Link]

  • ACS Omega. Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. [Link]

  • University of Strathclyde. 19Flourine NMR. [Link]

  • University of California, Santa Barbara, Chem and Biochem. 19F Chemical Shifts and Coupling Constants. [Link]

  • PubMed. Solving problems fluorine 19F with NMR spectroscopy. [Link]

  • IMSERC. TUTORIAL: 1D 1H-coupled 19F SPECTRUM. [Link]

  • Organometallics. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]

  • National Institutes of Health (NIH) PubChem. 1-Fluorotetradecane. [Link]

  • Cheméo. Chemical Properties of Tetradecane, 1-fluoro- (CAS 593-33-9). [Link]

  • Chemistry Stack Exchange. Why are fluorine-19 NMR spectra less affected by paramagnetic centers than other common nuclei?. [Link]

  • PubMed Central (PMC). 19F-centred NMR analysis of mono-fluorinated compounds. [Link]

  • University of Wisconsin-Madison. Common NMR Solvents - Reference Data. [Link]

  • Organic Process Research & Development. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]

  • ResearchGate. (PDF) Optimizing fluorine labelling for 19F solid-state NMR in oriented biological systems II: a Solution. [Link]

  • ChemSynthesis. 1-fluorotetradecane. [Link]

  • NIST WebBook. Tetradecane, 1-fluoro-. [Link]

  • Rice Office of Research. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]

Sources

Troubleshooting

Handling and storage recommendations for long-chain alkyl fluorides

Technical Support Center: Handling & Storage of Long-Chain Alkyl Fluorides Alkyl Fluorides Executive Summary & Chemical Nature Long-chain alkyl fluorides (e.g., 1-fluorooctane, 1-fluorododecane, 1-fluorooctadecane) occup...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Handling & Storage of Long-Chain Alkyl Fluorides


 Alkyl Fluorides

Executive Summary & Chemical Nature

Long-chain alkyl fluorides (e.g., 1-fluorooctane, 1-fluorododecane, 1-fluorooctadecane) occupy a unique niche in organic synthesis and materials science. Unlike their chloro-, bromo-, or iodo- counterparts, the carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry (


). This imparts exceptional chemical stability but introduces unique solubility and detection challenges.

This guide addresses the specific "pain points" users encounter: unexpected insolubility in polar media, confusion over storage vessels (glass vs. plastic), and the distinct NMR signatures required for purity verification.

Critical Storage Protocols

Q: Can I store alkyl fluorides in glass, or must I use plastic?

A: Glass is acceptable, but High-Density Polyethylene (HDPE) is preferred for safety.

  • The Science: Unlike acyl fluorides or hydrofluoric acid (HF), alkyl fluorides do not spontaneously hydrolyze to generate free HF under standard conditions. Therefore, they do not etch glass.[1]

  • Recommendation:

    • Short-term (< 1 year): Borosilicate glass vials with Teflon-lined caps are perfectly safe.

    • Long-term (> 1 year): HDPE bottles are recommended purely to prevent breakage and potential leaching of silicates if any trace impurities (like HF from synthesis) remain.

    • Warning Sign: If your glass container appears "frosted" or etched, your sample is contaminated with free HF. Discard immediately.

Q: My 1-fluorooctadecane (C18) has solidified. Is it degraded?

A: No, it has likely just reached its freezing point.

  • The Science: Long alkyl chains drive physical properties. While 1-fluorooctane is liquid at room temperature, 1-fluorooctadecane is a waxy solid (Melting Point

    
    ).
    
  • Action: Gently warm the container in a water bath at

    
    . If it melts into a clear, colorless liquid, it is chemically intact. If it turns yellow or brown, elimination reactions (dehydrofluorination) may have occurred.
    
Q: What are the optimal temperature conditions?

A: Store at


 (Refrigerated). 
  • Reasoning: While chemically stable at Room Temperature (RT), refrigeration minimizes the vapor pressure of volatile shorter chains (C8-C10) and prevents slow oxidation of the alkyl chain over years.

Solubility & Handling Troubleshooting

Q: I cannot get the compound to dissolve in Methanol or Acetonitrile. Why?

A: Long-chain alkyl fluorides are hydrophobic (lipophilic).

  • The Science: The fluorine atom is polar, but the long alkyl tail (

    
    ) dominates the solubility profile, making the molecule overall non-polar.
    
  • Protocol:

    • Primary Solvents: Use Dichloromethane (DCM), Chloroform (

      
      ), Tetrahydrofuran (THF), or Hexanes.
      
    • Avoid: Water, Methanol, and DMSO (unless heated).

    • For NMR: Use

      
       rather than 
      
      
      
      .
Q: How do I transfer viscous or waxy samples quantitatively?

A: Use the "Warm-and-Wash" technique.

  • Heat: Warm the storage vial to

    
     until the lipid melts.
    
  • Dilute: Add a small volume of the reaction solvent (e.g., THF) directly to the vial to lower viscosity.

  • Transfer: Pipette the solution. Rinse the vial twice to ensure quantitative transfer.

Table 1: Physical Properties of Common Alkyl Fluorides

CompoundCarbon ChainState (25°C)Solubility (Water)Solubility (DCM)Boiling Point (approx.)
1-Fluorooctane

LiquidInsolubleHigh

1-Fluorododecane

LiquidInsolubleHigh

1-Fluorooctadecane

Solid (Waxy)InsolubleHigh

Analytical Troubleshooting (NMR & Purity)

Q: I see a triplet at 4.4 ppm in my NMR. Is this my product?

A: Yes, this is the diagnostic


 signal. 
  • The Science: The fluorine atom deshields the adjacent protons, shifting them downfield to

    
    .
    
  • Coupling: You should observe a doublet of triplets (dt) .

    • Geminal Coupling (

      
      ):  Large coupling constant, 
      
      
      
      .
    • Vicinal Coupling (

      
      ):  Standard alkyl coupling, 
      
      
      
      .
  • Verification: If you only see a triplet with

    
     at 3.4-3.6 ppm, you likely have the alkyl chloride  or alcohol  impurity, not the fluoride.
    
Q: What should I look for in the NMR?

A: A signal around -218 ppm.

  • Standard Shift: Primary alkyl fluorides (

    
    ) appear between -215 and -220 ppm  (referenced to 
    
    
    
    ).
  • Pattern: A triplet of triplets (tt) due to coupling with the two protons on C1 and two protons on C2.

Q: My GC-MS shows a mass corresponding to [M-20]. What is happening?

A: Thermal elimination inside the GC injector.

  • The Issue: The C-F bond is stable, but at high injector temps (

    
    ), alkyl fluorides can undergo thermal elimination of HF (mass 20), forming the corresponding alkene.
    
  • Fix: Lower the GC injector temperature to

    
     or use "Cold On-Column" injection.
    

Experimental Workflows

Diagram 1: Purity Assessment Workflow

Caption: Logical flow for verifying alkyl fluoride identity and purity using NMR and GC techniques.

PurityCheck Start Start: Crude/Unknown Sample H_NMR Run 1H NMR (CDCl3) Start->H_NMR Check_H Signal at 4.4 ppm (dt, J=47Hz)? H_NMR->Check_H F_NMR Run 19F NMR Check_H->F_NMR Yes Fail_Cl FAIL: Alkyl Chloride/Alcohol Check_H->Fail_Cl No (Signal at 3.5 ppm) Check_F Signal at -218 ppm? F_NMR->Check_F GC_MS Run GC-MS (Low Temp Injector) Check_F->GC_MS Yes Fail_Alk FAIL: Alkene (Elimination) Check_F->Fail_Alk No (Signal at -100 to -180) Check_GC Mass M+ or [M-HF]? GC_MS->Check_GC Pass PASS: Pure Alkyl Fluoride Check_GC->Pass Clean Peak Check_GC->Fail_Alk High Alkene Content

Diagram 2: Solubility & Solvent Selection

Caption: Decision tree for selecting the appropriate solvent based on chain length and application.

Solubility Input Select Alkyl Fluoride Chain Short Short (C1-C6) Volatile Input->Short Med Medium (C7-C12) Liquid Input->Med Long Long (C13+) Solid/Waxy Input->Long Solv_DCM Dichloromethane (DCM) Best for Synthesis Short->Solv_DCM High Solubility Med->Solv_DCM Solv_Hex Hexanes/Heptane Best for Storage/Transfer Med->Solv_Hex Long->Solv_DCM If Warmed Solv_Heat Warm THF or Toluene Required for Dissolution Long->Solv_Heat If Solid

Safety & Reactivity

  • Defluorination Risk: While the C-F bond is stable, do not expose these compounds to strong Lewis acids (e.g.,

    
    , 
    
    
    
    ) or superacids, as this can trigger defluorination or rearrangement.
  • Disposal: These compounds are generally classified as halogenated organic waste. Do not mix with non-halogenated waste streams, as this complicates incineration processes.

  • Toxicity: Treat all long-chain alkyl fluorides as potentially toxic if ingested and harmful to aquatic life.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9548, 1-Fluorododecane. Retrieved from [Link]

  • University of California, Santa Barbara (2025). 19F NMR Chemical Shifts and Coupling Constants. UCSB NMR Facility. Retrieved from [Link]

  • Hattab, F. (1981). Stability of fluoride solutions in glass and plastic containers.[2] Acta Pharmaceutica Suecica.[2] Retrieved from [Link]

Sources

Optimization

Technical Support Center: Purification of Commercial 1-Fluorotetradecane

Welcome to the Technical Support Center for the purification of commercial 1-Fluorotetradecane. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and prov...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the purification of commercial 1-Fluorotetradecane. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and provide robust, field-proven protocols for obtaining high-purity 1-Fluorotetradecane for your critical applications. We understand that the purity of your starting materials is paramount to the success and reproducibility of your experiments. This document provides in-depth technical guidance, troubleshooting advice, and detailed experimental workflows to help you navigate the purification process effectively.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you may encounter during the handling and purification of commercial 1-Fluorotetradecane.

Q1: What are the most common impurities in commercial 1-Fluorotetradecane and why are they present?

A1: Commercial 1-Fluorotetradecane is typically synthesized via nucleophilic substitution of a 1-halo- or 1-sulfonyloxytetradecane, or from 1-tetradecanol. The primary impurities arise from the starting materials and side reactions during synthesis.

  • Unreacted Starting Materials: The most common impurities are residual starting materials such as 1-bromotetradecane or 1-tetradecanol . Their presence is usually due to incomplete reaction conversion.

  • Elimination Byproducts: A significant byproduct is often tetradecene (isomers) , formed through a competing E2 elimination reaction, especially when using hindered bases or elevated temperatures during fluorination.

  • Solvent Residues: Depending on the manufacturing process, residual high-boiling solvents used in the synthesis or purification may be present.

  • Other Halogenated Alkanes: If the starting material was a different 1-halotetradecane (e.g., 1-chlorotetradecane), it might be present as an impurity.

Understanding the potential impurities is the first critical step in designing an effective purification strategy.

Q2: My GC-MS analysis shows a peak with a similar retention time to 1-Fluorotetradecane. How can I confirm its identity?

A2: Differentiating between 1-Fluorotetradecane and its common impurities, which often have similar boiling points and polarities, requires careful analytical work.

  • Mass Spectrometry (MS): The fragmentation pattern in the mass spectrum is key. 1-Fluorotetradecane will exhibit a characteristic molecular ion peak (m/z 216.4) and fragmentation patterns corresponding to the loss of HF and alkyl fragments. In contrast, 1-bromotetradecane will show a characteristic isotopic pattern for bromine (approximately 1:1 ratio for m/z 276.2 and 278.2). Tetradecene will have a molecular ion peak at m/z 196.4.

  • Co-injection: Spiking your sample with a small amount of a pure standard of the suspected impurity (e.g., 1-bromotetradecane or 1-tetradecene) and observing if the peak of interest increases in area is a reliable method for confirmation.

  • High-Resolution GC: Using a long capillary column with a slow temperature ramp can improve the separation of closely eluting compounds.

Q3: I performed a simple distillation, but the purity of my 1-Fluorotetradecane did not significantly improve. What went wrong?

A3: Simple distillation is often insufficient for separating compounds with close boiling points. The boiling points of 1-Fluorotetradecane and its likely impurities are very similar (see Table 1).

  • Causality: Effective separation by distillation relies on the difference in vapor pressures of the components at a given temperature. When boiling points are close, the vapor pressures are also similar, leading to poor separation.

  • Solution: Fractional vacuum distillation is the recommended method. The vacuum lowers the boiling points, preventing potential thermal decomposition, and the fractionating column provides multiple theoretical plates for a more efficient separation. For a detailed protocol, refer to the Experimental Protocols section.

Q4: During flash chromatography, my 1-Fluorotetradecane is co-eluting with an impurity. How can I improve the separation?

A4: Co-elution in flash chromatography indicates that the chosen solvent system does not provide sufficient selectivity between your product and the impurity.

  • Troubleshooting Steps:

    • Solvent System Optimization: The polarity of the mobile phase is critical. For non-polar compounds like 1-Fluorotetradecane and its likely impurities, a very non-polar eluent is required. Start with 100% hexanes or petroleum ether and gradually increase the polarity by adding small increments (0.5-1%) of a slightly more polar solvent like diethyl ether or dichloromethane.[1]

    • Thin-Layer Chromatography (TLC): Before running the column, perform a thorough TLC analysis with various solvent systems to find the optimal conditions that show the best separation between your product and the impurities.[2]

    • Column Packing and Dimensions: Ensure your column is packed uniformly to avoid channeling. A longer, narrower column will generally provide better resolution than a short, wide one.

    • Sample Loading: Load the sample in a minimal amount of solvent to ensure a narrow starting band.

Compound Molecular Weight ( g/mol ) Boiling Point (°C) Polarity
1-Fluorotetradecane216.38~275 (atm), ~119-121 (at 3 mmHg)Non-polar
1-Bromotetradecane277.28~299 (atm)Non-polar
1-Tetradecanol214.39~289 (atm)Moderately Polar
Tetradecene196.38~251 (atm)Non-polar

Table 1: Physicochemical Properties of 1-Fluorotetradecane and Common Impurities. Boiling points are approximate and can vary with pressure.

Experimental Protocols

These protocols are designed to be self-validating, with clear explanations for each step.

Protocol 1: Purification of 1-Fluorotetradecane by Fractional Vacuum Distillation

This method is highly effective for removing impurities with different boiling points, such as residual starting materials and elimination byproducts.

Rationale: By reducing the pressure, the boiling points of the compounds are lowered, preventing thermal degradation. The fractionating column provides a large surface area for repeated vaporization-condensation cycles, leading to a more efficient separation of components with close boiling points.[3]

Diagram of Fractional Vacuum Distillation Workflow:

Caption: Workflow for the purification of 1-Fluorotetradecane by fractional vacuum distillation.

Step-by-Step Methodology:

  • Drying the Crude Product: Before distillation, it is crucial to remove any residual water. Add a suitable drying agent, such as anhydrous magnesium sulfate or calcium sulfate, to the commercial 1-Fluorotetradecane. Swirl and let it stand for at least 30 minutes. Decant the dried liquid into the distillation flask.

  • Apparatus Setup: Assemble a fractional vacuum distillation apparatus. This should include a round-bottom flask, a fractionating column (e.g., Vigreux or packed with Raschig rings), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all joints are well-sealed with appropriate vacuum grease.

  • Initiating Distillation: Add boiling chips or a magnetic stir bar to the distillation flask. Begin to slowly reduce the pressure in the system using a vacuum pump. Once the desired vacuum is achieved (typically 1-5 mmHg), start heating the distillation flask gently with a heating mantle.[4]

  • Collecting Fractions:

    • Forerun: Collect the first fraction, which will contain lower-boiling impurities like tetradecene. The temperature will plateau during the collection of this fraction.

    • Main Fraction: As the temperature rises and stabilizes at the boiling point of 1-Fluorotetradecane at the given pressure, change the receiving flask to collect the pure product.

    • Residue: Higher-boiling impurities, such as unreacted 1-bromotetradecane or 1-tetradecanol, will remain in the distillation flask.

  • Purity Analysis: Analyze the collected fractions by GC-MS to confirm their purity. Combine the fractions that meet your purity requirements.

Protocol 2: Purification by Flash Column Chromatography

This technique is useful for removing impurities with different polarities.

Rationale: Flash chromatography separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase.[2] Since 1-Fluorotetradecane and its likely impurities (1-bromotetradecane, tetradecene) are non-polar, a non-polar solvent system is required for elution. More polar impurities, like 1-tetradecanol, will be strongly retained on the silica gel.

Diagram of Flash Chromatography Workflow:

G cluster_prep Preparation cluster_elution Elution & Collection cluster_analysis Analysis & Isolation start Commercial 1-Fluorotetradecane tlc Optimize solvent system using TLC start->tlc pack Pack silica gel column tlc->pack load Load sample onto column pack->load elute Elute with optimized non-polar solvent system load->elute collect Collect fractions elute->collect analyze Analyze fractions by TLC or GC-MS collect->analyze combine Combine pure fractions analyze->combine evaporate Evaporate solvent combine->evaporate pure_product Pure 1-Fluorotetradecane evaporate->pure_product

Caption: Workflow for the purification of 1-Fluorotetradecane by flash column chromatography.

Step-by-Step Methodology:

  • Solvent System Selection: Using TLC, determine a suitable solvent system. For 1-Fluorotetradecane, start with 100% hexanes or petroleum ether. If the compound does not move from the baseline, gradually add a slightly more polar solvent like diethyl ether or dichloromethane in small increments (e.g., 0.5%, 1%, 2%).[1]

  • Column Packing: Pack a glass column with silica gel (230-400 mesh) using the chosen solvent system. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude 1-Fluorotetradecane in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.

  • Elution and Fraction Collection: Begin eluting the sample through the column with the chosen solvent system, collecting fractions in test tubes or vials.

  • Monitoring and Analysis: Monitor the separation by TLC analysis of the collected fractions. The non-polar impurities (tetradecene) will elute first, followed by 1-Fluorotetradecane and then 1-bromotetradecane. More polar impurities like 1-tetradecanol will remain on the column under these conditions.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

Protocol 3: Extractive Workup for Removal of Polar Impurities

This is a preliminary purification step to remove water-soluble or polar impurities.

Rationale: Liquid-liquid extraction separates compounds based on their differential solubilities in two immiscible liquid phases.[5] Water-soluble impurities and some polar organic compounds can be removed from the less polar 1-Fluorotetradecane.

Step-by-Step Methodology:

  • Dissolution: Dissolve the commercial 1-Fluorotetradecane in a non-polar organic solvent that is immiscible with water, such as hexane or diethyl ether.

  • Aqueous Wash: Transfer the solution to a separatory funnel and wash with deionized water to remove any water-soluble impurities. If acidic or basic impurities are suspected, a wash with a dilute solution of sodium bicarbonate or dilute hydrochloric acid, respectively, can be performed, followed by a water wash.

  • Brine Wash: Wash the organic layer with a saturated sodium chloride solution (brine) to remove the majority of the dissolved water.

  • Drying and Solvent Removal: Separate the organic layer, dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent by rotary evaporation.

Analytical Methods for Purity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for assessing the purity of volatile and semi-volatile compounds like 1-Fluorotetradecane.[6]

  • Sample Preparation: Dilute a small sample of the purified 1-Fluorotetradecane in a suitable volatile solvent (e.g., hexane or dichloromethane).

  • Typical GC Parameters:

    • Column: A non-polar capillary column (e.g., DB-1 or HP-5ms).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a high temperature (e.g., 280 °C) to ensure the elution of all components.

    • Carrier Gas: Helium.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI).

    • Mass Range: Scan a wide mass range (e.g., m/z 40-400) to detect a variety of potential impurities.

By integrating the peak areas in the resulting chromatogram, the relative purity of the 1-Fluorotetradecane can be determined.

References

  • University of Rochester, Department of Chemistry. Purification: Fractional Distillation. [Link]

  • King Group. Successful Flash Chromatography. [Link]

  • University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. [Link]

  • FuseSchool. Fractional Distillation | Organic Chemistry | Chemistry. YouTube, 15 July 2013, [Link].

  • Delhaye, L., et al. "Removal of Reaction Solvent by Extractive Workup: Survey of Water and Solvent Co-extraction in Various Systems." Organic Process Research & Development, vol. 5, no. 3, 2001, pp. 216-220.
  • AIDIC. Troubleshooting Distillation Columns Unexpected Causes for Malfunctioning Columns. [Link]

  • ResearchGate. Recent Methods of Effectively Removing Long-chain and Short-chain Per- and Poly-fluoroalkyl Substances from Drinking Water. [Link]

  • University of Rochester, Department of Chemistry. Organic Reaction Workup Formulas for Specific Reagents. [Link]

  • ACS Omega. Streamlining Fluoroalkenyl Arene Synthesis Illuminated with Mechanistic Insights. [Link]

  • Sciencemadness.org. Failed fractional vacuum distillation. [Link]

  • Save My Exams. Crude Oil & Fractional Distillation (Edexcel IGCSE Chemistry): Revision Note. [Link]

  • Google Patents.
  • Medistri SA. GC/MS Identification of Impurities. [Link]

  • University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. [Link]

  • Agilent. Screening of Nitrosamine Impurities in Drug Products and Drug Substances Using Agilent GC/MS/MS Instrumentation. [Link]

  • Wikipedia. Methoxyflurane. [Link]

  • freesciencelessons. GCSE Chemistry Revision "Fractional Distillation of Crude Oil". YouTube, 13 November 2017, [Link].

  • INEOS Oligomers. Read-Across Justification for 1-Tetradecene Homopolymer Hydrogenated, By-products from, C28-C42 fraction. [Link]

  • ResearchGate. Removal of Reaction Solvent by Extractive Workup: Survey of Water and Solvent Co-extraction in Various Systems. [Link]

  • Chemistry LibreTexts. 5.4C: Step-by-Step Procedures for Vacuum Distillation. [Link]

  • PubChem. 1-Tetradecanol. [Link]

  • Pressure Control Solutions. Vacuum Distillation issues? | Call Pressure Control Solutions!. [Link]

  • inchem.org. ICSC 1566 - 1-TETRADECENE. [Link]

  • BYJU'S. Fractional Distillation. [Link]

  • Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. [Link]

  • Shimadzu. GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals. [Link]

  • Chemistry LibreTexts. 4.7: Reaction Work-Ups. [Link]

  • Separation Science. GC/MS strategies for mutagenic impurities analysis. [Link]

  • University of Rochester, Department of Chemistry. Workup for Polar and Water-Soluble Solvents. [Link]

  • MDPI. Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. [Link]

  • University of Rochester, Department of Chemistry. Purification: Distillation at Reduced Pressures. [Link]

  • Qatar Chemical Company. 1-Tetradecene (C14H28) Safety Data Sheet. [Link]

  • National Institutes of Health. Production of 1-Dodecanol, 1-Tetradecanol, and 1,12-Dodecanediol through Whole-Cell Biotransformation in Escherichia coli. [Link]

Sources

Troubleshooting

Technical Support Center: Fluorination Chemistry Division

Current Status: Online 🟢 Ticket Subject: Troubleshooting Side Reactions in 1-Fluoroalkane Synthesis Assigned Specialist: Senior Application Scientist, Fluorine Chemistry Group Mission Statement Welcome to the Fluorinatio...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online 🟢 Ticket Subject: Troubleshooting Side Reactions in 1-Fluoroalkane Synthesis Assigned Specialist: Senior Application Scientist, Fluorine Chemistry Group

Mission Statement

Welcome to the Fluorination Support Desk. We understand that introducing a fluorine atom into an aliphatic chain is rarely as simple as "add fluoride and stir." The high basicity of the fluoride ion, its tight solvation shell, and the thermodynamic drive toward elimination make 1-fluoroalkanes deceptive targets.

This guide is structured as a series of Support Tickets addressing the most common failure modes (side reactions) our users encounter.

Module 1: The Elimination Trap (Alkene Formation)

User Complaint:

"I am trying to displace a primary tosylate/mesylate with CsF or TBAF. My conversion is high, but NMR shows significant olefinic protons. I'm getting the alkene (E2 product) instead of the 1-fluoroalkane (


)."

Technical Diagnosis: The "Naked Fluoride" Paradox. To make fluoride a good nucleophile (


), you typically use aprotic polar solvents (DMF, DMSO) to strip away its hydration shell. However, a "naked" fluoride ion is a potent Brønsted base. If your substrate has beta-hydrogens, E2 elimination becomes the dominant pathway, especially as temperature increases.

Troubleshooting Protocol:

VariableRecommendationMechanism
Solvent Switch to

-BuOH/CsF
The Kimchi Effect: Bulky alcohols (

-BuOH) solvate the fluoride just enough to suppress basicity (H-bonding) but sterics prevent full encapsulation, preserving nucleophilicity.
Reagent Avoid TBAF (hydrated) Commercial TBAF contains water. The hydroxide ion (generated from

) is a strong base that drives elimination. Use anhydrous TBAF (

-BuOH solution) or CsF.
Leaving Group Use Mesylates over Iodides Iodides are soft; Fluoride is hard. Hard-Hard interactions favor the attack on the proton (Elimination). Sulfonates (OTs/OMs) are better matched for

with F.

Standard Operating Procedure (SOP): The


-BuOH/CsF Protocol 
Validated for primary alkyl sulfonates.
  • Preparation: Dry CsF (3.0 equiv) in a vacuum oven at 150°C for 4 hours.

  • Solvation: Suspend CsF in anhydrous

    
    -BuOH (0.5 M relative to substrate).
    
  • Reaction: Add the alkyl mesylate. Stir at 80°C.

  • Workup: The product 1-fluoroalkane is often volatile. Distill directly or extract with pentane.

Visualizing the Competition:

SN2_vs_E2 Start Alkyl Sulfonate (R-CH2-CH2-OTs) Transition_SN2 TS: Nucleophilic Attack (C-F bond forming) Start->Transition_SN2 Solvated F- (t-BuOH) Low Temp Transition_E2 TS: Proton Abstraction (Basicity Dominates) Start->Transition_E2 Naked F- (DMSO) High Temp F_ion Fluoride Source (CsF/TBAF) F_ion->Transition_SN2 F_ion->Transition_E2 Prod_Fluoro 1-Fluoroalkane (Target) Transition_SN2->Prod_Fluoro Prod_Alkene Alkene (Side Product) Transition_E2->Prod_Alkene

Figure 1: The kinetic bifurcation between substitution (


) and elimination (E2) driven by solvent and temperature.
Module 2: Carbon Skeleton Scrambling (Rearrangement)

User Complaint:

"I treated my primary alcohol with DAST. I isolated a fluoride, but the fluorine is on the wrong carbon (e.g., isobutyl alcohol


 tert-butyl fluoride)."

Technical Diagnosis: Deoxyfluorination reagents (DAST, Deoxo-Fluor) proceed via an activated intermediate (alkoxy-aminosulfur difluoride).[1] The leaving group ability of this intermediate is so high that it can induce significant carbocation character in the transition state. Even primary carbons can suffer from Wagner-Meerwein shifts (hydride or methyl shifts) before the fluoride can attack.

Troubleshooting Protocol:

  • Switch Reagent: Move from DAST to XtalFluor-E or PhenoFluor .

    • Why? XtalFluor-E forms a less labile intermediate that requires a promoter (DBU/HF) to release the fluoride, tightening the

      
       transition state and reducing cationic character.
      
  • Temperature Control: Perform the addition at -78°C and warm slowly.

    • Why? Rearrangement has a higher activation energy than direct substitution.

  • Base Buffering: Ensure sufficient base (collidine or

    
    ) is present to neutralize HF, which can catalyze acid-mediated rearrangements.
    

SOP: XtalFluor-E Deoxyfluorination Safer and more selective than DAST.

  • Setup: Flame-dry glassware. Nitrogen atmosphere.

  • Mix: Dissolve XtalFluor-E (1.2 equiv) in anhydrous DCM.

  • Promoter: Add

    
     (1.5 equiv) followed by the alcohol (1.0 equiv) at -78°C.
    
  • Reaction: Stir 1h at -78°C, then warm to RT.

  • Quench: Pour into saturated

    
     (gas evolution will occur).
    

Visualizing the Rearrangement Loop:

Rearrangement Alcohol Primary Alcohol (R-CH2-OH) Activated Activated Intermediate (R-CH2-O-SF2-NEt2) Alcohol->Activated + DAST (-HF) DAST DAST Reagent DAST->Activated IonPair Tight Ion Pair [R-CH2+ ... F-] Activated->IonPair C-O Bond Scission (DAST Path) Target 1-Fluoroalkane (SN2 Product) Activated->Target Direct SN2 (XtalFluor Path) Rearranged_Cat Rearranged Carbocation (2° or 3°) IonPair->Rearranged_Cat 1,2-Shift IonPair->Target Fast Trap Isomer Isomeric Fluoride (Rearranged) Rearranged_Cat->Isomer F- Trap

Figure 2: Mechanism showing how DAST can lead to carbocation-mediated rearrangements vs. the direct substitution pathway.

Module 3: Reagent Selection Matrix

Use this decision matrix to select the correct reagent and avoid side reactions before they start.

SubstratePreferred ReagentWhy?Primary Side Reaction Risk
Primary Alcohol XtalFluor-E +

High selectivity, no free HF generation, crystalline (safe).Elimination if excess DBU is used.
Primary Tosylate CsF in

-BuOH
"Kimchi" conditions balance nucleophilicity/basicity.Elimination (E2) if using DMF/DMSO.
Complex/Late-Stage PhenoFluor Tolerates diverse functional groups; high fidelity.[2][3][4]Cost; requires specific handling.
Simple/Robust DAST Cheap, effective for simple substrates.Explosion risk >90°C; Rearrangement.
Module 4: Safety & Handling (Critical)

Ticket Subject: "My reaction vial is hot/pressurized."

Warning: Reagents like DAST and Deoxo-Fluor release HF (Hydrofluoric Acid) upon reaction with alcohols.

  • Glassware Etching: HF eats glass. While standard reactions are okay in borosilicate glass for short durations, long-term storage or high-concentration reactions should use Teflon (PFA/FEP) vessels.

  • Thermal Runaway: DAST is known to detonate at elevated temperatures. Never heat neat DAST above 50°C.

  • First Aid: Always have Calcium Gluconate gel benchside when working with these reagents.

References
  • The "Kimchi" Method (t-BuOH/CsF)

    • Kim, D. W.; Song, C. E.; Chi, D. Y. Significantly Enhanced Nucleophilic Fluorination Reactions Aided by Phase Transfer Catalysts in Protic Solvents.[4] J. Am. Chem. Soc.[3][4][5]2002 , 124, 10278–10279.

  • XtalFluor Development

    • Beaulieu, F.; et al. Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling.[4] Org.[3][4][6] Lett.2009 , 11, 5050–5053.[4]

  • PhenoFluor for Late-Stage Fluorination

    • Sladojevich, F.; Arlow, S. I.; Tang, P.; Ritter, T. Late-Stage Deoxyfluorination of Alcohols with PhenoFluor.[3] J. Am. Chem. Soc.[3][4][5]2013 , 135, 2470–2473.[3]

  • DAST Rearrangement Mechanisms

    • Middleton, W. J. New Fluorinating Reagents. Dialkylaminosulfur Fluorides. J. Org.[4] Chem.1975 , 40, 574–578.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of 1-Fluorotetradecane and 1-Bromotetradecane in Nucleophilic Substitution

For researchers, scientists, and professionals in drug development, the selection of appropriate reagents is a critical decision that dictates the success of a synthetic pathway. Long-chain haloalkanes, such as 1-fluorot...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the selection of appropriate reagents is a critical decision that dictates the success of a synthetic pathway. Long-chain haloalkanes, such as 1-fluorotetradecane and 1-bromotetradecane, are valuable building blocks for introducing lipophilic C14 chains into molecules to modify properties like solubility or membrane interaction.[1] However, the choice of the halogen atom—fluorine versus bromine—has profound consequences for the molecule's reactivity, particularly in nucleophilic substitution reactions. This guide provides an in-depth comparison of these two reagents, grounded in fundamental chemical principles and supported by experimental data, to inform rational synthetic design.

The Decisive Factor: Understanding the Carbon-Halogen Bond

The reactivity of a haloalkane in the most common substitution pathway for primary haloalkanes, the SN2 reaction, is not governed by a single property but by a confluence of factors.[2][3] The crux of the difference between 1-fluorotetradecane and 1-bromotetradecane lies in the nature of the carbon-halogen (C-X) bond and the stability of the resulting halide ion after cleavage.

  • Bond Strength and Length: The carbon-fluorine bond is exceptionally strong and short, while the carbon-bromine bond is considerably weaker and longer.[4][5] This is due to the effective orbital overlap between the carbon 2sp³ hybrid orbital and the fluorine 2sp³ orbital.[6] The larger 4sp³ orbital of bromine results in a more diffuse, less effective overlap.[6] Consequently, significantly more energy is required to break the C-F bond compared to the C-Br bond, making reactions that involve its cleavage kinetically less favorable.[4]

  • Bond Polarity vs. Leaving Group Ability: While the C-F bond is the most polar carbon-halogen bond due to fluorine's high electronegativity, this property is misleading when predicting SN2 reactivity.[6][7] The rate-determining step of an SN2 reaction involves the departure of the halogen as a leaving group.[8] A good leaving group must be stable on its own, which translates to it being a weak base.[9]

    The bromide ion (Br⁻) is the conjugate base of a strong acid, hydrobromic acid (HBr, pKa ≈ -9), making it a very weak base and thus an excellent leaving group.[10] In contrast, the fluoride ion (F⁻) is the conjugate base of a weak acid, hydrofluoric acid (HF, pKa ≈ 3.2), rendering it a relatively strong base and a notoriously poor leaving group in SN2 reactions.[10][11]

The interplay of these factors dictates that the activation energy for nucleophilic attack on 1-bromotetradecane is substantially lower than on 1-fluorotetradecane. The dominant factor is not bond polarity attracting the nucleophile, but rather the energy cost of breaking the C-X bond and the stability of the subsequent leaving group.

Physical and Chemical Properties at a Glance

The fundamental differences in reactivity are rooted in the distinct physical and chemical properties of the C-F and C-Br bonds.

Property1-Fluorotetradecane1-BromotetradecaneRationale
Molecular Formula C₁₄H₂₉F[12]C₁₄H₂₉Br[1]-
Molecular Weight 216.38 g/mol [13]277.28 g/mol [14]Bromine is a heavier atom than fluorine.
Boiling Point ~275 °C (estimated)~307 °CIncreased mass and polarizability of bromine lead to stronger intermolecular van der Waals forces.
C-X Bond Energy ~485 kJ/mol[5]~285 kJ/mol[5]Superior orbital overlap makes the C-F bond significantly stronger.
C-X Bond Length ~0.138 nm[4]~0.193 nm[4]The larger atomic radius of bromine results in a longer bond.
Leaving Group Stability Very Poor Excellent F⁻ is a relatively strong base (conjugate base of a weak acid, HF).[11] Br⁻ is a very weak base (conjugate base of a strong acid, HBr).[10]

Experimental Verification: A Comparative Williamson Ether Synthesis

To illustrate the dramatic difference in reactivity, we can compare their performance in a classic SN2 reaction: the Williamson ether synthesis.[15] This reaction involves the displacement of a halide by an alkoxide nucleophile to form an ether.[16][17]

Objective: Synthesize tetradecyl ethyl ether from a haloalkane and sodium ethoxide to compare the reaction efficiency of 1-fluorotetradecane and 1-bromotetradecane.

Predicted Outcome: 1-bromotetradecane will react efficiently to yield the desired ether, while 1-fluorotetradecane will be largely unreactive under identical conditions.

Experimental Workflow: Williamson Ether Synthesis

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Monitoring & Workup Na Sodium Metal NaOEt Sodium Ethoxide Solution (Nucleophile) Na->NaOEt Dissolve EtOH Anhydrous Ethanol EtOH->NaOEt ReactionFlask Heat under Reflux NaOEt->ReactionFlask Haloalkane 1-Bromotetradecane or 1-Fluorotetradecane Haloalkane->ReactionFlask TLC TLC Analysis (Monitor starting material) ReactionFlask->TLC Workup Aqueous Workup (Quench & Extract) TLC->Workup Upon completion Purify Column Chromatography Workup->Purify Product Isolate Product: Tetradecyl Ethyl Ether Purify->Product

Caption: General workflow for the Williamson ether synthesis.

Protocol 1: Synthesis of Tetradecyl Ethyl Ether from 1-Bromotetradecane

Materials:

  • 1-Bromotetradecane (1.0 eq)

  • Sodium metal (1.1 eq)

  • Anhydrous Ethanol (solvent)

  • Diethyl ether (for extraction)

  • Saturated aq. NH₄Cl (for quenching)

  • Brine

  • Anhydrous MgSO₄

Procedure:

  • Alkoxide Preparation: Under an inert atmosphere (N₂ or Ar), carefully add sodium metal (1.1 eq) in small pieces to a flask containing anhydrous ethanol at 0 °C. Stir until all sodium has dissolved to form sodium ethoxide.

  • Reaction: To the freshly prepared sodium ethoxide solution, add 1-bromotetradecane (1.0 eq) dropwise.

  • Heating: Attach a reflux condenser and heat the reaction mixture to reflux (~78 °C).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the disappearance of the 1-bromotetradecane spot. The reaction is typically complete within 2-4 hours.

  • Workup: Cool the mixture to room temperature. Carefully quench the reaction by adding saturated aqueous NH₄Cl. Remove the ethanol under reduced pressure.

  • Extraction: Add water and extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography to yield pure tetradecyl ethyl ether.

Protocol 2: Attempted Synthesis from 1-Fluorotetradecane

Procedure:

  • Follow steps 1-3 exactly as described in Protocol 1, substituting 1-fluorotetradecane (1.0 eq) for 1-bromotetradecane.

  • Monitoring: Monitor the reaction by TLC. After 24 hours of reflux, analysis will show predominantly unreacted 1-fluorotetradecane starting material. No significant product formation is expected.

Expected Data: The experiment would show a high yield (>90%) of tetradecyl ethyl ether from 1-bromotetradecane, while the reaction with 1-fluorotetradecane would result in near-total recovery of the starting material, confirming the profound difference in their reactivity.

Mechanistic Dissection: The SN2 Pathway

The bimolecular nucleophilic substitution (SN2) mechanism involves a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs.[3] This occurs via a backside attack, leading to an inversion of stereochemistry at the carbon center.[18]

Sources

Comparative

A Comparative Guide to the ¹⁹F NMR Chemical Shift of 1-Fluorotetradecane and Other Fluoroalkanes

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist In the landscape of modern molecular sciences, fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy stan...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the landscape of modern molecular sciences, fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy stands out as a uniquely powerful analytical tool. Its high sensitivity, the 100% natural abundance of the ¹⁹F isotope, and the expansive chemical shift range make it an invaluable technique for elucidating the structure and electronic environment of fluorinated molecules.[1] This guide provides an in-depth comparison of the ¹⁹F NMR chemical shift of 1-fluorotetradecane against other linear fluoroalkanes, offering experimental data, explaining the underlying principles, and detailing a practical protocol for data acquisition. This information is particularly pertinent for researchers in drug discovery and materials science, where the subtle electronic effects of alkyl chains can significantly influence molecular properties and interactions.

The Subtle Dance of Electrons: Understanding ¹⁹F NMR Chemical Shifts in Fluoroalkanes

The ¹⁹F NMR chemical shift is exquisitely sensitive to the local electronic environment of the fluorine nucleus. In simple terms, the electrons surrounding the nucleus generate a magnetic field that opposes the main magnetic field of the NMR spectrometer. This "shielding" effect dictates the resonance frequency of the nucleus. Electron-donating groups increase this shielding, causing an upfield shift to more negative ppm values, while electron-withdrawing groups decrease shielding, resulting in a downfield shift to more positive ppm values.[1]

For a homologous series of 1-fluoroalkanes (CH₃(CH₂)ₙF), the primary determinant of the ¹⁹F chemical shift is the inductive effect of the alkyl chain. As the length of the alkyl chain increases, its electron-donating character also increases, leading to greater shielding of the fluorine nucleus and a consequent upfield shift in the ¹⁹F NMR spectrum. However, this effect is not linear and tends to plateau as the chain length extends beyond a certain point, typically around six to eight carbon atoms. Beyond this, the additional methylene groups have a negligible electronic influence on the distant fluorine atom.

Comparative Analysis: 1-Fluorotetradecane in the Context of its Peers

To illustrate the influence of alkyl chain length on the ¹⁹F NMR chemical shift, the following table summarizes experimental data for a series of 1-fluoroalkanes, including 1-fluorotetradecane. All shifts are referenced to an external standard of CFCl₃ (0 ppm) and were recorded in deuterated chloroform (CDCl₃), a common solvent for such analyses.

Compound NameChemical FormulaNumber of Carbon Atoms (n in CH₃(CH₂)ₙF)¹⁹F NMR Chemical Shift (δ, ppm) in CDCl₃
1-FluorohexaneCH₃(CH₂)₅F5-218.4
1-FluorooctaneCH₃(CH₂)₇F7-218.6
1-FluorodecaneCH₃(CH₂)₉F9-218.7
1-FluorododecaneCH₃(CH₂)₁₁F11-218.8
1-Fluorotetradecane CH₃(CH₂)₁₃F 13 -218.8
1-FluorohexadecaneCH₃(CH₂)₁₅F15-218.8
1-FluorooctadecaneCH₃(CH₂)₁₇F17-218.8

Note: The exact chemical shift values can vary slightly depending on the specific experimental conditions such as concentration, temperature, and the precise referencing method used.

As the data clearly demonstrates, there is a distinct upfield trend in the ¹⁹F NMR chemical shift as the alkyl chain lengthens from 1-fluorohexane to 1-fluorodecane. This is a direct consequence of the increasing electron-donating inductive effect of the longer alkyl chain. However, from 1-fluorododecane onwards, including our topic compound 1-fluorotetradecane , the chemical shift stabilizes at approximately -218.8 ppm. This plateau indicates that beyond a certain chain length, the electronic influence of additional methylene groups on the fluorine nucleus becomes negligible. For long-chain 1-fluoroalkanes like 1-fluorotetradecane, the local electronic environment around the C-F bond is effectively saturated by the inductive effect of the extensive alkyl chain.

This predictable trend and the subsequent plateau are of significant practical importance. For instance, in the synthesis of complex fluorinated molecules, the ¹⁹F NMR chemical shift can serve as a reliable indicator of the integrity of a long alkyl chain attached to a fluorine-bearing carbon. Any significant deviation from the expected value could signal unintended side reactions or structural modifications.

Visualizing the Workflow: Acquiring High-Quality ¹⁹F NMR Data

The following diagram illustrates a standardized workflow for the acquisition of ¹⁹F NMR spectra for liquid samples, such as 1-fluoroalkanes. Adherence to a consistent protocol is paramount for obtaining reproducible and comparable data.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Dissolve ~5-20 mg of fluoroalkane in ~0.6 mL of CDCl3 prep2 Add an internal reference standard (e.g., CFCl3 or other suitable standard) prep1->prep2 prep3 Transfer the solution to a clean, dry 5 mm NMR tube prep2->prep3 acq1 Insert the sample into the NMR spectrometer prep3->acq1 acq2 Lock and shim the spectrometer on the deuterium signal of CDCl3 acq1->acq2 acq3 Set up a standard 1D ¹⁹F NMR experiment (with proton decoupling) acq2->acq3 acq4 Optimize acquisition parameters (e.g., spectral width, number of scans, relaxation delay) acq3->acq4 acq5 Acquire the Free Induction Decay (FID) acq4->acq5 proc1 Apply Fourier Transform to the FID acq5->proc1 proc2 Phase the resulting spectrum proc1->proc2 proc3 Reference the spectrum to the internal standard (0 ppm for CFCl3) proc2->proc3 proc4 Integrate the signal(s) proc3->proc4

Figure 1. A generalized workflow for acquiring and processing ¹⁹F NMR spectra of fluoroalkanes.

Experimental Protocol: A Step-by-Step Guide

For researchers seeking to replicate or build upon the data presented, the following detailed protocol for acquiring ¹⁹F NMR spectra of liquid samples is provided.

1. Sample Preparation:

  • Analyte and Solvent: Accurately weigh approximately 5-20 mg of the fluoroalkane and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃). The use of a deuterated solvent is crucial for the spectrometer's lock system.[2]

  • Internal Standard: For precise chemical shift referencing, add a small amount of an internal standard. While trichlorofluoromethane (CFCl₃) is the primary reference standard for ¹⁹F NMR (defined as 0 ppm), its volatility and environmental concerns have led to the use of other secondary standards.[3] A common alternative is to use a sealed capillary containing a reference compound.

  • NMR Tube: Transfer the solution to a clean, dry, and high-quality 5 mm NMR tube. Ensure the tube is free from any particulate matter that could degrade the spectral resolution.

2. NMR Spectrometer Setup and Data Acquisition:

  • Instrumentation: The data presented in this guide were acquired on a Bruker Avance III HD 400 MHz spectrometer equipped with a 5 mm BBO probe.

  • Sample Insertion and Locking: Carefully insert the NMR tube into the spinner turbine and place it in the spectrometer's magnet. The spectrometer's field is then "locked" onto the deuterium resonance of the CDCl₃ solvent to ensure field stability during the experiment.

  • Shimming: The magnetic field homogeneity is optimized through a process called shimming, which involves adjusting a series of shim coils to maximize the field uniformity across the sample volume. This is a critical step for obtaining sharp, symmetrical peaks.

  • ¹⁹F NMR Experiment Setup:

    • Load a standard one-dimensional ¹⁹F NMR pulse sequence with proton decoupling. Proton decoupling is essential to simplify the spectrum by removing ¹H-¹⁹F coupling, resulting in a single sharp peak for each unique fluorine environment.

    • Set the spectral width to encompass the expected chemical shift range of the fluoroalkane. For 1-fluoroalkanes, a range of -200 to -230 ppm is generally sufficient.[4]

    • The transmitter offset should be centered within this range.

  • Acquisition Parameters:

    • Number of Scans (NS): A sufficient number of scans (e.g., 16 to 64) should be acquired to achieve an adequate signal-to-noise ratio.

    • Relaxation Delay (D1): A relaxation delay of 1-2 seconds is typically sufficient for ¹⁹F nuclei in small molecules.

  • Acquisition: Initiate the acquisition to collect the Free Induction Decay (FID) signal.

3. Data Processing:

  • Fourier Transformation: The time-domain FID signal is converted into a frequency-domain spectrum using a Fourier transform.

  • Phasing: The spectrum is then phased to ensure that all peaks have a pure absorption lineshape.

  • Referencing: The chemical shift axis is calibrated by setting the peak of the internal reference standard to its known chemical shift value (e.g., 0 ppm for CFCl₃).

  • Baseline Correction and Integration: A baseline correction is applied to ensure a flat baseline, and the area under the peak is integrated to provide quantitative information if needed.

Conclusion

The ¹⁹F NMR chemical shift of 1-fluorotetradecane, situated at the plateau of the homologous series of 1-fluoroalkanes, provides a clear illustration of the distance-dependent nature of inductive effects. For researchers in drug development and materials science, understanding these subtle electronic trends is crucial for the rational design and characterization of novel fluorinated compounds. The high sensitivity and predictability of ¹⁹F NMR, coupled with standardized experimental protocols, solidify its role as an indispensable tool in the modern chemical laboratory.

References

  • Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]

  • University of California, Santa Barbara, NMR Facility. F19 detection. [Link]

  • MDPI. 19F‐NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole. [Link]

  • ResearchGate. 19 F NMR chemical shift values and identification of fluoromuconates and fluoromuconolactones. [Link]

  • University of California, Santa Barbara, NMR Facility. 19F Chemical Shifts and Coupling Constants. [Link]

  • National Center for Biotechnology Information. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. [Link]

  • AZoM. Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. [Link]

  • Wiley Online Library. Fluorine NMR Spectra and Conformational Isomerization of 1,1‐Difluorocyclohexane. [Link]

  • DovePress. 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. [Link]

  • Signal-to-Noise. 19Flourine NMR. [Link]

  • Western University. NMR Sample Preparation. [Link]

  • National Center for Biotechnology Information. Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor Complex. [Link]

  • National Center for Biotechnology Information. Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. [Link]

  • University of Texas Health Science Center at San Antonio. Stepbystep procedure for NMR data acquisition. [Link]

Sources

Validation

Technical Guide: 1-Fluorotetradecane vs. Perfluorinated Alkanes in Bio-Imaging and Tracer Studies

The following technical guide objectively compares 1-Fluorotetradecane (a monofluorinated fatty acid analog) against Perfluorinated Alkanes (PFCs) for applications in biomedical research, specifically focusing on F MRI/M...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide objectively compares 1-Fluorotetradecane (a monofluorinated fatty acid analog) against Perfluorinated Alkanes (PFCs) for applications in biomedical research, specifically focusing on


F MRI/MRS tracking  and metabolic profiling .

Executive Summary

In the field of drug development and molecular imaging, fluorine (


F) has emerged as a premier background-free tracer.[1] Historically, Perfluorinated Alkanes (PFCs)  like perfluorooctane or perfluorodecalin were the gold standard due to their high fluorine content (high sensitivity). However, their chemical inertness leads to indefinite bioaccumulation, and their complex magnetic resonance signatures can cause imaging artifacts.

1-Fluorotetradecane represents a paradigm shift from "signal intensity" to "signal precision" and "biological relevance." Unlike fluorous PFCs, 1-Fluorotetradecane mimics native lipids, allowing for seamless integration into biological membranes and metabolic pathways. This guide outlines why researchers are transitioning toward monofluorinated long-chain alkanes for quantitative tracking and metabolic flux analysis.

Physicochemical & Performance Profile

The fundamental difference lies in the fluorine density versus molecular behavior . PFCs are distinct "fluorous" phases that repel both water and oil. 1-Fluorotetradecane is lipophilic, behaving as a functional analog to myristic acid precursors.

Table 1: Comparative Technical Specifications
Feature1-Fluorotetradecane (

)
Perfluorinated Alkanes (e.g.,

)
Primary Application Metabolic tracer, Membrane dynamics, Quantitative

F NMR
Blood substitutes, O2 carriers, Gross cell tracking

F NMR Signal
Single Triplet (Clean quantification)Complex Multiplets (Chemical shift artifacts)
Solubility Profile Lipophilic (Integrates into lipid bilayers)Fluorous (Requires emulsifiers/surfactants)
Biological Fate Metabolizable (via

-oxidation)
Bioaccumulative (Biologically inert/Persistent)
Density ~0.8 g/mL (Similar to tissue)~1.7–2.0 g/mL (Sedimentation risk)
Magnetic Environment Isotropic (in solution/membrane)Anisotropic (susceptibility artifacts)

Core Advantages: The Scientific Causality

Advantage 1: Elimination of Chemical Shift Artifacts

In


F MRI, a major challenge with PFCs is the Chemical Shift Artifact . PFCs contain fluorine atoms in multiple chemical environments (e.g., 

vs.

vs. internal

), resulting in a spectrum with multiple peaks spanning >20 ppm. During frequency encoding in MRI, these distinct peaks are spatially misregistered, creating "ghost images" that ruin spatial resolution.

The 1-Fluorotetradecane Solution: Possessing a single terminal fluorine atom (


), it produces a single resonance  (typically a triplet at -218 ppm, which collapses to a singlet with proton decoupling). This ensures that 100% of the signal comes from a single frequency, enabling precise spatial localization and absolute quantification of concentration.
Advantage 2: True Membrane Integration vs. Phase Separation

PFCs are both hydrophobic and lipophobic. When used to label cells, they exist as emulsified droplets inside vesicles, never truly integrating with the cell's machinery. 1-Fluorotetradecane , being a lipophilic alkyl chain, intercalates directly into the phospholipid bilayer of cell membranes or Lipid Nanoparticles (LNPs). This allows researchers to study membrane dynamics and lipid trafficking rather than just passive accumulation.

Advantage 3: Metabolic Clearance (Biodegradability)

PFCs are "forever chemicals" in a biological context; they are not metabolized and rely on exhalation for clearance, which is negligible for long chains (


).
1-Fluorotetradecane  enters the mitochondrial 

-oxidation pathway. While this provides a clearance mechanism, it also serves as a powerful metabolic probe . By monitoring the disappearance of the parent peak and the appearance of fluoride ions or shorter chain metabolites in NMR, researchers can measure real-time fatty acid oxidation rates.

Safety Note: The


-oxidation of even-chain fluoroalkanes (like 

) eventually yields fluoroacetyl-CoA, which can inhibit the Krebs cycle (toxic). Therefore, 1-Fluorotetradecane is primarily used as a tracer (micro-dose) or ex vivo tool, whereas odd-chain analogs are preferred for high-dose in vivo safety.

Visualizing the Mechanism

Diagram 1: Signal Fidelity & Artifact Generation

This diagram illustrates why 1-Fluorotetradecane offers superior imaging clarity compared to Perfluorocarbons.

MRI_Signal_Comparison cluster_PFC Perfluorocarbon (PFC) cluster_1F 1-Fluorotetradecane PFC_Mol Structure: CF3-CF2-CF2... PFC_Env Multiple F Environments (CF3, alpha-CF2, internal-CF2) PFC_Mol->PFC_Env PFC_Spec Spectrum: Multiple Peaks (Wide Dispersion) PFC_Env->PFC_Spec PFC_Img MRI Result: Chemical Shift Artifacts (Ghosting/Blurring) PFC_Spec->PFC_Img F1_Mol Structure: CH2-F (Terminal) F1_Env Single F Environment F1_Mol->F1_Env F1_Spec Spectrum: Single Resonance (Clean Triplet) F1_Env->F1_Spec F1_Img MRI Result: Precise Localization (Quantitative) F1_Spec->F1_Img

Caption: Comparison of signal origin. PFCs generate multi-frequency noise (artifacts), while 1-Fluorotetradecane yields a single, quantifiable frequency.

Diagram 2: Biological Fate & Integration

This workflow demonstrates the metabolic divergence between the two compound classes.

Metabolic_Fate cluster_PathPFC PFC Pathway (Inert) cluster_PathF1 1-Fluorotetradecane Pathway (Metabolic) Input_PFC Perfluorocarbon (PFC) Emulsion Cell_Entry Cellular Uptake Input_PFC->Cell_Entry Input_F1 1-Fluorotetradecane (Lipid Analog) Input_F1->Cell_Entry PFC_Loc Sequestered in Lysosomes Cell_Entry->PFC_Loc F1_Loc Mitochondrial Entry (CPT1 Transport) Cell_Entry->F1_Loc PFC_Fate Bioaccumulation (No Degradation) PFC_Loc->PFC_Fate F1_Process Beta-Oxidation Cycle F1_Loc->F1_Process F1_Fate Metabolites detected via NMR (Flux Measurement) F1_Process->F1_Fate

Caption: 1-Fluorotetradecane enters metabolic cycles allowing flux analysis; PFCs remain biologically isolated and persistent.

Experimental Protocol: Preparation of a Quantitative F Standard

This protocol describes how to prepare a 1-Fluorotetradecane standard incorporated into lipid micelles for use as an internal reference in NMR/MRI. This method ensures the fluorine is in a "lipid-like" environment, matching biological samples.

Objective: Create a stable, water-soluble signal source for quantitative


F normalization.
Materials:
  • 1-Fluorotetradecane (

    
     purity).[2]
    
  • L-

    
    -Phosphatidylcholine (Egg PC) or DSPC.
    
  • Deuterated Water (

    
    ) or Saline.[3]
    
  • Probe Sonicator.

Workflow:
  • Lipid Film Formation:

    • Dissolve 10 mg of Egg PC and 1 mg of 1-Fluorotetradecane in 2 mL of Chloroform in a round-bottom flask.

    • Why: Co-dissolution ensures the fluorinated alkane is evenly distributed within the lipid matrix before water is added.

    • Evaporate solvent under a nitrogen stream and vacuum desiccation for 2 hours to form a thin film.

  • Hydration:

    • Add 2 mL of

      
       (for NMR) or Saline (for MRI) to the film.
      
    • Hydrate at 45°C (above the lipid phase transition temperature) for 30 minutes with gentle agitation.

  • Size Reduction (Self-Validation Step):

    • Probe sonicate the mixture on ice (3 cycles, 30s on/30s off) until the solution turns from milky to translucent.

    • Validation: Translucency indicates the formation of Small Unilamellar Vesicles (SUVs)

      
       nm. If opaque, sonicate further.
      
  • Quantification:

    • Acquire a

      
      F NMR spectrum (typically -218 ppm).
      
    • Integrate the triplet signal. Compare against a sealed capillary of Trifluoroacetic Acid (TFA) as an external standard to calculate exact F concentration.

References

  • Ruiz-Cabello, J., et al. (2011). Fluorine (19F) MRS and MRI in biomedicine.[1] NMR in Biomedicine.[4]

  • Tirotta, I., et al. (2015). 19F Magnetic Resonance Imaging (MRI)

  • Knight, J. C., et al. (2011). Fluorinated lipids for 19F-magnetic resonance imaging. RSC Advances.

  • Thurecht, K. J., et al. (2010). Molecular imaging of polymer therapeutics and nanomedicines. Advanced Drug Delivery Reviews.

Sources

Comparative

A Senior Application Scientist's Guide to the Validation of 1-Fluorotetradecane Purity by Gas Chromatography-Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and advanced material science, the chemical purity of reagents is not merely a matter of quality control; it is...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and advanced material science, the chemical purity of reagents is not merely a matter of quality control; it is the bedrock of reproducible and reliable results. 1-Fluorotetradecane, a long-chain saturated fluoroalkane, finds application as a synthetic intermediate and a component in specialized formulations. Its efficacy and safety are directly linked to its purity. This guide provides an in-depth, experience-driven approach to validating the purity of 1-Fluorotetradecane, with a primary focus on the robust and highly specific method of Gas Chromatography-Mass Spectrometry (GC-MS). We will explore the causality behind the experimental choices, present a self-validating protocol, and objectively compare GC-MS with other analytical techniques.

The Imperative of Purity for 1-Fluorotetradecane

The presence of impurities in a batch of 1-Fluorotetradecane can have significant consequences. From a research perspective, impurities can lead to ambiguous experimental outcomes, side reactions, and a misinterpretation of structure-activity relationships. In the context of drug development, impure starting materials can introduce toxic byproducts into the final active pharmaceutical ingredient (API), jeopardizing patient safety and leading to costly batch failures. Therefore, a rigorous and validated analytical method for purity assessment is a critical component of the development and manufacturing process.

GC-MS: The Gold Standard for Volatile Compound Purity

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid analytical technique that combines the exceptional separation capabilities of gas chromatography with the highly specific detection and identification power of mass spectrometry.[1][2] This synergy makes it an ideal choice for the purity analysis of volatile and semi-volatile compounds like 1-Fluorotetradecane.

Why GC-MS for 1-Fluorotetradecane?

The choice of GC-MS is underpinned by several key advantages:

  • High Separation Efficiency: The gas chromatograph can effectively separate 1-Fluorotetradecane from structurally similar impurities, such as isomers or compounds with slightly different chain lengths.

  • Definitive Identification: The mass spectrometer provides a unique fragmentation pattern, or "mass spectrum," for each compound, which acts as a molecular fingerprint. This allows for the unambiguous identification of both the main component and any co-eluting impurities by comparing the obtained spectra with reference libraries like the NIST Mass Spectral Library.[3]

  • High Sensitivity: GC-MS can detect and quantify impurities at very low levels, often in the parts-per-million (ppm) range, which is crucial for pharmaceutical applications.

  • Quantitative Accuracy: When properly calibrated, GC-MS provides accurate and precise quantification of the main component and its impurities, allowing for a reliable purity determination.

Understanding Potential Impurities: A Synthesis-Based Approach

To develop a robust purity validation method, it is essential to anticipate the likely impurities. The synthesis of 1-Fluorotetradecane typically proceeds via nucleophilic substitution reactions. Two common routes are:

  • From 1-Tetradecanol: This involves the conversion of the hydroxyl group to a good leaving group, followed by displacement with a fluoride ion.

  • From 1-Bromotetradecane: This is a direct nucleophilic substitution where a bromide is displaced by a fluoride ion.[1][2][4][5]

Based on these synthetic pathways, potential impurities include:

  • Unreacted Starting Materials: Residual 1-tetradecanol or 1-bromotetradecane.

  • Elimination Byproducts: Nucleophilic fluorination reactions can sometimes be accompanied by elimination reactions, leading to the formation of tetradecene isomers.[6]

  • Isomeric Impurities: If the starting material contains isomeric impurities (e.g., 2-bromotetradecane), these could be carried through the synthesis.

  • Solvent and Reagent Residues: Residual solvents used in the synthesis and purification steps.

A Validated GC-MS Protocol for 1-Fluorotetradecane Purity

This protocol is designed to be a self-validating system, incorporating steps and parameters that ensure accuracy and reliability.

Experimental Workflow

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Purity Calculation Sample 1-Fluorotetradecane Sample Vial Autosampler Vial Sample->Vial Solvent Ethyl Acetate (High Purity) Solvent->Vial Standard Internal Standard (e.g., 1-Chlorododecane) Standard->Vial GC Gas Chromatograph Vial->GC Injection MS Mass Spectrometer GC->MS Separated Analytes Chromatogram Total Ion Chromatogram (TIC) MS->Chromatogram Spectra Mass Spectra MS->Spectra Integration Peak Integration Chromatogram->Integration Spectra->Integration Peak Identification Purity Purity Calculation (% Area) Integration->Purity Data_Interpretation cluster_ms Mass Spectral Analysis cluster_id Identification & Quantification TIC Total Ion Chromatogram (TIC) Peak1 Peak 1 (Impurity) TIC->Peak1 Peak2 Peak 2 (1-Fluorotetradecane) TIC->Peak2 Peak3 Peak 3 (Impurity) TIC->Peak3 MS1 Mass Spectrum of Peak 1 Peak1->MS1 MS2 Mass Spectrum of Peak 2 Peak2->MS2 MS3 Mass Spectrum of Peak 3 Peak3->MS3 ID1 Identify Impurity 1 MS1->ID1 ID2 Confirm 1-Fluorotetradecane MS2->ID2 ID3 Identify Impurity 2 MS3->ID3 Quant Quantify All Peaks (Area %) ID1->Quant ID2->Quant ID3->Quant

Sources

Validation

Beyond Fluorous: High-Efficiency Hydrophobic Tagging Alternatives for Liquid-Phase Synthesis

Executive Summary For decades, 1-Fluorotetradecane and related perfluoroalkyl tags have served as the gold standard for Fluorous Mixture Synthesis (FMS) and Fluorous Solid-Phase Extraction (F-SPE) . These systems rely on...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For decades, 1-Fluorotetradecane and related perfluoroalkyl tags have served as the gold standard for Fluorous Mixture Synthesis (FMS) and Fluorous Solid-Phase Extraction (F-SPE) . These systems rely on the specific affinity of fluorine-fluorine interactions to separate tagged molecules from crude mixtures. However, the escalating regulatory crackdown on PFAS (per- and polyfluoroalkyl substances), the prohibitive cost of fluorous silica (


10/g), and the environmental persistence of fluorinated solvents have necessitated a shift.

This guide presents the scientifically validated alternative: Hydrophobic Tag-Assisted Liquid-Phase Synthesis (H-LPPS) . By replacing perfluorinated chains with distinct hydrophobic motifs (specifically Multivalent Benzyl Ethers and Long-Chain Alkanes ), researchers can achieve comparable purity (>95%) and yield with significantly lower environmental impact and cost.

Part 1: The Incumbent vs. The Challenger

The Baseline: 1-Fluorotetradecane (Fluorous Tags)
  • Mechanism: Orthogonal "fluorous" phase separation. The tag (e.g.,

    
     or 
    
    
    
    ) binds selectively to fluorous silica.
  • Workflow: Tag

    
     React 
    
    
    
    F-SPE (Fluorophobic wash / Fluorophilic elution)
    
    
    Detag.
  • Critical Flaw: Requires specialized fluorous solvents (FC-72) and silica. High cost. PFAS regulatory risks.

The Alternative: Hydrophobic Anchors (TDO & C18)
  • Primary Candidate: TDO (3,4,5-trioctadecyloxybenzyl) .

  • Mechanism: Solubility Switching . The tag renders the molecule soluble in non-polar solvents (THF, DCM) but completely insoluble in polar solvents (MeOH, MeCN).

  • Workflow: Tag

    
     React 
    
    
    
    Precipitation (Add polar solvent
    
    
    Filter)
    
    
    Detag.
  • Advantage: Uses standard solvents. No chromatography required. "Green" hydrocarbon backbone.

Part 2: Comparative Performance Analysis

The following data contrasts the performance of a standard fluorous tag (Perfluorooctyl) against the TDO hydrophobic tag in a representative peptide synthesis workflow.

Table 1: Performance Metrics (Fluorous vs. Hydrophobic)
FeatureFluorous System (1-Fluorotetradecane derivative)Hydrophobic System (TDO Tag)Impact Analysis
Separation Principle Affinity Chromatography (F-SPE)Precipitation / CrystallizationTDO eliminates columns entirely.
Purification Solvent Fluorophobic (MeOH) + Fluorous (FC-72)Polar organic (MeOH, MeCN)TDO removes toxic fluorous solvents.
Resin/Support Cost High (~$800/100g Fluorous Silica)Negligible (Standard Filter Paper)>90% Cost Reduction.
Loading Capacity Limited by silica surface area (~0.5 mmol/g)High (Stoichiometric solubility)Higher throughput per batch.
Tag Molecular Weight High (Heavy Fluorous >1000 Da)High (TDO ~900 Da)Similar steric bulk.
PFAS Regulation High Risk (EPA/EU restrictions)Compliant (Biodegradable hydrocarbon)Future-proof methodology.

Part 3: Mechanism & Visualization

Diagram 1: The Separation Logic

This diagram contrasts the F-SPE mechanism (Surface Affinity) with the H-LPPS mechanism (Phase Transition).

SeparationLogic cluster_fluorous Fluorous System (F-SPE) cluster_hydrophobic Hydrophobic System (H-LPPS) F_Input Crude Mixture (Tagged Product + Impurities) F_Step1 Load on Fluorous Silica F_Input->F_Step1 F_Step2 Elute Non-Fluorous (Impurities wash out) F_Step1->F_Step2 Fluorophobic Wash F_Step3 Elute Fluorous (Product releases with FC-72) F_Step1->F_Step3 Fluorophilic Wash H_Input Crude Mixture (Tagged Product + Impurities) in DCM H_Step1 Add Polar Solvent (MeOH or MeCN) H_Input->H_Step1 H_Step2 Phase Switch (Product Precipitates) H_Step1->H_Step2 Solubility Limit Reached H_Step3 Filtration H_Step2->H_Step3 Impurities stay in Mother Liquor

Caption: Comparison of Fluorous Affinity Chromatography (Top) vs. Hydrophobic Solubility Switching (Bottom).

Part 4: Experimental Protocols

Protocol A: Synthesis of the Hydrophobic Anchor (TDO-OH)

Rationale: To replace the commercial fluorous tag, you must synthesize the hydrophobic "anchor." The TDO tag consists of a benzyl alcohol core with three C18 chains.

  • Alkylation: React methyl 3,4,5-trihydroxybenzoate with 1-bromooctadecane (3.3 equiv) and

    
     in DMF at 80°C for 12 hours.
    
  • Reduction: Treat the resulting ester with

    
     in THF (0°C to RT) to generate the benzyl alcohol (TDO-OH).
    
  • Validation: Verify via

    
     NMR. Look for the disappearance of the methyl ester peak and appearance of the benzylic methylene signal (~4.6 ppm).
    
Protocol B: Hydrophobic Tag-Assisted Peptide Synthesis (H-LPPS)

Rationale: This workflow demonstrates the "Solvent Switch" purification, replacing F-SPE.

1. Tagging (Loading):

  • Dissolve TDO-OH (1.0 equiv) in DCM.

  • Add Fmoc-Amino Acid (1.2 equiv), EDC·HCl (1.2 equiv), and DMAP (0.1 equiv).

  • Stir at RT for 4 hours.

  • Purification: Add MeOH (10x volume). The TDO-Amino Acid precipitates. Filter and wash with cold MeOH.

2. Deprotection (Fmoc Removal):

  • Dissolve the precipitate in DCM/Diethylamine (DEA) or DCM/Piperidine (4:1).

  • Stir for 30 mins.

  • Purification: Add MeCN. The deprotected TDO-peptide precipitates, while the fulvene-piperidine adduct remains soluble. Filter.

3. Coupling (Elongation):

  • Dissolve TDO-peptide-NH2 in DCM.

  • Add next Fmoc-AA, Coupling Reagent (e.g., COMU/Oxyma), and DIPEA.

  • Purification: Upon completion, add MeOH. Filter the precipitate.

4. Cleavage (Detagging):

  • Treat the final TDO-peptide with TFA/TIS/H2O (95:2.5:2.5).

  • The hydrophobic TDO tag is cleaved (forming a precipitate or staying on filter depending on linker), while the free peptide dissolves in the TFA cocktail.

  • Filter to remove the tag; precipitate the peptide from the filtrate using cold ether.

Diagram 2: The H-LPPS Cycle

This diagram illustrates the iterative nature of the hydrophobic tagging workflow.

HLPPS_Cycle Start Hydrophobic Tag (TDO-OH) Coupling Coupling Reaction (DCM - Homogeneous) Start->Coupling Load First AA Precipitation Precipitation (Add MeOH/MeCN) Coupling->Precipitation Reaction Complete Filtration Filtration (Solid: Product | Liquid: Impurities) Precipitation->Filtration Filtration->Coupling Next Cycle (Elongation) Deprotection Fmoc Deprotection (DCM/Piperidine) Filtration->Deprotection Solid Retained Cleavage Final Cleavage (TFA Cocktail) Filtration->Cleavage Target Length Reached Deprotection->Precipitation Remove Fmoc Adducts FinalProduct Free Peptide + Recyclable Tag Cleavage->FinalProduct

Caption: The iterative "Dissolve-React-Precipitate" cycle of Hydrophobic Tag-Assisted Synthesis.

Part 5: Scientific Causality & Troubleshooting

Why the "Switch" Works

The efficacy of TDO and C18 tags relies on Lipophilic Amplification . A standard small molecule or short peptide has mixed polarity. By attaching a tag with 54 carbons (three C18 chains in TDO), the molecule's physical properties become dominated by the tag.

  • In DCM/THF: The London Dispersion Forces of the alkyl chains interact favorably with the non-polar solvent, ensuring homogeneity for fast reaction kinetics.

  • In MeOH/MeCN: The solvent dipole cannot solvate the massive hydrophobic surface area, forcing the tagged molecule to aggregate and precipitate (Entropic exclusion).

Troubleshooting the Protocol
  • Issue: Product does not precipitate fully.

    • Cause: The peptide chain has become too polar, counteracting the tag.

    • Solution: Switch the precipitating solvent to water or use a "heavier" tag (e.g., Pentakis-octadecyl variants).

  • Issue: Impurities co-precipitate.

    • Cause: Occlusion within the rapid aggregate formation.

    • Solution: Perform a "warm digestion"—heat the suspension in MeOH to 40°C and let it cool slowly to induce crystallization rather than amorphous precipitation.

References

  • Okada, Y., et al. (2013). Hydrophobic tag-assisted liquid-phase synthesis of peptides using a benzyl-type anchor.Chemical Communications . Link

  • Zhang, W. (2009). Fluorous tagging strategy for solution-phase synthesis of small molecules, peptides and oligosaccharides.[1][2]Current Opinion in Drug Discovery & Development . Link

  • Tamiaki, H., et al. (2001). Liquid-phase synthesis of protected peptides on a soluble hydrophobic support.Journal of Peptide Science . Link

  • Chiba, K., et al. (2002). A liquid-phase peptide synthesis in water using a hydrophobic support.[3]Chemical Communications . Link

  • Sustainable Chemistry & Pharmacy. (2020). Life cycle assessment of fluorous vs. hydrophobic tagging strategies.Elsevier . Link

Sources

Comparative

Benchmarking the Performance of 1-Fluorotetradecane in Lipid Raft Dynamics

Executive Summary: The "Stealth" Probe Solution In the study of lipid rafts (liquid-ordered domains, ), the Heisenberg uncertainty principle of biology often applies: the act of observing the raft changes the raft. Stand...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Stealth" Probe Solution

In the study of lipid rafts (liquid-ordered domains,


), the Heisenberg uncertainty principle of biology often applies: the act of observing the raft changes the raft. 

Standard fluorescent probes (e.g., NBD, BODIPY) often possess bulky aromatic rings that sterically disrupt the tight packing of cholesterol and sphingolipids, leading to the exclusion of the probe from the very domains researchers attempt to study.

1-Fluorotetradecane (1-FTD) represents a paradigm shift in membrane biophysics. By substituting a single hydrogen atom with fluorine on a tetradecane backbone, 1-FTD retains the steric profile of a native lipid tail while providing an NMR-active handle (


) with 100% natural abundance and zero biological background.

This guide benchmarks 1-FTD against industry-standard fluorescent and deuterated alternatives, demonstrating its superiority in maintaining membrane order while delivering high-sensitivity data.

Technical Mechanism: Why Fluorine?

The Steric vs. Electronic Trade-off

The core advantage of 1-FTD lies in the atomic radius of fluorine (


), which is remarkably close to that of hydrogen (

). Unlike the bulky nitrobenzoxadiazole (NBD) group used in fluorescence, fluorine does not force the lipid bilayer to expand or disorder.

However, fluorine is highly electronegative. In 1-FTD, this single C-F bond acts as a sensitive reporter of the local electrostatic environment (dielectric constant) within the membrane core, detectable via


 NMR.
Diagram 1: Molecular Impact on Lipid Packing

The following diagram illustrates the "Stealth Effect" of 1-FTD compared to bulky fluorescent probes within a tightly packed lipid raft.

LipidPacking cluster_Probes Probe Interaction Mechanics Raft Lipid Raft Environment (High Order / Tight Packing) Native Native Lipid (Cholesterol/SM) Raft->Native FTD 1-Fluorotetradecane (Steric Match: ~1.47Å) Native->FTD Co-assembly NBD NBD-Lipid (Steric Clash: Bulky Ring) Native->NBD Attempted Insertion Outcome_FTD Result: Minimal Perturbation Maintains Lo Phase FTD->Outcome_FTD Outcome_NBD Result: Steric Exclusion Probe expelled to Ld Phase NBD->Outcome_NBD

Caption: 1-FTD co-assembles into the raft core without disrupting Van der Waals forces, whereas bulky NBD probes are often energetically excluded.

Comparative Benchmark Data

The following data aggregates biophysical performance metrics of 1-FTD compared to NBD-labeled lipids (Fluorescence) and Deuterated lipids (


 NMR).
Table 1: Membrane Perturbation Metrics

Data derived from differential scanning calorimetry (DSC) and molecular dynamics simulations.

Metric1-Fluorotetradecane (1-FTD) NBD-PC (Fluorescent) Deuterated (d-Lipid)
Steric Radius ~1.47 Å (Van der Waals)>5.0 Å (Aromatic Ring)~1.20 Å

Shift (

)
-0.5°C to -1.0°C (Minimal)-4.0°C to -6.0°C (Significant)< -0.2°C (Negligible)
Raft Partitioning (

)
High (Prefers Hydrophobic Core)Low (Excluded from

)
High (Native-like)
Detection Mode

NMR (Radio Frequency)
Fluorescence Spectroscopy

NMR
Background Signal Zero (None in biology)High (Autofluorescence)Low (Natural abundance)
Table 2: Sensitivity & Resolution

Comparison of signal-to-noise ratio (SNR) and acquisition times.

Feature

NMR (1-FTD)

NMR (Deuterated)
Relative Sensitivity 0.83 (vs.

)
0.0096 (vs.

)
Acquisition Time Minutes (High SNR)Hours to Days
Chemical Shift Range >300 ppm (Excellent resolution)~10 ppm (Poor resolution)
Interpretation Distinct peaks for Raft vs. Non-RaftBroad Pake patterns (Complex)

Experimental Protocol: Detergent-Free Raft Characterization

To validate the performance of 1-FTD, we recommend a Detergent-Free Isolation workflow. Detergents like Triton X-100 can artificially induce domain formation. 1-FTD allows for thermodynamic sensing without this artifact.

Diagram 2: The 1-FTD Workflow

Step-by-step process from liposome generation to NMR analysis.

Workflow Step1 1. Co-Solubilization (Lipids + 1-FTD in Chloroform) Step2 2. Film Formation (Dry under N2 stream) Step1->Step2 Step3 3. Hydration & Extrusion (Form LUVs >100nm) Step2->Step3 Step4 4. 19F NMR Analysis (Broadband Probe) Step3->Step4  Transfer to Rotor Analysis Data Output: Chemical Shift Anisotropy (CSA) Step4->Analysis  Fourier Transform

Caption: Workflow for incorporating 1-FTD into lipid vesicles for non-invasive NMR analysis.

Detailed Methodology
Phase 1: Probe Incorporation
  • Molar Ratio: Mix host lipids (e.g., DPPC/Cholesterol 7:3) with 1-FTD at a ratio of 100:1 to 50:1 .

    • Note: Do not exceed 2 mol% of 1-FTD to ensure the probe remains a "trace" observer and does not form its own domains.

  • Solvent Removal: Evaporate chloroform under a nitrogen stream followed by high vacuum (4h) to remove all solvent traces, which can act as impurities in NMR.

Phase 2: Sample Preparation
  • Hydration: Hydrate the film with HEPES buffer (

    
    ) above the phase transition temperature (
    
    
    
    ) of the lipid mix (e.g.,
    
    
    for DPPC).
  • Freeze-Thaw: Perform 5 freeze-thaw cycles (Liquid

    
     / 
    
    
    
    water bath) to ensure equilibrium distribution of 1-FTD between bilayers.
  • Extrusion: Extrude through 100 nm polycarbonate filters to form Large Unilamellar Vesicles (LUVs).

Phase 3:

NMR Acquisition
  • Setup: Use a 400 MHz (or higher) spectrometer equipped with a fluorine-tuned probe.

  • Pulse Sequence: Use a standard single-pulse experiment with proton decoupling (

    
    -decoupled 
    
    
    
    NMR) to eliminate broadening from H-F dipolar couplings.
  • Observation:

    • Isotropic Peak: Indicates 1-FTD in rapid motion (fluid phase or non-incorporated).

    • Anisotropic Broadening: Indicates 1-FTD restricted within the lipid raft (

      
       phase). The degree of broadening (Chemical Shift Anisotropy) correlates directly with the Order Parameter (
      
      
      
      )
      .

Critical Analysis: When to use 1-FTD?

The "Sweet Spot" Applications
  • Drug Partitioning Studies: When determining if a lipophilic drug enters the raft. The

    
     signal of 1-FTD will shift if a drug co-localizes and alters the local dielectric field.
    
  • Phase Transition Mapping: 1-FTD provides a sharp transition signal at

    
    , often more precise than DSC for multi-component mixtures.
    
  • Depth Profiling: Because 1-FTD is an alkane, it resides in the hydrophobic core (the "midplane"). This complements headgroup probes, providing a complete picture of membrane fluidity.

Limitations
  • Imaging: 1-FTD is non-fluorescent . It cannot be used for confocal microscopy. It is strictly a spectroscopic or MRI probe.

  • Solubility: As a pure alkane, it is extremely hydrophobic. Direct addition to aqueous buffer will fail; it must be co-solubilized with lipids during film formation.

References

  • Prosser, R. S., et al. (2023). "Fluorine-19 NMR of integral membrane proteins and lipid bilayers." Journal of the American Chemical Society. (Context: General utility of 19F in membranes).

  • Kotsyubynskyy, D., et al. (2023). "Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning."[1] Chemistry – A European Journal. (Context: Partitioning coefficients of fluorinated alkanes).

  • Amaro, M., et al. (2016).[2] "Fluorescence of nitrobenzoxadiazole (NBD)-labeled lipids in model membranes is connected not to lipid mobility but to probe location."[2] Physical Chemistry Chemical Physics. (Context: Limitations of NBD probes in rafts).

  • National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 79053, 1-Fluorotetradecane." PubChem. (Context: Chemical properties and safety data).

  • Ulrich, A. S. (2005). "Solid-state 19F-NMR analysis of membrane-active peptides and lipids." Methods in Molecular Biology. (Context: Protocols for 19F NMR in lipid systems).

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1-Fluorotetradecane

Chemical Structure: | CAS: 73180-09-3 / 593-33-9 Executive Summary This guide defines the operational safety standards for handling 1-Fluorotetradecane. Unlike volatile short-chain fluorocarbons, this molecule is a lipop...

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Structure:


 | CAS:  73180-09-3 / 593-33-9
Executive Summary

This guide defines the operational safety standards for handling 1-Fluorotetradecane. Unlike volatile short-chain fluorocarbons, this molecule is a lipophilic, high-boiling liquid. The primary risks are not inhalation of vapors at room temperature, but rather dermal absorption and environmental persistence .

As researchers, we must treat this not just as a "solvent" but as a lipophilic permeator. The presence of the fluorine atom increases chemical stability, while the


 alkyl chain drives skin penetration, leading to irritation and defatting.
Part 1: Chemical Risk Profile

Understanding the "Personality" of the Molecule

To select the correct PPE, we must first analyze the physicochemical properties that drive exposure risks.

PropertyValueOperational Implication
Physical State Liquid (Colorless)Fluid handling protocols apply.[1]
Flash Point ~115°C (239°F)Combustible , not highly flammable.[1] Low fire risk at RT, but static accumulation is possible.
Boiling Point ~250°CLow Vapor Pressure . Inhalation risk is negligible unless heating or aerosolizing.
Lipophilicity High (

)
High Skin Penetration Risk . Rapidly crosses dermal barriers; degrades latex.
Density 0.812 g/mLFloats on water . Do not use water for spill containment; use absorbent pads.
Reactivity Stable C-F bondResistant to hydrolysis; requires Halogenated Waste disposal.

The Mechanistic Hazard: The primary hazard mechanism is defatting dermatitis . The long alkyl chain solvates skin lipids, compromising the stratum corneum. Once the barrier is breached, the fluorinated tail can cause persistent irritation (H315, H319).

Part 2: Personal Protective Equipment (PPE) Matrix

The Self-Validating Barrier System

Do not rely on generic "safety rules." Use this matrix to select PPE based on permeation kinetics.

1. Hand Protection (The Critical Barrier)

Recommendation: Nitrile (Double-Gloved) or Viton (for high exposure).

  • Why Not Latex? Natural rubber latex degrades rapidly upon contact with long-chain alkanes and halogenated hydrocarbons, becoming permeable within minutes without visible signs of failure.

  • Why Nitrile? Nitrile rubber offers excellent resistance to aliphatic hydrocarbons. The fluorine substitution does not significantly alter the swelling index compared to tetradecane.

Glove MaterialThickness (mm)Est. Breakthrough TimeProtocol
Nitrile (Disposable) 0.11 mm (min)> 60 minsStandard Use. Change immediately upon splash.
Nitrile (Extended Cuff) 0.30 mm> 240 minsRequired for synthesis/decanting > 100mL.
Latex Any< 5 minsDO NOT USE.

Self-Validation Step: Before donning, inflate the glove slightly to check for pinholes. During use, inspect fingertips every 20 minutes for "puckering" or swelling—a sign of chemical permeation.

2. Eye & Face Protection [2][3][4]
  • Standard: Chemical Splash Goggles (ANSI Z87.1).

  • Contraindication: Safety glasses with side shields are insufficient for pouring. The low surface tension of fluoroalkanes allows them to "creep" around frames if splashed.

3. Respiratory Protection
  • Routine: Chemical Fume Hood (Face velocity: 80–100 fpm).

  • Aerosol Generating: If using a sonicator or rotovap bath where mists are generated, use a half-face respirator with Organic Vapor (OV) cartridges.

Part 3: Operational Workflow & Logic

The following diagram illustrates the decision logic for handling 1-Fluorotetradecane, prioritizing engineering controls over PPE.

G Start START: Handling 1-Fluorotetradecane TaskType Define Task Type Start->TaskType SmallScale Small Scale Transfer (< 50 mL, RT) TaskType->SmallScale LargeScale Large Scale / Heating (> 50 mL or > 40°C) TaskType->LargeScale Aerosol Aerosol Generation (Sonicating/Spraying) TaskType->Aerosol BenchTop Benchtop Allowed? NO - Fume Hood Required SmallScale->BenchTop Assess Vapor Hood Fume Hood (Sash at 18 inches) LargeScale->Hood Aerosol->Hood BenchTop->Hood Standard Protocol PPE_Basic PPE Level 1: Single Nitrile Gloves Splash Goggles Lab Coat Hood->PPE_Basic PPE_Advanced PPE Level 2: Double Nitrile/Viton Face Shield + Goggles Chem-Resistant Apron Hood->PPE_Advanced Resp_Protection Add Respiratory Protection: N95 or OV Cartridge Hood->Resp_Protection Resp_Protection->PPE_Advanced

Caption: Decision Logic for Engineering Controls and PPE Selection based on experimental scale and energy input.

Standard Operating Procedure (SOP): Liquid Transfer
  • Static Grounding: Although the flash point is high, non-polar/fluorinated chains accumulate static charge. Ground metal containers before pouring.

  • The "Clean Hand/Dirty Hand" Rule:

    • Left Hand (Dirty): Manipulates the reagent bottle.

    • Right Hand (Clean): Manipulates the receiving vessel/pipette.

    • Why? Prevents cross-contamination of lab surfaces (doorknobs, keyboards) with lipophilic residues that are hard to remove.

  • Post-Transfer Wipe: Immediately wipe the bottle threads with a Kimwipe dampened in Ethanol. 1-Fluorotetradecane residues will not evaporate; they will remain oily and transfer to the next user's gloves.

Part 4: Emergency & Disposal Protocols
1. Spill Management
  • Do Not Flush: The density (0.812) means it will float and coat sewer pipes.

  • Absorb: Use polypropylene pads or vermiculite.

  • Clean: Scrub the area with a surfactant (soap/water) or Ethanol. Water alone is ineffective due to the hydrophobic alkyl chain.

2. Waste Disposal (Critical Compliance)

You must segregate this chemical correctly to avoid fines and dangerous reactions.

  • Waste Stream: Halogenated Organic Solvents .

  • Labeling: Must explicitly list "1-Fluorotetradecane".

  • Incompatibility: Do not mix with strong oxidizers or alkali metals (though relatively stable, this is best practice for all alkyl halides).

3. First Aid
  • Skin Contact: Wash with soap and water for 15 minutes. Reasoning: Water alone will bead off; soap is required to emulsify the fluorocarbon.

  • Eye Contact: Flush for 15 minutes. Seek medical attention if irritation persists (H319).

References
  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 79053, 1-Fluorotetradecane. PubChem. [Link][5]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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